Dillapiol
Description
Dillapiol has been reported in Pimpinella serbica, Perilla frutescens, and other organisms with data available.
a plant based insecticide; structure in first source
Propriétés
IUPAC Name |
4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYNOPXHGPMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1CC=C)OCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Record name | dillapiole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dillapiole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862007 | |
| Record name | Dill apiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dillapiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
285.00 to 292.00 °C. @ 760.00 mm Hg | |
| Record name | Dillapiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-31-1, 8025-95-4 | |
| Record name | Dill apiole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apiole (dill) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resins, oleo-, parsley | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008025954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dill apiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILLAPIOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438CJQ562D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dillapiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29.5 °C | |
| Record name | Dillapiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dillapiol Biosynthesis Pathway in Anethum graveolens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol, a phenylpropanoid compound found in the essential oil of dill (Anethum graveolens), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for exploring its therapeutic applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Anethum graveolens, detailing the enzymatic steps, presenting available quantitative data, and outlining the experimental protocols used to elucidate this pathway.
The Phenylpropanoid Precursor Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. This foundational pathway involves a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). These enzymes work in concert to produce p-Coumaroyl-CoA, a key intermediate that serves as a precursor for numerous specialized metabolites, including this compound.
Core Biosynthesis of this compound
The dedicated pathway leading to this compound involves further modifications of the phenylpropanoid skeleton. A key enzyme in this process in Anethum graveolens is a regioselective O-methyltransferase.
Key Enzyme: S-adenosyl-L-methionine-dependent O-methyltransferase 1 (AgOMT1)
Research has identified Anethum graveolens O-methyltransferase 1 (AgOMT1) as a pivotal enzyme in the final step of this compound biosynthesis.[1] This enzyme catalyzes the methylation of the ortho-hydroxy group of 6-hydroxymyristicin to produce this compound.[1]
Quantitative Data
The following tables summarize the available quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway in Anethum graveolens.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Apparent Km (µM) | Source Species |
| AgOMT1 | 6-hydroxymyristicin | 3.5 | Anethum graveolens[1] |
Table 2: Metabolite Accumulation in Anethum graveolens
| Plant Part/Developmental Stage | This compound Concentration (relative abundance) | Apiole Concentration (relative abundance) | Source |
| Young Seedlings | High | High | [1] |
| Flowering Plants | Negligible | Negligible | [1] |
| Dry Seeds | Negligible | Negligible | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Enzyme Assay for O-Methyltransferase (AgOMT1) Activity
This protocol is adapted from studies on plant O-methyltransferases.
a. Recombinant Enzyme Expression and Purification:
-
The coding sequence of AgOMT1 is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The vector is transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight.
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
The purity and concentration of the enzyme are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
b. Enzyme Activity Assay:
-
The standard assay mixture (total volume of 100 µL) contains:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
0.5 mM 6-hydroxymyristicin (substrate)
-
0.1 mM S-adenosyl-L-methionine (SAM) (methyl donor)
-
Purified AgOMT1 enzyme (1-5 µg)
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for 30 minutes.
-
The reaction is stopped by the addition of 10 µL of 6 M HCl.
-
The product (this compound) is extracted with an equal volume of ethyl acetate (B1210297).
-
The organic phase is collected, evaporated to dryness, and redissolved in a suitable solvent for analysis.
-
The product is identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of this compound and its Precursors by GC-MS
This protocol outlines the extraction and quantification of phenylpropanoids from Anethum graveolens tissues.
a. Sample Preparation and Extraction:
-
Fresh plant tissue (e.g., leaves, stems, roots) is flash-frozen in liquid nitrogen and ground to a fine powder.
-
A known weight of the powdered tissue (e.g., 100 mg) is extracted with a suitable solvent (e.g., 1 mL of ethyl acetate or hexane) containing an internal standard (e.g., tetradecane).
-
The mixture is vortexed vigorously and sonicated for 30 minutes.
-
The sample is centrifuged at high speed (e.g., 13,000 rpm) for 15 minutes.
-
The supernatant (organic phase) is carefully transferred to a new vial.
-
The extraction is repeated twice, and the organic phases are pooled.
-
The pooled extract is concentrated under a gentle stream of nitrogen gas to a final volume of 100 µL.
b. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Quantification:
-
Identification of this compound and its precursors is based on comparison of their retention times and mass spectra with authentic standards.
-
Quantification is performed by constructing a calibration curve for each compound using the internal standard method.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the steps for analyzing the expression levels of genes involved in the this compound biosynthesis pathway.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from different tissues of Anethum graveolens using a commercial plant RNA extraction kit or the TRIzol method.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (A260/280 and A260/230 ratios) and agarose gel electrophoresis.
-
First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's instructions.
b. qRT-PCR:
-
Gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, AgOMT1) and a reference gene (e.g., actin or ubiquitin) are designed using software like Primer3.
-
The qRT-PCR reaction is performed in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
The thermal cycling conditions are typically:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 15 seconds.
-
Annealing/Extension at 60°C for 1 minute.
-
-
-
A melting curve analysis is performed at the end of the amplification to verify the specificity of the product.
-
The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from L-phenylalanine.
Experimental Workflow for Gene Identification and Characterization
Caption: Workflow for identifying and characterizing this compound biosynthesis genes.
Conclusion
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Anethum graveolens. The identification and characterization of key enzymes, particularly AgOMT1, have significantly advanced our understanding of how this important phenylpropanoid is synthesized. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and scientists in the fields of plant biochemistry, metabolic engineering, and drug development. Further research is warranted to fully elucidate the regulatory mechanisms governing this pathway and to explore the potential for enhancing this compound production through biotechnological approaches.
References
Natural sources and abundance of Dillapiol in Piper species
An In-depth Technical Guide on the Natural Sources and Abundance of Dillapiol in Piper Species
Introduction
This compound (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] It is a significant constituent of the essential oils of several plant species, most notably within the Piper (Piperaceae) genus.[1][2] This compound has garnered substantial interest from the scientific and drug development communities due to its wide range of biological activities, including antifungal, insecticidal, larvicidal, anti-inflammatory, and antimicrobial properties.[3][4][5] Furthermore, this compound serves as a valuable natural precursor for the semi-synthesis of various derivatives with enhanced pharmacological potential.[1][4]
This technical guide provides a comprehensive overview of the natural sources and abundance of this compound in Piper species. It includes a detailed compilation of quantitative data, standardized experimental protocols for extraction and analysis, and a visualization of the biosynthetic pathway, designed for researchers, scientists, and professionals in drug development.
Natural Sources and Abundance of this compound in Piper Species
This compound is found in numerous species within the Piper genus, though its concentration can vary significantly based on the species, geographical origin, plant part, and developmental stage.[5][6][7] Piper aduncum is particularly recognized as a primary source, with some chemotypes containing exceptionally high concentrations of this compound in their essential oils.[1][3][5] This variability underscores the importance of chemotyping in selecting plant material for this compound extraction. The following table summarizes the reported abundance of this compound in various Piper species.
| Piper Species | Plant Part | Geographical Origin | This compound Content (% of Essential Oil) |
| Piper aduncum | Leaves | Brazilian Amazon, Brazil | 35 - 90[5][8] |
| Piper aduncum | Leaves | Brazilian Amazon, Brazil | up to 91.07[9] |
| Piper aduncum | Leaves | Brazilian Amazon, Brazil | 30 - 97[10] |
| Piper aduncum | Leaves | North Brazil | 45.9[11] |
| Piper aduncum | Leaves | Panama | High concentration (unspecified %)[12] |
| Piper aduncum | Fresh Leaves | Not Specified | 68.4 - 69.2[12] |
| Piper aduncum | Inflorescences | Not Specified | 83.1 - 87.5[12] |
| Piper guineense | Aerial Parts | São Tomé e Príncipe | Elevated amounts (unspecified %)[13][14] |
| Piper guineense | Leaves | Not Specified | 44.8[11][14] |
| Piper hispidum | Leaves | Panama | High concentration (unspecified %)[12] |
| Piper solmsianum | Seedlings | Not Specified | Present (unspecified %)[7] |
| Piper gaudichaudianum | Seedlings | Not Specified | Present (unspecified %)[7] |
Experimental Protocols
The extraction and quantification of this compound from Piper species are critical for research and development. The following protocols describe standard methodologies for obtaining and analyzing this compound-rich essential oil.
Essential Oil Extraction by Hydrodistillation
Hydrodistillation is the most common method for extracting essential oils from Piper species.[1][15] This technique involves the co-distillation of plant material with water.
Materials and Equipment:
-
Fresh or dried leaves of Piper species
-
Round-bottom flask (2-5 L)
-
Clevenger-type apparatus
-
Heating mantle
-
Condenser
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Plant Material Preparation: Air-dry the collected plant material (e.g., leaves of P. aduncum) in the shade to reduce moisture content. Once dried, coarsely grind the material to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Place approximately 300-500 g of the prepared plant material into a 5 L round-bottom flask.[15] Add distilled water to fully submerge the material, typically around 1.5-3 L.[1][15]
-
Hydrodistillation: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the flask using a heating mantle to boil the water.
-
Collection: Continue the distillation for 3-4 hours.[1] The steam and volatile oil vapor will rise, cool in the condenser, and collect in the graduated arm of the Clevenger apparatus. The less dense essential oil will separate and float on top of the aqueous distillate.
-
Drying and Storage: Carefully collect the separated essential oil. Dry the oil over anhydrous sodium sulfate to remove residual water.[1][15] Filter the dried oil and store it in a sealed, airtight glass vial in a cool, dark place (e.g., at 4°C) to prevent degradation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the chemical constituents of essential oils.[10]
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Fused silica (B1680970) capillary column (e.g., TR-5, 30 m x 0.25 mm x 0.25 µm)[10]
-
Helium (carrier gas)
-
Dillapiole-rich essential oil sample
-
Solvent (e.g., hexane (B92381) or methanol)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a diluted solution of the essential oil sample (e.g., 1 mg/mL) in an appropriate solvent like hexane.[10]
-
GC-MS Instrument Setup:
-
Injector: Set the temperature to 250°C and use a splitless injection mode.[10]
-
Carrier Gas: Use ultrapure helium at a constant flow rate of 1.0 mL/min.[10]
-
Oven Temperature Program: Program the oven temperature to ramp appropriately to separate the components. A typical program might be: start at 90°C, ramp to 160°C at 2.5°C/min, then ramp to 290°C at 10°C/min.[10]
-
Mass Spectrometer: Set the ion source to electron impact (EI) at 70 eV.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The components will be separated based on their boiling points and polarity in the column and then fragmented and detected by the mass spectrometer.
-
Component Identification: Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values.[10]
-
Quantification: Determine the relative percentage of each component by integrating the peak area in the total ion chromatogram (TIC). The dillapiole (B1196416) content is expressed as a percentage of the total oil composition.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the standard workflow from the collection of plant material to the final analysis of this compound content.
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway. A key step in its formation involves the methylation of the precursor 6-hydroxymyristicin, a reaction catalyzed by specific O-methyltransferase enzymes.[16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy Dillapiole | 484-31-1 [smolecule.com]
- 5. Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential Oils from Neotropical Piper Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ontogenetic Changes in the Chemical Profiles of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dillapiole - HerbPedia [herbpedia.wikidot.com]
- 12. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications [mdpi.com]
- 13. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Dillapiol: A Comprehensive Technical Guide to its Chemical Structure and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol is a naturally occurring organic compound and a significant component of the essential oils extracted from various plants, most notably from dill weed (Anethum graveolens) and fennel root (Foeniculum vulgare).[1] Chemically classified as a phenylpropanoid, this compound is structurally related to other well-known compounds such as apiole, with the distinction of a different methoxy (B1213986) group positioning on the benzene (B151609) ring. This compound has garnered considerable interest in the scientific community for its synergistic effects with certain insecticides, similar to piperonyl butoxide, which is attributed to the inhibition of the MFO enzyme in insects. This technical guide provides an in-depth overview of the chemical structure and comprehensive spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to support its identification, characterization, and further application in research and development.
Chemical Structure
The chemical structure of this compound is fundamental to understanding its spectroscopic properties and biological activity. Its IUPAC name is 4,5-Dimethoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole, and its molecular formula is C12H14O4, with a molar mass of 222.240 g·mol−1.
Caption: 2D Chemical Structure of this compound.
Spectroscopic Data
The following sections provide a summary of the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.0 - 6.5 | m | 1H | Aromatic CH |
| 5.9 - 6.0 | m | 1H | Allyl CH |
| 5.0 - 5.2 | m | 2H | Allyl =CH₂ |
| 3.8 - 4.0 | s | 6H | 2 x OCH₃ |
| 3.3 - 3.4 | d | 2H | Allyl CH₂ |
| 5.9 | s | 2H | O-CH₂-O |
Note: Data compiled from typical values and may vary slightly depending on the specific experimental conditions. Aromatic protons are generally observed between 6.0 and 6.5 ppm, protons at the double bond of the allyl group around 5.0 ppm, and protons of methoxy groups and the methylene (B1212753) bridge between 3.3 and 4.0 ppm.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Aromatic C-O |
| ~140 | Aromatic C-O |
| ~137 | Allyl CH= |
| ~135 | Aromatic C-C |
| ~115 | Allyl =CH₂ |
| ~108 | Aromatic CH |
| ~101 | O-CH₂-O |
| ~60 | OCH₃ |
| ~34 | Allyl CH₂ |
Note: These are approximate chemical shift values. Actual values can vary based on the solvent and other experimental parameters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (aromatic and vinyl) |
| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1480 | Medium | CH₂ scissoring |
| ~1250, 1040 | Strong | C-O stretch (ethers) |
| ~930 | Strong | O-CH₂-O bend |
Note: This table represents characteristic absorption peaks for this compound.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound can be identified in complex mixtures like essential oils.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 222 | High | [M]⁺ (Molecular Ion) |
| 207 | Medium | [M - CH₃]⁺ |
| 195 | Medium | [M - C₂H₃]⁺ |
| 177 | High | [M - C₃H₅O]⁺ |
| 165 | High | [M - C₃H₅O - CH₃]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are representative experimental protocols for obtaining the spectroscopic data of this compound.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., DEPT or standard broadband decoupled).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like pure this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the neat oil directly onto the ATR crystal.[5][6] If this compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[4]
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission or ATR.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation: For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
Instrumentation and Parameters:
-
System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 60°C, holding for a few minutes, and then ramping up to 240°C at a rate of 3-5 °C/min.[8]
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Range: Scanning from m/z 40 to 550.
-
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical workflow where information from different techniques is integrated to confirm the chemical structure.
Caption: Workflow for the structural elucidation of this compound using spectroscopic data.
Conclusion
This technical guide provides a consolidated resource on the chemical structure and spectroscopic data of this compound for the scientific community. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a foundational basis for the identification, quantification, and further investigation of this versatile natural product. The detailed characterization of this compound is essential for its potential applications in drug development, agriculture, and other fields of chemical and biological research.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dillapiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol is a naturally occurring phenylpropanoid and a significant constituent of the essential oils derived from various plants, including dill (Anethum graveolens) and several species of the Piper genus, notably Piper aduncum.[1] Structurally, it is a member of the benzodioxole class of organic compounds.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, synthesis, and characterization. Furthermore, it delves into its biological activities and putative mechanisms of action, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
This compound is a viscous, nearly colorless liquid at room temperature, possessing a characteristic woody and spicy aroma.[2] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |
| Molecular Weight | 222.24 g/mol | [3][4] |
| Appearance | Viscous, almost colorless liquid | [2] |
| Melting Point | 29.5 °C | [1] |
| Boiling Point | 285 °C (at 760 mmHg) | [5] |
| Density | 1.163 g/mL (at 20 °C) | [6] |
| Refractive Index | n20/D 1.533 | [5] |
Table 2: Solubility and Partition Coefficient of this compound
| Property | Value | Reference(s) |
| Water Solubility | Very slightly soluble (0.2 g/L at 25 °C) | [5][7] |
| Solubility in Organic Solvents | Soluble in alcohol and oils; almost insoluble in Propylene glycol. | [8] |
| LogP (Octanol-Water Partition Coefficient) | 2.33 - 2.38 | [9] |
Experimental Protocols
This section outlines detailed methodologies for the isolation, synthesis, and characterization of this compound.
Isolation of this compound from Piper aduncum
This compound is the major component of the essential oil from the leaves of Piper aduncum.[10] Steam distillation is a common method for its extraction.[2]
Protocol: Steam Distillation and Purification
-
Plant Material Preparation: Fresh or dried leaves of Piper aduncum are used as the starting material.
-
Steam Distillation: The plant material is subjected to steam distillation for approximately 4 hours using a Clevenger-type apparatus. The essential oil is collected.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Fractional Distillation: The crude oil is then subjected to fractional distillation to increase the concentration of this compound. Fractions are collected at specific temperature ranges.
-
Column Chromatography: For further purification, the this compound-rich fraction is subjected to column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane).[11]
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) with visualization under UV light or by staining with a vanillin/H₂SO₄ reagent.[11]
-
Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Chemical Synthesis of this compound
Several synthetic routes to this compound have been reported. One common approach starts from gallacetophenone (B154301).
Protocol: Synthesis from Gallacetophenone
-
Formation of Gallacetophenone 3,4-dimethyl ether: A mixture of gallacetophenone, benzene, and anhydrous potassium carbonate is heated to boiling. Methyl sulphate is added, and the mixture is refluxed for 6 hours. After workup, the product is crystallized from methanol.[3]
-
Oxidation: The gallacetophenone 3,4-dimethyl ether is oxidized using hydrogen peroxide in an alkaline solution to yield 1,2-dihydroxy-3,4-dimethoxybenzene.[3]
-
Allylation: The resulting dihydroxy compound is treated with allyl bromide in acetone (B3395972) in the presence of potassium carbonate to form a monoallyl ether.[3]
-
Claisen Rearrangement: The monoallyl ether undergoes thermal rearrangement by heating in an oil bath to approximately 200°C to produce 1,2-dihydroxy-3,4-dimethoxyallylbenzene.[3]
-
Methylenation: The dihydroxyallylbenzene is then refluxed with diiodomethane (B129776) and anhydrous potassium carbonate in acetone for 8 hours to form the methylenedioxy bridge, yielding this compound.[3]
-
Purification: The final product is purified by distillation under reduced pressure.[3]
Spectroscopic Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[10]
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz). The structure is elucidated by analyzing the chemical shifts, coupling patterns, and correlations observed in the spectra.
3.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is prepared as a solution in a suitable solvent (e.g., CCl₄) in an IR cell.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: The absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H (aromatic and aliphatic), C=C (aromatic and vinyl), and C-O (ether and methylenedioxy) bonds.
3.3.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis of volatile components.[12]
-
Ionization: Electron Impact (EI) is a common ionization technique used for this type of molecule.[12]
-
Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.
Biological Activities and Mechanisms of Action
This compound has garnered significant interest for its diverse biological activities, particularly its anti-inflammatory and insecticidal properties.
Anti-inflammatory Activity
This compound has demonstrated moderate anti-inflammatory effects in preclinical models.[4][5]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.[13]
-
Grouping: Animals are randomly divided into a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.[13]
-
Compound Administration: Test compounds are administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[9]
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.[9]
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.
Putative Signaling Pathways
While the exact molecular targets are still under investigation, evidence suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][13]
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Insecticidal and Synergistic Activity
This compound exhibits insecticidal properties against various pests and acts as a synergist for other insecticides like pyrethrins.[10][14][15]
Experimental Protocol: Contact Bioassay for Adulticidal Activity
-
Insect Rearing: A colony of the target insect (e.g., Aedes aegypti) is maintained under controlled laboratory conditions.[16]
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Treatment of Surfaces: A defined volume of each test solution is applied to the inner surface of a glass bottle or other suitable container and the solvent is allowed to evaporate, leaving a uniform coating of the compound.
-
Exposure of Insects: A known number of adult insects are introduced into the treated containers.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24 and 48 hours) after exposure.
-
Data Analysis: The lethal concentrations (e.g., LC₅₀ and LC₉₀) are determined using probit analysis.[17]
Mechanism of Synergistic Action
The synergistic effect of this compound is believed to be due to its ability to inhibit cytochrome P450 (CYP) enzymes in insects.[15] These enzymes are crucial for the detoxification of insecticides. By inhibiting these enzymes, this compound prevents the breakdown of the primary insecticide, thereby enhancing its efficacy.
Caption: Proposed mechanism of this compound's synergistic insecticidal activity.
Conclusion
This compound is a multifaceted natural compound with well-defined physical and chemical properties. Its biological activities, particularly its anti-inflammatory and insecticidal effects, make it a promising candidate for further research and development in the pharmaceutical and agrochemical industries. The detailed experimental protocols and an understanding of its putative mechanisms of action provided in this guide serve as a valuable resource for scientists and researchers working with this intriguing molecule. Further investigation into its specific molecular targets and signaling pathways will be crucial for unlocking its full therapeutic and commercial potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Dillapiole | 484-31-1 [smolecule.com]
- 3. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. redalyc.org [redalyc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dillapiole - Wikipedia [en.wikipedia.org]
- 16. Oviposition Deterrence and Larvicidal Activity of Propyl Ether Dillapiole and Piperidyl Dillapiole Against Aedes (Stegomyia) aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biological Activities of Dillapiol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) is a naturally occurring phenylpropanoid that has garnered significant scientific interest for its broad spectrum of biological activities.[1] Abundantly found in the essential oils of various plants, notably from the Anethum (dill) and Piper genera, this compound serves as a versatile scaffold for the synthesis of derivatives with enhanced pharmacological potential.[1][2] Its versatile chemical structure, featuring an allyl side chain and a substituted aromatic ring, allows for numerous modifications, making it an attractive starting material for drug discovery and development.[1] This technical guide provides a comprehensive overview of the key biological activities of this compound and its analogues, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Insecticidal and Synergistic Activity
This compound exhibits potent insecticidal properties against a range of agricultural and public health pests.[3][4] Furthermore, it acts as a powerful synergist, enhancing the efficacy of conventional insecticides, which is a critical strategy to combat rising insecticide resistance.[5][6]
Direct Insecticidal Effects
This compound has demonstrated significant toxicity to various insect species. Its efficacy is often quantified by the median lethal dose (LD₅₀) or median lethal concentration (LC₅₀).
Table 1: Insecticidal Activity of this compound and its Derivatives
| Compound | Target Insect | Bioassay | Quantitative Metric | Reference |
|---|---|---|---|---|
| This compound | Spodoptera frugiperda (Fall Armyworm) | Topical Application | LD₅₀ = 0.35 ppm | [5][7] |
| This compound | Aedes aegypti (Larvae) | Larvicidal Assay | LC₅₀ = 11.0 ppm | [3] |
| Isothis compound | Aedes aegypti (Adult Females) | Contact Bioassay | > this compound | [3] |
| Propyl ether dillapiole (B1196416) | Aedes aegypti (Larvae) | Larvicidal Assay | LC₅₀ = 24.60 µg/mL (24h) | [8] |
| Piperidyl dillapiole | Aedes aegypti (Larvae) | Larvicidal Assay | LC₅₀ = 31.58 µg/mL (24h) |[8] |
Synergistic Activity with Insecticides
The most notable entomological property of this compound is its ability to synergize with other insecticides, such as pyrethrins (B594832) and pyrethroids.[1][9] This effect is primarily attributed to the inhibition of insect metabolic enzymes, particularly cytochrome P450 monooxygenases (CYP450s), which are responsible for detoxifying xenobiotics.[1][2] By inhibiting these enzymes, this compound prevents the breakdown of the insecticide, leading to increased pest mortality.
Table 2: Synergistic Insecticidal Activity of this compound
| Insecticide | Co-agent | Target Insect | Synergistic Factor (SF) | Reference |
|---|---|---|---|---|
| - | β-caryophyllene | Spodoptera frugiperda | >1 (LD₅₀ = 0.03 ppm) | [5][10] |
| - | Methyl eugenol | Spodoptera frugiperda | >1 (LD₅₀ = 0.05 ppm) | [5][10] |
| - | α-humulene | Spodoptera frugiperda | >1 (LD₅₀ = 0.05 ppm) | [5][10] |
| Pyrethrins | This compound | Tribolium castaneum | 2.0 | [9] |
| α-terthienyl | This compound | Aedes atropalpus (Larvae) | 1.9 | [9] |
| alpha-Cypermethrin | Dillapiole-rich essential oil | Spodoptera frugiperda | 7.55 | [11] |
| gamma-Cyhalothrin | Dillapiole-rich essential oil | Spodoptera frugiperda | 5.79 - 10.48 |[11] |
Note: The LD₅₀ values for co-agents represent the lethal dose of the binary mixture.
Caption: this compound enhances insecticide efficacy by inhibiting cytochrome P450-mediated detoxification.[1]
Experimental Protocol: Topical Insecticidal Bioassay
This protocol is adapted for determining the acute toxicity of compounds against larvae of the fall armyworm, Spodoptera frugiperda.[5]
-
Compound Preparation: Test compounds (this compound, derivatives, or mixtures) are dissolved in a suitable solvent (e.g., acetone) to create a series of concentrations.
-
Insect Rearing: Third-instar larvae of S. frugiperda are used for the assay.
-
Application: A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal side of the larva's pronotum using a microsyringe. A control group is treated with the solvent alone.
-
Incubation: Treated larvae are transferred to Petri dishes containing an artificial diet and maintained under controlled conditions (e.g., 25°C, 12h photoperiod).
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48 hours) post-application. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The dose-mortality data is subjected to probit analysis to calculate the LD₅₀ value, the dose required to kill 50% of the test population.
Antifungal Activity
This compound demonstrates broad-spectrum antifungal activity against fungi of agricultural and clinical importance.[12][13] Its mechanism of action is believed to involve the induction of oxidative stress and subsequent mitochondrial dysfunction, leading to apoptosis.[12]
Table 3: Antifungal Activity of this compound
| Fungal Strain | Bioassay | Quantitative Metric | Reference |
|---|---|---|---|
| Aspergillus niger, A. flavus, Penicillium digitatum + 17 others | Mycelial Growth Inhibition | 100% inhibition at 0.4 µg/mL | [12] |
| 15 of 20 tested fungal strains | Mycelial Growth Inhibition | 100% inhibition at 0.3 µg/mL | [12] |
| Dermatophytes and non-dermatophyte filamentous fungi | Microdilution | Significant MIC and MFC values |[14] |
Experimental Protocol: Mycelial Growth Inhibition Assay (Disk Diffusion Method)
This protocol is used to evaluate the in vitro antifungal potential of this compound.[12][13]
-
Culture Preparation: The target fungal strains are cultured on a suitable solid medium (e.g., Potato Dextrose Agar (B569324), PDA) until they reach an active growth phase.
-
Inoculation: A standardized suspension of fungal spores or a mycelial plug is used to inoculate fresh PDA plates, ensuring a uniform lawn of growth.
-
Compound Application: Sterile paper discs are impregnated with known concentrations of this compound (dissolved in a solvent like DMSO). The discs are allowed to dry and then placed onto the surface of the inoculated agar plates. A solvent-treated disc serves as a negative control, and a standard antifungal agent (e.g., fluazinam) serves as a positive control.[12]
-
Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., 25-28°C) for a period determined by the growth rate of the fungus (typically 3-7 days).
-
Measurement: The antifungal activity is quantified by measuring the diameter of the inhibition zone (the clear area around the disc where fungal growth is prevented). The percentage of mycelial growth inhibition can also be calculated by comparing the colony diameter in the treatment group to the control group.
Caption: Postulated antifungal mechanism of action for this compound.[12]
Anti-inflammatory Activity
This compound and its derivatives, particularly di-hydrodillapiole, exhibit significant anti-inflammatory properties.[7][15] This activity has been primarily demonstrated in in vivo models of acute inflammation. The mechanism is thought to involve the modulation of neutrophil activity and key inflammatory signaling pathways.[7][16]
Table 4: Anti-inflammatory Activity of this compound and Derivatives
| Compound | Animal Model | Assay | Result | Reference |
|---|---|---|---|---|
| This compound | Rat | Carrageenan-induced paw edema | Significant edema inhibition (p<0.05) | [7][15] |
| Di-hydrodillapiole | Rat | Carrageenan-induced paw edema | Significant edema inhibition (p<0.05) | [7][15] |
| This compound | Human Neutrophils | In vitro chemotaxis assay | Inhibition of fMLF-induced chemotaxis | [17] |
| this compound | Human Neutrophils | In vitro calcium flux assay | Activation of intracellular Ca²⁺ flux |[17] |
Signaling Pathways in Inflammation
While the exact molecular targets are not fully elucidated, evidence suggests that this compound's anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for anti-inflammatory natural products.[1][16] this compound has also been shown to directly modulate calcium flux and chemotaxis in neutrophils, which are critical cellular events in the inflammatory response.[7][16]
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.[1][16]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents.[16][18]
-
Animal Model: Wistar rats are typically used. Animals are fasted overnight before the experiment but allowed access to water.
-
Compound Administration: Animals are divided into groups. The test group receives this compound or its derivatives, usually administered orally (p.o.) or intraperitoneally (i.p.). The positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and the negative control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, and 3 hours) after.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antileishmanial Activity
This compound and its synthetic derivatives have demonstrated promising activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis.[19][20]
Table 5: Antileishmanial and Cytotoxic Activity of this compound and its Derivatives
| Compound | Target/Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| This compound | Leishmania amazonensis (promastigotes) | IC₅₀ | 69.3 µM | [20] |
| This compound | Leishmania brasiliensis (promastigotes) | IC₅₀ | 59.4 µM | [20] |
| Di-hydrodillapiole | L. amazonensis (promastigotes) | IC₅₀ | 99.9 µM | [20] |
| Isodillapiole (B102693) | L. amazonensis (promastigotes) | IC₅₀ | 122.9 µM | [20] |
| Dillapiole n-butyl ether | L. amazonensis (promastigotes) | IC₅₀ | 1.6 µM (72h) | [19] |
| Dillapiole n-butyl ether | L. amazonensis (promastigotes) | IC₅₀ | 3.0 µM (72h) | [21] |
| Dillapiole n-butyl ether | L. guyanensis (promastigotes) | IC₅₀ | 3.0 µM (72h) | [22] |
| Dillapiole n-butyl ether | Peritoneal Macrophages | CC₅₀ | 413 µM | [19] |
| Dillapiole n-butyl ether | Human PBMCs | CC₅₀ | 203.9 µM (72h) |[22] |
IC₅₀: 50% inhibitory concentration against the parasite. CC₅₀: 50% cytotoxic concentration against host cells.
Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)
-
Parasite Culture: Promastigotes of the Leishmania species are cultured in appropriate liquid media (e.g., Schneider's or M199) supplemented with fetal bovine serum at 25-26°C.
-
Assay Setup: In a 96-well microtiter plate, parasites in the logarithmic growth phase are seeded at a specific density.
-
Compound Addition: Serial dilutions of the test compounds (this compound, derivatives) are added to the wells. A standard antileishmanial drug (e.g., Pentacarinat®) is used as a positive control, and wells with parasites and vehicle serve as a negative control.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, 72 hours) at 25-26°C.
-
Viability Assessment: Parasite viability is determined using a colorimetric method (e.g., MTT assay) or by direct counting using a Neubauer chamber.
-
Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the control.
Anticancer and Cytotoxic Activity
Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating broad cytotoxic effects against various tumor cell lines.[23][24] The proposed mechanism involves the induction of oxidative stress, leading to apoptosis via the mitochondrial pathway, cell cycle arrest, and disruption of the cellular cytoskeleton.[23]
Table 6: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Incubation Time | IC₅₀ | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Triple-negative breast cancer | - | - | [23] |
| MCF-7 | Breast cancer | 48h | > Tamoxifen IC₅₀ | [25] |
| RPMI 2650 | Nasal squamous cell carcinoma | - | 46 µM | [24] |
| HGnF (Normal) | Human gingival fibroblast | - | No IC₅₀ up to 150 µM |[24] |
Mechanism of Anticancer Action
This compound acts as a pro-oxidant compound in cancer cells, inducing the release of reactive oxygen species (ROS).[23] This increase in oxidative stress disrupts mitochondrial membrane potential, triggering the intrinsic pathway of apoptosis. Additionally, this compound has been shown to arrest the cell cycle at the G0/G1 phase and disrupt actin filaments, which can inhibit cancer cell proliferation and migration.[23]
Caption: Multifaceted anticancer mechanisms of this compound.[23]
Structure-Activity Relationships (SAR)
Studies on this compound and its semi-synthetic analogues have provided insights into the structural features crucial for their biological activities.
-
Benzodioxole Ring: The 1,3-benzodioxole (B145889) ring system is consistently shown to be critical for anti-inflammatory, insecticidal, and antileishmanial activities.[15][16]
-
Methoxy (B1213986) Groups: The two methoxy groups on the aromatic ring are important for maintaining anti-inflammatory efficacy.[15][16]
-
Allyl Side Chain: Modifications to the allyl side chain significantly impact biological activity. For instance, reduction of the double bond to form di-hydrodillapiole maintains anti-inflammatory activity, while isomerization to isodillapiole can reduce antileishmanial efficacy compared to the parent compound.[15][20] Etherification of the side chain, as in dillapiole n-butyl ether, dramatically enhances antileishmanial potency.[19]
Conclusion
This compound is a highly active phenylpropanoid with a remarkable range of biological properties, including potent insecticidal, antifungal, anti-inflammatory, antileishmanial, and anticancer effects.[1][12][15][20][23] Its role as an insecticide synergist is particularly noteworthy, offering a potential solution to overcome pest resistance to conventional agents.[9] The this compound scaffold has proven to be a valuable template for the development of novel derivatives with enhanced potency and selectivity. Further research focusing on the elucidation of specific molecular targets, pharmacokinetic profiling, and in vivo efficacy studies is warranted to fully exploit the therapeutic and agrochemical potential of this versatile natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Dillapiole CAS 484-31-1 - Research Compound [benchchem.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. scielo.br [scielo.br]
- 5. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm [ouci.dntb.gov.ua]
- 6. Dillapiole - Wikipedia [en.wikipedia.org]
- 7. Buy Dillapiole | 484-31-1 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. journaljammr.com [journaljammr.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Dillapiole as antileishmanial agent: discovery, cytotoxic activity and preliminary SAR studies of dillapiole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. scielo.br [scielo.br]
- 23. Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Dillapiol as a Natural Precursor for Organic Synthesis: A Technical Guide
Executive Summary: Dillapiol, a naturally occurring phenylpropanoid, is emerging as a valuable and sustainable precursor for organic synthesis. Abundantly found in the essential oils of various plants, particularly Piper aduncum, its versatile chemical structure, featuring an allyl side chain and a substituted aromatic ring, provides multiple sites for synthetic modification. This technical guide offers an in-depth overview of this compound's physicochemical properties, extraction from natural sources, and its application in the synthesis of key derivatives. Detailed experimental protocols, comprehensive quantitative data, and visualizations of synthetic pathways and biological mechanisms are provided to support researchers, scientists, and drug development professionals in leveraging this promising natural product.
Introduction to this compound
This compound, chemically known as 4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole, is a phenylpropene that has garnered significant interest in the scientific community.[1] Its bioavailability and the potential for a wide range of chemical modifications make it an attractive starting material for the semi-synthesis of novel bioactive compounds.[1] The high concentration of this compound in certain plant essential oils presents a sustainable and readily available resource for synthetic applications.[1] This guide will explore the journey from its natural sources to the synthesis and biological significance of its derivatives, which have shown promising anti-inflammatory, insecticidal, and antileishmanial activities.[1]
Physicochemical Properties of this compound
This compound is a viscous, almost colorless liquid with a woody, spicy, and herbal aroma.[2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [4] |
| Molar Mass | 222.24 g/mol | [5] |
| Appearance | Viscous, almost colorless liquid | [2] |
| Melting Point | 29.5 °C | [6] |
| Boiling Point | 285 °C | [2] |
| Density | 1.163 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.530-1.532 | [8] |
| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [2] |
Natural Sources and Extraction of this compound
This compound is predominantly found in the essential oils of plants from the Piper and Anethum genera.[1] The spiked pepper (Piper aduncum) is a particularly rich source, making it ideal for extraction.[1]
| Plant Species | Family | Plant Part | This compound Concentration |
| Piper aduncum | Piperaceae | Leaves | High |
| Anethum graveolens (Dill) | Apiaceae | Seeds, Herb | Variable |
| Anethum sowa (Indian Dill) | Apiaceae | Seeds | High |
| Foeniculum vulgare (Fennel) | Apiaceae | Root | Present |
| Perideridia gairdneri | Apiaceae | Inflorescence | ~30.3% |
| Bunium persicum (Black Caraway) | Apiaceae | Seeds | Present |
Experimental Protocol: Hydrodistillation of this compound from Piper aduncum
This protocol describes a standard laboratory method for extracting this compound-rich essential oil.
Materials and Equipment:
-
Fresh leaves of Piper aduncum
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
2 L round-bottom flask
-
Heating mantle
-
Clevenger-type apparatus
-
Condenser
-
Collection vessel (sealed glass vial)
Procedure:
-
Place approximately 500 g of fresh, chopped Piper aduncum leaves into the 2 L round-bottom flask.[1]
-
Add approximately 1.5 L of distilled water to fully submerge the plant material.[1]
-
Set up the Clevenger-type apparatus connected to the flask and a condenser.
-
Heat the flask using the heating mantle to bring the water to a boil.
-
Continue the hydrodistillation for 3-4 hours, allowing the volatile components to vaporize, condense, and collect in the apparatus arm.[1]
-
The essential oil will separate from the aqueous distillate in the collection arm.[1]
-
After completion, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil from the collection arm.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[1]
-
Store the purified this compound-rich essential oil in a sealed glass vial in a cool, dark place.[1]
This compound as a Precursor in Organic Synthesis
The chemical structure of this compound, with its reactive allyl side chain and aromatic ring, offers several avenues for synthetic modification.[1] Simple and efficient transformations can lead to a variety of derivatives with altered physicochemical and biological properties.[1]
Catalytic Reduction to Dihydrodillapiole
The reduction of the allyl side chain of this compound results in dihydrodillapiole, a derivative that has shown significant anti-inflammatory properties.[9]
Experimental Protocol:
-
Materials and Equipment:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2 mmol, 0.444 g) in 40 mL of methanol.[1]
-
To this solution, add sodium borohydride (20 mmol, 0.756 g) and nickel(II) chloride hexahydrate (1.5 mmol, 0.356 g).[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 24 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the reaction mixture to remove insoluble salts.[1]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel to yield pure dihydrodillapiole.[1]
-
Yield: Approximately 86%.[1]
-
Isomerization to Isodillapiole
The isomerization of the allyl side chain to a more stable propenyl group yields isodillapiole.[1]
Experimental Protocol:
-
Materials and Equipment:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Butanol
-
Concentrated Hydrochloric acid (HCl)
-
25 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4 g of this compound (18.0 mmol) in 20 mL of butanol containing 3.4 g of potassium hydroxide (a 17% solution).[1]
-
Heat the reaction mixture to reflux with constant stirring for 24 hours.[1]
-
Monitor the reaction progress using TLC.
-
After cooling, neutralize the mixture with approximately 1.2 mL of concentrated HCl and add 8 mL of cold distilled water.[1]
-
Transfer the mixture to a separatory funnel and wash the organic phase three times with 20 mL of water.[1]
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain isodillapiole.[1]
-
Yield: Approximately 85%.[1]
-
Quantitative Data of this compound and Derivatives
The following tables summarize key spectroscopic data for this compound and its primary derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | 6.32 (1H, s, Ar-H), 5.94-5.88 (1H, m, -CH=), 5.90 (2H, s, -OCH₂O-), 5.08-5.02 (2H, m, =CH₂), 4.07 (3H, s, -OCH₃), 3.86 (3H, s, -OCH₃), 3.30 (2H, d, Ar-CH₂-) | 149.3, 144.1, 138.8, 137.5, 133.2, 115.4, 112.7, 108.6, 101.2, 60.8, 56.4, 34.1 |
| Dihydrodillapiole | 6.31 (1H, s, Ar-H), 5.89 (2H, s, -OCH₂O-), 4.06 (3H, s, -OCH₃), 3.85 (3H, s, -OCH₃), 2.55 (2H, t, Ar-CH₂-), 1.62 (2H, m, -CH₂-), 0.94 (3H, t, -CH₃) | 149.2, 144.0, 138.7, 133.5, 115.7, 108.5, 101.1, 60.7, 56.3, 32.5, 23.1, 13.9 |
| Isodillapiole | 6.33 (1H, s, Ar-H), 6.25 (1H, d, Ar-CH=), 6.01 (1H, dq, =CH-CH₃), 5.91 (2H, s, -OCH₂O-), 4.08 (3H, s, -OCH₃), 3.87 (3H, s, -OCH₃), 1.85 (3H, d, =CH-CH₃) | 149.1, 144.2, 138.5, 133.0, 130.8, 124.5, 115.9, 108.7, 101.0, 60.9, 56.5, 18.4 |
| Note: NMR data is compiled from typical values and may vary slightly depending on experimental conditions.[1] |
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | O-CH₂-O | C=C (Aromatic) | C-O-C (Ether) | =C-H (Allyl/Propenyl) | C-H (Alkyl) |
| This compound | ~1040, ~930 | ~1610, ~1505 | ~1250, ~1100 | ~3080, ~1640, ~915 | ~2940, ~2840 |
| Dihydrodillapiole | ~1040, ~930 | ~1610, ~1505 | ~1250, ~1100 | - | ~2960, ~2870 |
| Isodillapiole | ~1040, ~930 | ~1610, ~1505 | ~1250, ~1100 | ~3020, ~1650, ~965 | ~2940, ~2840 |
Biological Activities of this compound and Derivatives
This compound and its synthetic analogues exhibit a range of significant biological activities, making them interesting candidates for drug development and agrochemical applications.
Insecticidal Activity and Synergism
This compound demonstrates notable insecticidal properties and, crucially, acts as a synergist for other insecticides like pyrethrins.[1] This synergistic effect is primarily attributed to the inhibition of insect metabolic enzymes, specifically cytochrome P450 monooxygenases (CYP450s).[1] The methylenedioxy group of this compound is metabolized by CYP450 to a reactive intermediate that binds to the enzyme, rendering it inactive. This prevents the insect from detoxifying the primary insecticide, thus enhancing its potency.
Anti-inflammatory Activity
This compound and its derivatives, particularly dihydrodillapiole, have demonstrated anti-inflammatory properties.[9] This activity is believed to be mediated through the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][10] By inhibiting the phosphorylation of key proteins in these cascades, this compound can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. meihonglab.com [meihonglab.com]
- 6. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
The Chemical Diversity of Piper aduncum: A Technical Guide to its Chemotypes and Dillapiol Content Variation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piper aduncum L., commonly known as spiked pepper, is a plant species native to the American tropics that has garnered significant scientific interest due to the rich chemical diversity of its essential oil. This technical guide provides an in-depth analysis of the various chemotypes of P. aduncum, with a particular focus on the variability of its dillapiol content. Dillapiole (B1196416), a phenylpropanoid, is a major bioactive constituent responsible for many of the plant's reported pharmacological and insecticidal properties. Understanding the chemotypic variation is crucial for the standardization of P. aduncum essential oil for research and commercial applications. This document outlines the key chemotypes, presents quantitative data on their chemical composition, details the experimental protocols for their analysis, and provides visual representations of experimental workflows and biosynthetic considerations.
Introduction to Piper aduncum Chemotypes
The chemical composition of the essential oil of Piper aduncum is not uniform across its geographical distribution. This variation has led to the classification of different "chemotypes," which are distinct chemical profiles within the same species. The primary distinction among P. aduncum chemotypes is the dominance of either phenylpropanoids, most notably this compound, or various terpenoid compounds.[1][2]
Specimens found in the Brazilian Amazon are often rich in this compound, with concentrations ranging from 35% to as high as 97.3%.[1][3] In contrast, those from the Atlantic Forest in Northeastern and Southeastern Brazil are often devoid of this compound and are instead characterized by high levels of terpenes such as (E)-nerolidol and linalool.[1] Further studies have identified additional chemotypes, including those dominated by 1,8-cineole, piperitone (B146419), camphor, and (E)-β-ocimene.[4][5] A cluster analysis of various studies has suggested the existence of at least nine distinct chemotypes of P. aduncum.[5]
The significant variation in chemical composition has profound implications for the biological activity of the essential oil. For instance, the insecticidal and larvicidal activities are often attributed to the high this compound content.[3][6] Therefore, a thorough understanding and characterization of the specific chemotype are paramount for any research or drug development program utilizing P. aduncum.
Quantitative Analysis of Major Chemical Constituents
The following tables summarize the quantitative data on the chemical composition of various Piper aduncum chemotypes as reported in the scientific literature. This data highlights the significant variability in the concentration of this compound and other key compounds.
Table 1: this compound-Rich Chemotypes of Piper aduncum
| Geographic Origin | Plant Part | This compound (%) | Other Major Constituents (%) | Reference |
| Brazilian Amazon | Leaves | 35 - 90 | Not specified | [1][3] |
| Pará & Distrito Federal, Brazil | Not specified | 31.5 - 97.3 | Not specified | [3] |
| Ecuador | Aerial Parts | 45.9 | γ-terpinene, cis-ocimene | [7] |
| Papua New Guinea | Leaves | 43.3 | β-caryophyllene (8.2), piperitone (6.7), α-humulene (5.1) | [8] |
| Large Scale Extraction (unspecified) | Leaves & Stems | 42.55 | (E)-β-ocimene (12.16) | [9] |
| Laboratory Scale Extraction (unspecified) | Leaves | 55.57 | Germacrene D (8.43) | [9] |
Table 2: Terpenoid-Rich and Other Chemotypes of Piper aduncum
| Geographic Origin | Plant Part | Major Constituent(s) (%) | Other Notable Constituents (%) | Reference |
| Atlantic Forest, Brazil | Not specified | (E)-nerolidol, Linalool (this compound absent) | Not specified | [1] |
| Minas Gerais, Brazil (Cerrado) | Leaves | 1,8-cineole | trans-ocimene | [4] |
| Cuba | Leaves | Piperitone (23.7), Camphor (17.1), Viridiflorol (14.5) | Oxygenated monoterpenoids (50.3), Oxygenated sesquiterpenoids (29.2) | [5] |
| Inflorescences (unspecified) | Inflorescences | Piperitone (23.4) | Myristicin (12.4), Terpinen-4-ol (12.3), β-caryophyllene (7.2), α-humulene (6.9), Germacrene-D (6.9), this compound (6.3) | [10] |
| Brazil | Not specified | Spathulenol (25.92) | Not specified | [11][12] |
Experimental Protocols
The following sections detail the standard methodologies employed for the extraction and chemical analysis of Piper aduncum essential oil.
Essential Oil Extraction
The most common methods for extracting essential oil from P. aduncum are hydrodistillation and steam distillation.
3.1.1. Hydrodistillation (Clevenger-type apparatus)
-
Plant Material: Fresh or dried leaves and fine stems are typically used.[10][13] For laboratory-scale extraction, a sample of 100-300g of plant material is common.[10]
-
Apparatus: A Clevenger-type apparatus is connected to a round-bottom flask.
-
Procedure:
-
The plant material is placed in the flask and submerged in distilled water (e.g., 500 mL for 100g of plant material).[10]
-
The water is heated to boiling, and the distillation is carried out for a period of 2 to 4 hours.[6][10]
-
The volatile components are vaporized, condensed, and collected in the Clevenger apparatus.
-
The collected essential oil is separated from the aqueous layer.
-
Anhydrous sodium sulfate (B86663) is used to remove any residual water from the oil.[10]
-
The purified oil is stored in a sealed vial, typically under refrigeration, to prevent degradation.[10]
-
3.1.2. Steam Distillation
-
Procedure: This method is often used for larger-scale extractions.[6][9]
-
Steam is passed through the plant material, causing the volatile compounds to vaporize.
-
The mixture of steam and essential oil is then condensed.
-
The oil is separated from the water.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for identifying and quantifying the chemical constituents of the essential oil.[10][13]
-
Sample Preparation: The essential oil is typically diluted in a suitable solvent, such as dichloromethane (B109758) (e.g., 1 mg/mL).[4]
-
Gas Chromatograph (GC) System:
-
Column: A fused silica (B1680970) capillary column, such as an Rtx-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[5][10]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the different components. A typical program might be: initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 5 minutes.[10]
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set around 240°C and 280°C, respectively.[10]
-
-
Mass Spectrometer (MS) System:
-
Component Identification: The identification of individual compounds is based on:
-
Quantification: The relative percentage of each component is calculated by peak area normalization from the GC-FID chromatogram.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the extraction and analysis of Piper aduncum essential oil.
Caption: Workflow for P. aduncum essential oil extraction and analysis.
Dillapiole Biosynthesis Pathway
The biosynthesis of dillapiole occurs via the phenylpropanoid pathway. The following diagram provides a simplified representation of the key steps leading to the formation of dillapiole.
References
- 1. Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. iris.unife.it [iris.unife.it]
- 8. piper aduncum piperaceae: Topics by Science.gov [science.gov]
- 9. Identification of Essential Oil Composition of Piper aduncum: Ingenta Connect [ingentaconnect.com]
- 10. scielo.br [scielo.br]
- 11. Gas chromatography coupled to mass spectrometry (GC-MS) characterization and evaluation of antibacterial bioactivities of the essential oils from Piper arboreum Aubl., Piper aduncum L. e Piper gaudichaudianum Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Piper aduncum essential oil: a promising insecticide, acaricide and antiparasitic. A review - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Phenylpropenes in the Apiaceae Family: A Technical Guide for Researchers
An in-depth exploration of the biochemical pathways, regulatory networks, and experimental methodologies for studying phenylpropene biosynthesis in the medicinally and economically important Apiaceae family.
Introduction
The Apiaceae family, encompassing aromatic and medicinal plants such as anise, fennel, dill, and parsley, is a rich source of phenylpropenes. These volatile compounds are major contributors to the essential oils of these plants, defining their characteristic aromas and flavors, and possessing a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the biosynthesis of phenylpropenes in the Apiaceae family, intended for researchers, scientists, and drug development professionals. It delves into the core biochemical pathways, the intricate regulatory networks that govern them, and detailed experimental protocols for their investigation.
Phenylpropene Biosynthesis: From Primary Metabolism to Specialized Compounds
The biosynthesis of phenylpropenes originates from the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds.[2][3] This central pathway serves as a metabolic hub, providing the precursors for a diverse array of secondary metabolites, including flavonoids, lignans, and the phenylpropenes that are characteristic of many Apiaceae species.
The core biosynthetic sequence leading to the primary phenylpropene precursors involves a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[3][4] These enzymes work in concert to produce p-coumaroyl-CoA, a key intermediate that stands at a critical branch point in phenylpropanoid metabolism. From p-coumaroyl-CoA, the pathway diverges to generate the various phenylpropenes found in the Apiaceae, such as anethole (B165797), estragole, myristicin, apiol, and dillapiole.
The structural diversity of phenylpropenes is achieved through a series of modifications to the basic C6-C3 phenylpropanoid skeleton, including hydroxylations, methylations, and the formation of methylenedioxy bridges. These reactions are catalyzed by specific enzyme families, most notably cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs).[5]
Key Enzymes in Phenylpropene Diversification
Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes plays a crucial role in the hydroxylation and formation of methylenedioxy bridges, leading to the synthesis of compounds like myristicin, apiol, and dillapiole.[5] The functional characterization of specific CYP450s from Apiaceae species is an active area of research.
O-Methyltransferases (OMTs): OMTs are responsible for the methylation of hydroxyl groups on the phenyl ring, a key step in the formation of many phenylpropenes, including anethole and estragole.[5] Studies in anise have characterized OMTs specific for the C7-C8 propenyl side chain.[6]
Quantitative Data on Phenylpropene Content in Apiaceae
The concentration and composition of phenylpropenes can vary significantly between different species, varieties, and even different plant organs. The following tables summarize quantitative data from various studies.
Table 1: Phenylpropene Content in Fennel (Foeniculum vulgare) Essential Oil
| Variety/Origin | Plant Part | Anethole (%) | Estragole (%) | Fenchone (%) | Limonene (%) | Reference |
| Wild (Egypt) | Aerial Parts | 6.22 | 0.05 | - | 84.49 | [7] |
| Cultivated (Egypt) | Aerial Parts | 14.84 | 15.33 | 5.91 | 13.92 | [7] |
| Iranian Accession (Shiraz) | Leaves | 56.6 | - | - | - | [8] |
| Iranian Accession (Shiravan) | Leaves | 41.19 | - | 1.7 | - | [8] |
| Anethole-type | Fruits | 78.4 | 8.0 | - | - | [9] |
| Estragole-type | Fruits | 0.9 | 85.5 | - | - | [9] |
| Macedonian | Fruits | 70 | 6 | - | - | [6] |
Table 2: Phenylpropene Content in Anise (Pimpinella anisum) and Parsley (Petroselinum crispum)
| Species | Plant Part | Major Phenylpropene(s) | Content | Reference |
| Pimpinella anisum | Developing Fruits | t-Anethole | 4.6 mg/g FW | [10] |
| Pimpinella anisum | Flowers | t-Anethole | ~4.0 mg/g FW | [10] |
| Petroselinum crispum cv. plain | Aerial Parts | Apiol | 61.94% | [11] |
| Petroselinum crispum cv. plain | Aerial Parts | Myristicin | 9.33% | [11] |
| Petroselinum crispum | Roots | Apiol | Dominant | [4] |
| Petroselinum crispum | Leaves | Myristicin, Apiol | Variable | [4] |
Regulatory Networks Controlling Phenylpropene Biosynthesis
The biosynthesis of phenylpropenes is a tightly regulated process, influenced by developmental cues and environmental stimuli. This regulation occurs primarily at the transcriptional level, involving a complex interplay of transcription factors and signaling pathways.
Transcription Factors
MYB transcription factors are key regulators of the phenylpropanoid pathway.[12][13] Specific R2R3-MYB proteins can act as activators or repressors of the structural genes encoding the biosynthetic enzymes.[12] The expression of these MYB factors is itself regulated, forming a hierarchical control system.
Signaling Pathways
Plant hormones, particularly jasmonates (JA) and gibberellins (B7789140) (GA), play crucial roles in mediating the plant's response to its environment, which often involves modulating secondary metabolism.
Jasmonate (JA) Signaling: The JA signaling pathway is a key regulator of plant defense responses.[12] Upon perception of a stimulus, such as herbivory or pathogen attack, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of JA-responsive genes, including those involved in phenylpropanoid biosynthesis.[14][15]
Gibberellin (GA) Signaling: The GA signaling pathway is primarily known for its role in regulating plant growth and development.[2] GA promotes the degradation of DELLA proteins, which are repressors of GA-responsive genes.[5] There is significant crosstalk between the GA and JA signaling pathways. DELLA proteins can interact with JAZ proteins, creating a molecular link between growth and defense responses.[5][16] This interaction can modulate the activity of transcription factors that regulate phenylpropene biosynthesis.
Crosstalk between JA and GA Signaling: The interaction between DELLA and JAZ proteins provides a mechanism for fine-tuning the balance between growth and defense.[5][7] For instance, under stress conditions, increased JA signaling can lead to the stabilization of DELLA proteins, thereby repressing growth and redirecting resources towards the production of defense compounds like phenylpropenes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study phenylpropene biosynthesis in the Apiaceae family.
Essential Oil Extraction from Apiaceae Seeds
Objective: To extract essential oils from Apiaceae seeds for subsequent analysis.
Method: Hydrodistillation is a common method for extracting essential oils.[17]
Protocol:
-
Grind the dried seeds of the Apiaceae plant (e.g., fennel, anise) into a coarse powder.
-
Place a known weight of the powdered material (e.g., 100 g) into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 500 mL).
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours), or until no more oil is collected.
-
Collect the essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
GC-MS Analysis of Phenylpropenes
Objective: To identify and quantify the phenylpropene composition of the extracted essential oil.
Protocol:
-
Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 1:100 v/v).
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[18]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[18]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.[19]
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values. Quantify compounds by comparing their peak areas to those of external or internal standards.
O-Methyltransferase (OMT) Enzyme Assay
Objective: To measure the activity of OMT enzymes involved in phenylpropene biosynthesis.
Protocol: This protocol is adapted from a general methyltransferase assay.[20][21]
-
Enzyme Preparation: Purify the recombinant OMT protein expressed in a heterologous system (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate (e.g., 100 µM of a hydroxylated phenylpropene precursor like chavicol or eugenol)
-
S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 100 µM)
-
Purified OMT enzyme (e.g., 1-5 µg)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heating.
-
Product Analysis: Analyze the reaction products by HPLC or GC-MS to quantify the formation of the methylated phenylpropene.
-
Controls: Include a negative control without the enzyme or without the substrate to ensure the observed activity is enzyme-dependent.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the transcript levels of genes involved in phenylpropene biosynthesis.
Protocol: This protocol is a general guide for RT-qPCR analysis.[22]
-
RNA Extraction: Extract total RNA from the desired Apiaceae tissue (e.g., leaves, seeds) using a suitable RNA extraction kit or protocol.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, OMTs, CYP450s) and a reference gene (e.g., actin, ubiquitin) for normalization.
-
qPCR Reaction: Set up the qPCR reaction with:
-
SYBR Green Master Mix
-
cDNA template
-
Forward and reverse primers
-
-
qPCR Program: Run the qPCR on a real-time PCR system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion
The biosynthesis of phenylpropenes in the Apiaceae family is a complex and fascinating area of plant secondary metabolism. Understanding the intricate network of enzymes, genes, and regulatory pathways is crucial for harnessing the potential of these compounds in various applications, from flavor and fragrance development to pharmaceuticals. The experimental protocols provided in this guide offer a starting point for researchers to delve into the molecular and biochemical intricacies of phenylpropene biosynthesis in this important plant family. Future research, focusing on the functional characterization of novel enzymes and the elucidation of specific regulatory mechanisms in different Apiaceae species, will undoubtedly continue to expand our knowledge and open up new avenues for metabolic engineering and crop improvement.
References
- 1. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 2. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crosstalk between GA and JA signaling mediates plant growth and defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cropj.com [cropj.com]
- 12. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Dillapiol: A Technical Guide to Its Natural Variation in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol, a phenylpropanoid compound, is a significant constituent of the essential oils of numerous plant species, attracting considerable interest for its diverse biological activities, including insecticidal, antifungal, and anti-inflammatory properties.[1][2][3] Its potential as a lead compound in drug discovery and development necessitates a thorough understanding of its natural variability. This technical guide provides a comprehensive overview of the natural variation of this compound content in essential oils, methodologies for its quantification, and the biosynthetic pathways involved. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided.
Quantitative Variation of this compound
The concentration of this compound in essential oils exhibits significant variation across different plant species, geographical locations, plant parts, and developmental stages. The following tables summarize the reported quantitative data to provide a clear comparison.
Table 1: this compound Content in the Piper Genus
| Species | Plant Part | Geographical Origin | This compound Content (%) | Reference(s) |
| Piper aduncum | Leaves | Brazilian Amazon | 31.5 - 97.3 | [2][4][5] |
| Leaves | Papua New Guinea | 43.3 | [4] | |
| Leaves | Malaysia | 64.5 | [4] | |
| Leaves | Fiji | 58.0 | [4] | |
| Leaves | Cuba | 82.2 | [4][5] | |
| Leaves | Costa Rica | 61.8 | [5] | |
| Leaves | Eastern Ecuador | 45.92 | [5] | |
| Aerial Parts | - | 76.5 | [5] | |
| - | - | 81.9 | [6] | |
| Piper hispidum | Leaves | Panama | 57.7 | [7] |
| Piper holtonii | - | - | High content | [8] |
Table 2: this compound Content in the Anethum and Other Genera
| Species | Plant Part | Geographical Origin/Condition | This compound Content (%) | Reference(s) |
| Anethum graveolens (Dill) | Young Seedlings | - | High levels | [9][10] |
| Flowering Plants & Dry Seeds | - | Negligible | [9][10] | |
| Roots | - | 227 ppm (0.0227%) | [11] | |
| Spring Harvests | - | Increases in later harvests | [12] | |
| Peperomia pellucida | Whole Plant | Brazilian Amazon | 55.3 | [13] |
| Stems and Fruit | - | Major constituent | [14] | |
| Leaves and Roots | - | Minor constituent | [14] | |
| Perideridia gairdneri | Inflorescences | Southwestern Montana, USA | 30.3 | [15][16] |
| Oenanthe crocata | Seeds | - | Present | [17][18] |
| Ridolfia segetum | - | - | Main component | [18] |
| Crithmum maritimum | - | - | Significant quantities | [10][19] |
Factors Influencing this compound Content
Several factors can influence the concentration of this compound in the essential oils of plants:
-
Genetics and Chemotype: Different species and even chemotypes within the same species can produce vastly different amounts of this compound. For instance, Piper aduncum from the Brazilian Amazon is rich in this compound, while specimens from the Atlantic Forest of Brazil contain primarily terpene compounds.[2]
-
Geographical Location: As evidenced in Table 1, the this compound content in Piper aduncum varies significantly with its geographical origin.[4][5]
-
Plant Part: The distribution of this compound can vary within the plant. In Anethum graveolens, this compound is found in the roots but is negligible in the aerial parts of mature plants.[11] In Peperomia pellucida, it is a major component in stems and fruit but a minor one in leaves and roots.[14]
-
Developmental Stage: The age of the plant plays a crucial role. Young seedlings of Anethum graveolens accumulate high levels of this compound, which decreases significantly as the plant matures and flowers.[9][10]
-
Environmental and Seasonal Factors: Seasonal variations, including changes in temperature and light intensity, can impact the biosynthesis of essential oil components.[12] For example, the this compound content in Anethum graveolens has been observed to increase in later spring harvests.[12]
Experimental Protocols
Accurate quantification of this compound is essential for research and quality control. The following are detailed methodologies for key experiments.
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant material.
-
Sample Preparation: The plant material (e.g., leaves, stems, roots) is harvested and, if necessary, air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then comminuted (ground or chopped) to increase the surface area for efficient extraction.
-
Apparatus: A Clevenger-type apparatus is typically used. The apparatus consists of a round-bottom flask, a condenser, and a collection vessel.
-
Procedure:
-
The comminuted plant material is placed in the round-bottom flask and submerged in distilled water.
-
The flask is heated to boiling. The resulting steam carries the volatile essential oil components.
-
The steam and essential oil vapor mixture passes into the condenser, where it is cooled and condenses back into a liquid.
-
The condensed liquid, a mixture of water and essential oil, is collected in the collection vessel. Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.
-
The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
The oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.[5]
-
Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying the individual components of a volatile mixture like an essential oil.
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration. An internal standard may be added for more precise quantification.
-
GC-MS Conditions (Example):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[20]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: The oven temperature is programmed to ramp up gradually to separate compounds based on their boiling points. An example program could be: initial temperature of 60°C, ramp to 240°C at a rate of 3°C/min.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set higher than the final oven temperature (e.g., 250°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
-
Data Analysis:
-
The components are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).
-
The retention indices of the components are also compared with literature values.
-
The relative percentage of each component is calculated from the peak areas in the chromatogram. For absolute quantification, a calibration curve is generated using a certified this compound standard.[1]
-
Quantification of this compound: High-Performance Liquid Chromatography (HPLC)
HPLC is another technique that can be used for the quantification of this compound, particularly in non-volatile matrices or for preparative scale isolation.
-
Sample Preparation: The sample (e.g., plant extract) is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.[20]
-
HPLC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[20][21]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[20]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[20]
-
Detection: UV detection is often used, with the wavelength set to the absorbance maximum of this compound (around 254 nm).[21]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[20]
-
-
Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from this compound standards of known concentrations.[21]
Mandatory Visualizations
Caption: Workflow for Extraction and Analysis of this compound.
Caption: Biosynthesis Pathway of this compound.[9][10][19]
Conclusion
The natural variation of this compound content in essential oils is a complex interplay of genetic, geographical, and developmental factors. For researchers and professionals in drug development, a comprehensive understanding of this variability is paramount for the consistent and sustainable sourcing of this compound-rich essential oils. The standardized protocols for extraction and quantification outlined in this guide provide a framework for accurate and reproducible analysis, which is fundamental for quality control and further research into the pharmacological applications of this promising natural compound. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance this compound production in relevant plant species.
References
- 1. Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volatile Chemical Constituents of Piper aduncum L and Piper gibbilimbum C. DC (Piperaceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Composition and Biological Activity of Essential Oils from Different Species of Piper from Panama - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. currentsci.com [currentsci.com]
- 15. Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound (dill), 484-31-1 [thegoodscentscompany.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
The Discovery of Dillapiole: An In-depth Technical Guide to its Historical and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery of dillapiole (B1196416), a phenylpropanoid of significant interest in medicinal chemistry and drug development. It provides a detailed account of its initial isolation and characterization by Giacomo Ciamician and Paolo Silber in 1896, placing their work within the broader context of late 19th and early 20th-century organic chemistry. The guide outlines the classical experimental protocols employed for its extraction from Matico oil, its structural elucidation through chemical degradation and synthesis, and the initial determination of its physicochemical properties. Quantitative data from both the original discovery and modern analyses are presented in tabular format for comparative purposes. Furthermore, logical workflows of the historical scientific methodology are visualized using Graphviz diagrams, offering a clear perspective on the foundational research that underpins the contemporary study of dillapiole and its derivatives.
Introduction: The Dawn of Natural Product Chemistry
The late 19th century marked a transformative period in the field of organic chemistry.[1] Following the decline of vitalism, chemists increasingly turned their attention to the chemical constituents of living organisms, laying the groundwork for the field of natural product chemistry.[1] This era was characterized by the development of systematic methods for the isolation, purification, and structural determination of organic compounds. Techniques such as fractional distillation, crystallization, and elemental analysis by combustion became central to the chemist's toolkit.[2][3][4][5] The structural theory of organic chemistry, solidified by the work of Kekulé and others, provided the intellectual framework to understand the arrangement of atoms in these newly isolated molecules. It was within this vibrant scientific landscape that the phenylpropanoid dillapiole was first discovered.
The Discovery of Dillapiole by Ciamician and Silber (1896)
The first isolation and characterization of dillapiole was reported in 1896 by the renowned Italian chemists Giacomo Ciamician and Paolo Silber. Their investigation focused on the essential oil of Matico (Piper angustifolium), a plant with a history of use in traditional medicine. In their seminal paper, "Ueber die Bestandtheile des Matico-Oeles" (On the Constituents of Matico Oil), published in the Berichte der deutschen chemischen Gesellschaft, they detailed the discovery of a new, crystalline substance which they named "Dill-Apiol" due to its close relationship to apiol, which they had also studied.
Historical Experimental Protocols
The methodologies employed by Ciamician and Silber were representative of the state-of-the-art in organic chemistry at the close of the 19th century. The following protocols are reconstructed based on their 1896 publication and the common laboratory practices of the era.
The initial step involved the separation of the components of Matico essential oil.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, and a collection flask.
-
Procedure:
-
The Matico essential oil was subjected to fractional distillation under atmospheric pressure.[2]
-
A fraction with a high boiling point was collected.
-
Upon cooling this fraction, a crystalline solid precipitated out.
-
The solid was separated from the remaining oil, likely by filtration or decantation.
-
The crude crystalline material was then purified by recrystallization, a common technique at the time to obtain pure organic compounds. The specific solvent used for recrystallization was not detailed in the available summaries but was likely a common organic solvent like ethanol (B145695) or ether.
-
With a pure sample of dillapiole in hand, Ciamician and Silber undertook a series of experiments to determine its chemical structure. This was a multi-step process involving elemental analysis and chemical degradation.
-
Elemental Analysis:
-
Method: Combustion analysis, a technique perfected by Justus von Liebig, was used to determine the empirical formula of dillapiole.[4][5] This involved burning a known weight of the sample in a stream of oxygen and measuring the mass of the resulting carbon dioxide and water produced. From these measurements, the percentage of carbon and hydrogen in the molecule could be calculated. The oxygen content was typically determined by difference.
-
Results: Their analysis led them to propose the molecular formula C₁₂H₁₄O₄.
-
-
Chemical Degradation and Derivative Formation:
-
Oxidation with Potassium Permanganate: A key experiment in elucidating the structure of aromatic compounds at the time was oxidation with potassium permanganate.[6] This strong oxidizing agent would cleave the allyl side chain of dillapiole at the double bond, leading to the formation of a carboxylic acid attached to the aromatic ring. The resulting acid could then be more easily identified.
-
Reaction with Bromine: To confirm the presence of a double bond in the side chain, the reaction of dillapiole with bromine would have been a standard procedure. The disappearance of the bromine color would indicate an addition reaction across the double bond.
-
Formation of Derivatives: The preparation of crystalline derivatives with known melting points was a crucial method for identifying and characterizing organic compounds before the advent of modern spectroscopic techniques.
-
Early Synthesis of Dillapiole
While the initial discovery was through isolation from a natural source, the structure of dillapiole was later confirmed by chemical synthesis. An early synthesis, though not the original, was described in the chemical literature and provides insight into the synthetic organic chemistry of the early 20th century.
Quantitative Data: A Historical Comparison
The following tables summarize the quantitative data for dillapiole, comparing the values reported in the early 20th century with modern, more precise measurements. This comparison highlights the remarkable accuracy of the early chemists, given the instrumentation available to them.
Table 1: Physicochemical Properties of Dillapiole
| Property | Early 20th Century Reported Value | Modern Reported Value |
| Boiling Point | 285 °C | 285-292 °C |
| Melting Point | Not specified in early accessible reports | 28-29 °C |
| Specific Gravity | Not specified in early accessible reports | 1.1644 g/cm³ at 0 °C |
| Refractive Index | Not specified in early accessible reports | 1.5305 at 0 °C |
Table 2: Elemental Analysis of Dillapiole
| Element | Ciamician and Silber (1896) - Calculated for C₁₂H₁₄O₄ | Modern - Calculated for C₁₂H₁₄O₄ |
| Carbon (C) | 64.86% | 64.85% |
| Hydrogen (H) | 6.31% | 6.35% |
| Oxygen (O) | 28.83% | 28.80% |
Visualizing the Scientific Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the discovery and characterization of dillapiole in the late 19th century.
Caption: Workflow of the discovery and initial characterization of dillapiole.
Historical Scientific Context and Significance
The discovery of dillapiole was not an isolated event but rather a product of the flourishing of organic chemistry in the late 19th century. The work of Ciamician and Silber on essential oils contributed significantly to the growing body of knowledge about natural products. Their systematic approach, combining careful isolation with chemical degradation, was a hallmark of the era's leading chemists.
The elucidation of dillapiole's structure, a substituted allylbenzene, added to the understanding of a class of compounds that would later be recognized for their diverse biological activities. Phenylpropanoids, as they are now known, are involved in a wide range of plant defense mechanisms and have been investigated for their potential as insecticides, antimicrobials, and anti-inflammatory agents. The initial discovery of dillapiole, therefore, laid a crucial piece of the foundation for these later pharmacological studies.
Conclusion
The discovery of dillapiole by Giacomo Ciamician and Paolo Silber in 1896 stands as a testament to the power of classical organic chemistry. Their meticulous application of the experimental techniques of their time allowed them to isolate a novel natural product and deduce its complex structure. This foundational work not only contributed to the fundamental understanding of essential oil chemistry but also provided the scientific community with a molecule that continues to be a subject of interest for its potential therapeutic applications. For modern researchers, understanding the historical context of dillapiole's discovery offers valuable insights into the evolution of natural product chemistry and a deeper appreciation for the scientific legacy upon which current drug development efforts are built.
References
- 1. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. The pioneers of elemental analysis - Elementar [elementar.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dillapiole from Plant Material
Introduction
Dillapiole (B1196416) (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) is a naturally occurring phenylpropanoid found in several plant species, most notably from the Piper and Anethum genera.[1] It serves as a valuable natural precursor for the synthesis of various derivatives with significant pharmacological potential, including anti-inflammatory, insecticidal, and antileishmanial activities.[1] The essential oil of Piper aduncum (spiked pepper) is a particularly rich source, with dillapiole concentrations ranging from 35% to 90%.[1] This document provides detailed protocols for the extraction and purification of dillapiole from plant materials, tailored for researchers, scientists, and professionals in drug development.
Part 1: Extraction of Dillapiole-Rich Essential Oil
Extraction is the initial step to isolate the essential oil containing dillapiole from the raw plant material. The choice of method depends on factors such as the desired purity of the initial extract, scalability, and available equipment.
Method 1: Hydrodistillation / Steam Distillation
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[2] It involves co-distillation of the plant material with water. The steam carries the volatile essential oils, which are then condensed and separated.[3]
Experimental Protocol: Hydrodistillation
-
Materials and Equipment:
-
Fresh or dried leaves of Piper aduncum or seeds of Anethum graveolens (dill)
-
Clevenger-type apparatus
-
2 L Round-bottom flask
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Grinder or blender
-
Glass vials for storage
-
-
Procedure:
-
Weigh approximately 500 g of crushed, dried plant material and place it into the 2 L round-bottom flask.[1]
-
Add approximately 1.5 L of distilled water to the flask, ensuring the plant material is fully submerged.[1]
-
Set up the Clevenger-type apparatus connected to the condenser and the round-bottom flask.
-
Heat the flask using the heating mantle to bring the water to a boil.
-
Continue the hydrodistillation for 3 to 4 hours, collecting the volatile components.[1] The essential oil will separate from the aqueous distillate in the collection arm of the Clevenger apparatus.[1]
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Carefully collect the essential oil from the collection arm.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dillapiole-rich essential oil in a sealed, airtight glass vial in a cool, dark place.
-
Quantitative Data for Distillation Methods
| Plant Source | Extraction Method | Key Parameters | Yield of Essential Oil (%) | Dillapiole Content in Oil (%) | Reference(s) |
| Piper aduncum | Hydrodistillation | 3 hours distillation | 3.0 | 76.5 | [4] |
| Piper aduncum | Hydrodistillation | - | 2.5 - 4.0 (based on dry weight) | 35 - 90 | [1] |
| Piper aduncum | Microwave-Assisted Hydrodistillation | Plant/water ratio 1:7; Coarse leaves | up to 1.27 | up to 91.07 | [5][6] |
| Anethum graveolens (Dill) | Steam Distillation | - | Varies | Varies | [7][8] |
Workflow Diagram: Hydrodistillation
Method 2: Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant matrix. This method can be performed at room temperature (cold soaking or maceration) or with heating (Soxhlet extraction). It is particularly useful for large-scale production.[9][10]
Experimental Protocol: Cold Soaking Extraction
-
Materials and Equipment:
-
Crushed, dried leaves of Piper aduncum
-
Acetone (B3395972) solution (50-70%)
-
Large glass container with a lid
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Activated charcoal
-
Macroporous adsorbent resin column
-
Ethanol (B145695) (60-90%)
-
-
Procedure (Adapted from Patent CN102643174A): [9]
-
Pulverize the dried plant material.
-
In the glass container, soak the crushed leaves in 4-6 times their weight of a 50-70% acetone solution.[9]
-
Allow the mixture to macerate at room temperature for a specified period (e.g., 4 hours, repeated twice).
-
Filter the mixture to separate the extracting solution from the plant solids.[9]
-
Pass the filtrate through an activated charcoal column for initial purification.
-
Concentrate the resulting liquid under reduced pressure using a rotary evaporator to recover the solvent.
-
Disperse the concentrated liquid in water and pass it through a nonpolar macroporous adsorbent resin column.
-
Elute the column with water followed by 60-90% ethanol, collecting the ethanol eluent.[9]
-
Concentrate the eluent under reduced pressure to obtain the crude dillapiole extract.
-
Quantitative Data for Solvent Extraction
| Plant Source | Extraction Method | Solvent | Key Parameters | Final Purity (%) | Reference(s) |
| Piper aduncum | Cold Soaking & Column Chromatography | 60% Acetone, n-Butanol, Ethyl Acetate-Methanol | Multi-step process | 98.3 | [9] |
| Various Seeds | Soxhlet Extraction | Absolute Ethanol or Ethanol/Water | 3 hours at boiling temp. | - | [10] |
Workflow Diagram: Solvent Extraction
Method 3: Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[11] It is highly efficient and avoids the use of organic solvents, yielding a very pure extract. The properties of the supercritical fluid can be tuned by changing pressure and temperature.[12]
Experimental Protocol: Supercritical CO₂ Extraction
-
Materials and Equipment:
-
Supercritical Fluid Extraction (SFE) system
-
Milled, dried plant material
-
Liquid CO₂ source
-
-
Procedure (General):
-
Load the milled plant material (e.g., 40 g) into the extraction vessel of the SFE unit.[10]
-
Pressurize and heat the system to bring the CO₂ to its supercritical state. Common conditions range from 20-45 MPa (200-450 bar) and 40-60°C.[10][13]
-
Maintain a constant flow of supercritical CO₂ through the extraction vessel for a set duration (e.g., 1-2 hours).[10]
-
The supercritical fluid containing the dissolved dillapiole passes into a separator.
-
In the separator, the pressure is reduced, causing the CO₂ to return to a gaseous state and release the extracted oil.
-
The gaseous CO₂ can be recycled, and the solvent-free extract is collected from the separator.
-
Quantitative Data for Supercritical Fluid Extraction
| Plant Source | Pressure (bar/MPa) | Temperature (°C) | Yield | Notes | Reference(s) |
| Vernonia amygdalina | 250 bar | 60 | 1.24% | Comparative study | [12] |
| Opuntia seeds | 300 bar | 40 - 60 | Lower than Soxhlet | Green extraction method | [13][14] |
| Rapeseed Cake | 40 MPa | 60 | - | Optimized for tocopherols | [11] |
| Dandelion/Thistle Seeds | 45 MPa | 40 | up to 281 mg/g | - | [10] |
Part 2: Purification of Dillapiole
Following extraction, the essential oil or crude extract is a mixture of compounds. Purification is necessary to isolate dillapiole to a high degree of purity.
Method 1: Fractional Distillation
Fractional distillation is effective for separating liquids with different boiling points.[15] Since dillapiole has a high boiling point (285°C at atmospheric pressure), vacuum fractional distillation is employed to lower the boiling point and prevent thermal degradation.[16]
Experimental Protocol: Vacuum Fractional Distillation
-
Materials and Equipment:
-
Dillapiole-rich essential oil or crude extract
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flasks)
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Stir bar or boiling chips
-
-
Procedure:
-
Place the crude essential oil into the round-bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Connect the apparatus to the vacuum pump.
-
Slowly reduce the pressure to the desired level (e.g., 16 mmHg).[17]
-
Begin heating the flask while stirring.
-
Collect the initial fractions (lower boiling point impurities) in a separate receiving flask.
-
Monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of dillapiole at that pressure (e.g., 172-173°C at 16 mmHg), switch to a clean receiving flask to collect the purified dillapiole fraction.[17]
-
Stop the distillation once the dillapiole fraction has been collected, before higher-boiling impurities begin to distill.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Workflow Diagram: Fractional Distillation
Method 2: Column Chromatography
Column chromatography is a highly versatile and common technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[18][19][20]
Experimental Protocol: Silica (B1680970) Gel Column Chromatography
-
Materials and Equipment:
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane).
-
Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance.
-
Pre-elute the column with the mobile phase.
-
Dissolve a known amount of the crude oil (e.g., 5 g) in a minimal amount of the mobile phase and load it onto the top of the column.[4]
-
Begin eluting the column with the mobile phase (e.g., hexane).[4] A gradient elution can also be used, gradually increasing the polarity of the solvent (e.g., with an ethyl acetate-methanol gradient) to elute compounds of increasing polarity.[9]
-
Collect the eluent in a series of fractions.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a staining agent.[4]
-
Combine the fractions that contain pure dillapiole.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified dillapiole.
-
Workflow Diagram: Column Chromatography
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. distillequipment.com [distillequipment.com]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102643174A - Method for preparing dillapiole - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Supercritical Fluid Extraction of Oils from Cactus Opuntia ficus-indica L. and Opuntia dillenii Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification [chem.rochester.edu]
- 16. DILLAPIOLE | 484-31-1 [chemicalbook.com]
- 17. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. researchgate.net [researchgate.net]
- 19. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Application Notes and Protocols for Hydrodistillation of Dillapiol-Rich Essential Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of dillapiol-rich essential oils, primarily from Piper aduncum, using hydrodistillation. The methodologies described are compiled from various scientific studies and are intended to serve as a comprehensive guide for laboratory-scale extraction and analysis.
Introduction
This compound, a phenylpropanoid, is a naturally occurring compound found in high concentrations in the essential oils of several plant species, most notably from the genus Piper. It has garnered significant scientific interest due to its wide range of biological activities, including insecticidal, antifungal, and antiparasitic properties. Hydrodistillation is the most common and established method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water, where the steam carries the volatile essential oils, which are then condensed and separated. This document outlines the standard protocols for hydrodistillation of this compound-rich essential oils, presents comparative data from various studies, and provides a visual workflow of the process.
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Hydrodistillation
This protocol describes a general method for extracting this compound-rich essential oil from the leaves of Piper aduncum.
Materials and Equipment:
-
Fresh or dried leaves of Piper aduncum
-
Distilled water
-
Clevenger-type apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
-
Grinder or scissors
Procedure:
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Piper aduncum.
-
Wash the leaves thoroughly to remove any dirt or debris.
-
The leaves can be used fresh or air-dried in the shade for several days.
-
Prior to distillation, chop or grind the leaves into smaller pieces to increase the surface area for efficient oil extraction.[1][2]
-
-
Hydrodistillation:
-
Weigh a specific amount of the prepared plant material (e.g., 100 g to 500 g).[3][4]
-
Place the plant material into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is completely submerged. A common ratio is 500 mL of water for every 100 g of plant material.[3]
-
Set up the Clevenger-type apparatus connected to the round-bottom flask and a condenser.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the hydrodistillation for a period of 2 to 4 hours.[1][3][5] The distillation is typically complete when there is no significant increase in the volume of collected oil.
-
-
Essential Oil Collection and Drying:
-
The essential oil will separate from the aqueous distillate in the collection arm of the Clevenger apparatus.
-
After the distillation is complete, turn off the heat and allow the apparatus to cool down.
-
Carefully collect the essential oil from the collection arm using a pipette.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil.[1][3][5]
-
Allow the oil to stand for a few minutes, then decant or filter the dried oil into a clean, airtight glass vial.
-
-
Storage:
-
Store the essential oil in a sealed, dark glass vial in a refrigerator at 4°C to prevent degradation.[1]
-
Quantitative Data Summary
The yield and this compound content of essential oils extracted via hydrodistillation can vary depending on factors such as the plant source, geographical location, season of collection, and specific distillation parameters. The following table summarizes quantitative data from various studies on the hydrodistillation of Piper aduncum essential oil.
| Plant Part | Distillation Time (hours) | Essential Oil Yield (%) | This compound Content (%) | Reference |
| Leaves | Not Specified | 0.35 | 43.3 | [6] |
| Inflorescences | 2 | Not specified | 6.3 | [3] |
| Leaves | 2 | Not specified | 6.3 | [3] |
| Leaves (Rainy Season) | 2 | 1.06 ± 0.3 | 77.7 | [1] |
| Leaves and Stems (Large Scale) | Not Specified | Not specified | 42.55 | [7] |
| Leaves (Lab Scale) | Not Specified | Not specified | 55.57 | [7] |
| Leaves | 2 | Varies | 4.6 - 96.9 | [4] |
Visualized Workflow
The following diagram illustrates the general workflow for the hydrodistillation of this compound-rich essential oils.
Caption: Workflow for hydrodistillation of this compound-rich essential oils.
Signaling Pathways and Logical Relationships
While hydrodistillation is a physical separation process and does not involve biological signaling pathways, a logical relationship diagram can illustrate the factors influencing the final yield and quality of the this compound-rich essential oil.
Caption: Factors influencing the yield and this compound content.
References
- 1. Insecticidal activity of essential oils from Piper aduncum against Ctenocephalides felis felis: a promising approach for flea control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. brjac.com.br [brjac.com.br]
- 5. benchchem.com [benchchem.com]
- 6. Volatile Chemical Constituents of Piper aduncum L and Piper gibbilimbum C. DC (Piperaceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Essential Oil Composition of Piper aduncum: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the Isolation of Dillapiol Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol, a phenylpropanoid, is a major bioactive constituent of the essential oil from several plant species, most notably Piper aduncum. It has garnered significant interest in the scientific community for its potential pharmacological activities, including antifungal, insecticidal, and anti-inflammatory properties. The efficient isolation and purification of this compound are crucial for its further investigation and potential development as a therapeutic agent. Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound from complex mixtures such as essential oils.
These application notes provide detailed protocols for the isolation of this compound from Piper aduncum essential oil using column chromatography, a summary of quantitative data from relevant studies, and visual diagrams to illustrate the experimental workflow and separation principles.
Data Presentation
The following table summarizes the quantitative data from a study on the isolation of this compound using silica (B1680970) gel column chromatography.
| Parameter | Value | Reference |
| Starting Material | Piper aduncum Essential Oil | [1] |
| Initial this compound Concentration | 76.5% | [1] |
| Amount of Starting Material | 5 g | [1] |
| Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Amount of Stationary Phase | 70 g | [1] |
| Column Dimensions | 80 x 3 cm | [1] |
| Mobile Phase | Hexane (B92381) (Isocratic) | [1] |
| Yield of Purified this compound | 2.8 g | [1] |
| Final Purity of this compound | 94.6% | [1] |
| Purity Range in Other Studies | 95.0-98.9% | [2][3] |
Experimental Protocols
Two primary column chromatography methods are presented here: an isocratic elution method using a non-polar solvent and a gradient elution method for more complex mixtures.
Protocol 1: Isocratic Elution with Hexane
This protocol is adapted from a study that successfully isolated this compound with high purity. It is suitable for essential oils where this compound is the major, less polar component.
1. Materials and Equipment:
-
Glass chromatography column (e.g., 80 x 3 cm)
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Piper aduncum essential oil
-
Beakers, flasks, and collection tubes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Vanillin/H2SO4 staining solution
-
UV lamp
2. Column Packing:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Prepare a slurry of 70 g of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running hexane through it until the packing is stable and the eluent runs clear. Do not let the solvent level drop below the top of the sand.
3. Sample Preparation and Loading:
-
Dissolve 5 g of Piper aduncum essential oil in a minimal amount of hexane.
-
Carefully load the dissolved sample onto the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
4. Elution and Fraction Collection:
-
Begin the elution by adding hexane to the top of the column.
-
Maintain a constant flow of the mobile phase through the column.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates.
5. Fraction Analysis and Product Recovery:
-
Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate (B1210297), 9:1 v/v).
-
Visualize the spots under a UV lamp and by staining with a vanillin/H2SO4 solution followed by gentle heating.
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Gradient Elution with Hexane and Ethyl Acetate
This protocol is a more general approach suitable for essential oils with a more complex composition, allowing for the separation of compounds with a wider range of polarities.
1. Materials and Equipment:
-
Same as Protocol 1, with the addition of ethyl acetate (HPLC grade).
2. Column Packing:
-
Follow the same procedure as in Protocol 1, using hexane as the initial solvent for packing.
3. Sample Preparation and Loading:
-
Follow the same procedure as in Protocol 1.
4. Elution and Fraction Collection:
-
Begin the elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate to the hexane. A suggested gradient could be:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
Continue to increase the ethyl acetate concentration as needed based on TLC monitoring.
-
-
Collect fractions throughout the elution process.
5. Fraction Analysis and Product Recovery:
-
Follow the same procedure as in Protocol 1 to identify and combine the fractions containing pure this compound and to recover the final product.
Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: Principle of this compound separation by column chromatography.
References
Synthesis of Dillapiol Derivatives with Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol, a naturally occurring phenylpropanoid found in the essential oils of plants from the Piper and Anethum genera, has emerged as a valuable scaffold for the development of novel bioactive compounds.[1] Its inherent biological activities, including anti-inflammatory, insecticidal, and antileishmanial properties, coupled with its amenable chemical structure, make it an attractive starting material for synthetic modification. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives with enhanced bioactivity, targeting researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Data Presentation: Bioactivity of this compound and its Derivatives
The following table summarizes the quantitative bioactivity data for this compound and a selection of its synthetic derivatives. This data highlights the potential for enhancing biological efficacy through chemical modification of the parent compound.
| Compound | Biological Activity | Target Organism/Assay | Bioactivity (IC₅₀/LD₅₀) | Reference |
| This compound | Antileishmanial | Leishmania amazonensis | IC₅₀ = 69.3 µM | [2] |
| Antileishmanial | Leishmania brasiliensis | IC₅₀ = 59.4 µM | [2] | |
| Insecticidal | Spodoptera frugiperda | LD₅₀ = 0.35 ppm | [3][4] | |
| Dihydrodillapiole | Antileishmanial | Leishmania amazonensis | IC₅₀ = 99.9 µM | [2] |
| Antileishmanial | Leishmania brasiliensis | IC₅₀ = 90.5 µM | [2] | |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition | [5][6] | |
| Isodillapiole | Antileishmanial | Leishmania amazonensis | IC₅₀ = 122.9 µM | [2] |
| Antileishmanial | Leishmania brasiliensis | IC₅₀ = 109.8 µM | [2] | |
| Dillapiole (B1196416) n-butyl ether | Antileishmanial | Leishmania amazonensis | IC₅₀ = 1.6 µM (72h) | |
| Cytotoxicity | Peritoneal macrophages | CC₅₀ = 413 µM | ||
| Propyl ether dillapiole | Insecticidal (larvicidal) | Aedes aegypti | LC₅₀ = 14.76 µg/mL (48h) | [7] |
| Piperidyl dillapiole | Insecticidal (larvicidal) | Aedes aegypti | LC₅₀ = 24.85 µg/mL (48h) | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound and the synthesis of key derivatives, as well as protocols for evaluating their biological activities.
Extraction and Synthesis Protocols
This protocol describes the hydrodistillation of this compound-rich essential oil from the leaves of Piper aduncum.
Materials and Equipment:
-
Fresh or dried leaves of Piper aduncum
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Place approximately 500 g of fresh or 250 g of dried Piper aduncum leaves into a 2 L round-bottom flask.
-
Add approximately 1.5 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus connected to a condenser and the round-bottom flask.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the hydrodistillation for 3-4 hours, collecting the volatile components. The essential oil will separate from the aqueous distillate in the collection arm of the Clevenger apparatus.
-
After completion, allow the apparatus to cool down.
-
Carefully collect the essential oil from the collection arm.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified this compound-rich essential oil in a sealed glass vial in a cool, dark place.
This protocol describes the catalytic reduction of the allyl side chain of this compound.
Materials and Equipment:
-
Dillapiole
-
Sodium borohydride (B1222165) (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve dillapiole (2 mmol) in 40 mL of methanol.
-
To this solution, add sodium borohydride (20 mmol) and nickel(II) chloride hexahydrate (1.5 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 24 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure dihydrodillapiole.
This protocol describes the base-catalyzed isomerization of this compound.
Materials and Equipment:
-
Dillapiole
-
Potassium hydroxide (B78521) (KOH)
-
Butanol
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4 g of dillapiole (24.7 mmol) in 20 mL of butanol containing 3.4 g of potassium hydroxide (a 17% solution).
-
Heat the reaction mixture to reflux with constant stirring for 24 hours.
-
After cooling, neutralize the mixture with 1.2 mL of concentrated HCl and add 8 mL of cold distilled water.
-
Transfer the mixture to a separatory funnel and wash the organic phase three times with 20 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain isodillapiole.
This protocol details the synthesis of a dillapiole ether derivative via an oxymercuration-demercuration reaction.
Materials and Equipment:
-
Dillapiole (5.5 g)
-
Tetrahydrofuran (THF, 5.0 mL)
-
Mercury(II) acetate (B1210297) (1.5 g)
-
n-butanol (5.0 mL)
-
Sodium borohydride (2.0 g)
-
Potassium hydroxide (7.0 g)
-
100 mL volumetric flask
-
Ice bath
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL volumetric flask, dissolve 5.5 g of dillapiole in 5.0 mL of THF.
-
Add a suspension of 1.5 g of mercury(II) acetate in 5.0 mL of n-butanol.
-
Homogenize the mixture in an ice bath with stirring for 72 hours.
-
Following the oxymercuration, add a solution of 2.0 g of sodium borohydride and 7.0 g of potassium hydroxide in n-butanol (5.0 mL) and continue to stir.
-
After the reaction is complete, filter the solution and wash the precipitate.
-
The resulting dillapiole n-butyl ether can be purified by silica gel column chromatography.
Bioassay Protocols
This in vivo assay is a standard model for evaluating acute inflammation.[1]
Materials and Equipment:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% in saline)
-
Test compounds (this compound derivatives)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes for injection
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induce edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Materials and Equipment:
-
Fresh hen's egg albumin or bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds
-
Standard drug (e.g., Diclofenac sodium)
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture (5 mL total volume) containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.
-
A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubate the mixtures at 37°C for 15-20 minutes.
-
Heat the mixtures at 70°C in a water bath for 5 minutes to induce denaturation.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
This assay evaluates the insecticidal effect of a compound upon direct contact with the insect.
Materials and Equipment:
-
Test insects (e.g., Aedes aegypti adults, Spodoptera frugiperda larvae)
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Micropipette or micro-applicator
-
Petri dishes or holding containers
-
Fume hood
Procedure:
-
Prepare serial dilutions of the test compounds in the chosen solvent.
-
Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of the test insect using a micropipette.
-
The control group is treated with the solvent only.
-
Place the treated insects in clean containers with access to food and water.
-
Record mortality at 24 and 48 hours post-treatment.
-
Calculate the LD₅₀ (lethal dose for 50% of the population) using probit analysis.
This assay determines the activity of compounds against the promastigote stage of Leishmania parasites.
Materials and Equipment:
-
Leishmania promastigotes (e.g., L. amazonensis)
-
Schneider's insect medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin (B115843) solution
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Dispense 100 µL of Leishmania promastigote culture (1 x 10⁶ cells/mL) into the wells of a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells.
-
Include a positive control (standard antileishmanial drug) and a negative control (DMSO vehicle).
-
Incubate the plate at 25°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the IC₅₀ (inhibitory concentration for 50% of the population).
Visualizations
Logical Workflow for Synthesis and Bioactivity Screening
Caption: Synthetic pathways from this compound to various derivatives and subsequent bioactivity screening.
Signaling Pathway: Anti-inflammatory Action of this compound Derivatives
Caption: Putative mechanism of anti-inflammatory action of this compound derivatives via inhibition of NF-κB and MAPK signaling pathways.
Mechanism of Action: Insecticidal Synergy
Caption: this compound derivatives enhance insecticide efficacy by inhibiting cytochrome P450-mediated detoxification in insects.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]
- 3. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. mdpi.com [mdpi.com]
Application Note: Analytical Quantification of Dillapiol using GC-FID
Introduction
Dillapiol is a phenylpropanoid compound found in various plant species, notably in the essential oils of Piper aduncum.[1][2] It has garnered significant interest from researchers due to its wide range of biological activities, including antifungal, insecticidal, antibacterial, and anti-inflammatory properties.[1][2][3] Accurate and precise quantification of this compound is crucial for the quality control of essential oils, formulation development in the pharmaceutical and cosmetic industries, and for pharmacokinetic and toxicological studies.
This application note details a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of this compound. GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity, a wide linear range, and good stability.[4][5] The protocol provided herein is suitable for researchers, scientists, and drug development professionals requiring a reliable method for this compound quantification.
Principle of GC-FID
Gas chromatography separates compounds in a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a capillary column) and a mobile phase (an inert gas). A flame ionization detector (FID) is then used for detection. As the separated compounds elute from the column and are burned in a hydrogen-air flame, they produce ions. The resulting current is proportional to the amount of organic compound being eluted, allowing for quantitative analysis.[6]
Experimental Protocols
Materials and Reagents
-
This compound standard: (Purity ≥98%)
-
Solvent: Methanol or n-Hexane (HPLC grade or equivalent)
-
Essential oil samples containing this compound
-
Volumetric flasks: 1 mL, 5 mL, 10 mL
-
Micropipettes and tips
-
GC vials with septa
-
Syringe filters: 0.22 µm or 0.45 µm (if necessary for sample cleanup)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method may vary depending on the matrix. For essential oils:
-
Accurately weigh 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Further dilute the sample as necessary to bring the this compound concentration within the linear range of the calibration curve. For instance, a 1:100 dilution of the initial stock may be appropriate.[7]
-
If the sample contains particulate matter, filter it through a 0.22 µm or 0.45 µm syringe filter into a GC vial.[8]
GC-FID Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 40:1 |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for this compound. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[9]
-
Quantification of this compound in Samples: Inject the prepared sample solutions and record the peak area for this compound. Calculate the concentration of this compound in the sample using the equation from the calibration curve.
-
Final Concentration: Adjust the calculated concentration for the dilution factor used during sample preparation to determine the final concentration of this compound in the original sample.
Data Presentation
Method Validation Summary
A summary of the validation parameters for the GC-FID method for this compound quantification is presented below. These values are representative and should be determined for each specific laboratory setup.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 97 - 103% |
| Retention Time of this compound | Approximately 15-20 minutes (will vary with specific conditions) |
Visualizations
References
- 1. Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromaleont.it [chromaleont.it]
- 5. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. mdpi.com [mdpi.com]
- 8. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dillapiole in Essential Oils by GC-MS
Introduction
Dillapiole (B1196416) is a phenylpropanoid compound found in various essential oils, notably from plants of the Apiaceae (e.g., Dill - Anethum graveolens) and Piperaceae (e.g., Piper aduncum) families.[1][2] This compound and its isomers are of significant interest to the pharmaceutical, agricultural, and food industries due to their wide range of biological activities, including insecticidal, antifungal, anti-inflammatory, and antimicrobial properties. Accurate and precise quantification of dillapiole is crucial for the quality control and standardization of essential oils, as well as for research into their therapeutic and practical applications. This application note provides a detailed protocol for the analysis of dillapiole in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
Gas chromatography (GC) separates the volatile components of an essential oil based on their boiling points and affinity for a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio. This process provides both qualitative identification and quantitative measurement of the target analyte, dillapiole.
Applications
The quantification of dillapiole is essential for:
-
Quality Control of Essential Oils: Ensuring the consistency and potency of essential oil batches. The chemical composition of dill volatile oil can vary depending on the plant part used (leaves, flowers, fruits).[3]
-
Drug Development: Investigating the therapeutic potential of dillapiole as an anti-inflammatory or antimicrobial agent.[4]
-
Pesticide Formulation: Developing natural insecticides, as dillapiole has demonstrated significant insecticidal activity.
-
Food and Fragrance Industry: Characterizing the flavor and aroma profiles of essential oils. Indian dill seed oil, for instance, contains high levels of dillapiole, which is reputed to be toxic.[1]
Quantitative Data Summary
The dillapiole content in essential oils can vary significantly depending on the plant species, geographical origin, cultivation conditions, and the part of the plant used for extraction. The following table summarizes the dillapiole content found in various essential oils as reported in the literature.
| Plant Species | Plant Part | Extraction Method | Dillapiole Content (%) | Reference |
| Anethum graveolens (Dill) | Seeds | Hydrodistillation | 3.98 | [5] |
| Anethum graveolens (Dill) | Seeds | HS-SPME | 9-34 | [6] |
| Anethum sowa (Indian Dill) | Seeds | Not Specified | 5-27 | [3] |
| Piper aduncum | Leaves & Stems | Hydrodistillation | 30-97 | [4] |
| Perideridia gairdneri (Yampah) | Inflorescence | Hydrodistillation | 30.3 | [7] |
Experimental Protocols
Essential Oil Extraction
Two common methods for extracting essential oils from plant material are hydrodistillation and solvent extraction.
1.1. Hydrodistillation
This method is suitable for obtaining a pure essential oil.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Weigh a suitable amount of dried and ground plant material (e.g., 100 g of seeds) and place it in the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1 L).
-
Set up the Clevenger apparatus with the condenser.
-
Heat the flask to boiling and continue distillation for a recommended time (e.g., 3 hours for seeds).[1]
-
Collect the essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the oil in a sealed, dark glass vial at 4°C until analysis.
-
1.2. Solvent Extraction
This method is useful for smaller sample sizes and can provide a different profile of extracted compounds.
-
Apparatus: Mortar and pestle, centrifuge, vials.
-
Reagents: Dichloromethane, anhydrous sodium sulfate.
-
Procedure:
-
Grind a small amount of fresh or dried plant material (e.g., 2 g) with anhydrous sodium sulfate in a mortar.[1]
-
Transfer the ground material to a vial and add a suitable solvent (e.g., dichloromethane).
-
Vortex the mixture for 1-2 minutes and then centrifuge to separate the solid material.
-
Carefully transfer the supernatant (the solvent extract) to a clean vial.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Store the extract in a sealed, dark glass vial at 4°C until analysis.
-
Sample Preparation for GC-MS Analysis
-
Procedure:
-
Prepare a stock solution of the extracted essential oil by dissolving a known amount in a suitable volatile solvent (e.g., 10 mg/mL in methanol (B129727) or dichloromethane).[8]
-
From the stock solution, prepare a working solution at a concentration appropriate for GC-MS analysis (e.g., 10 µg/mL).[9]
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.[8]
-
Transfer the filtered solution to a 2 mL autosampler vial.
-
GC-MS Analysis
The following parameters provide a general guideline and may need to be optimized for your specific instrument and column.
-
Gas Chromatograph (GC) Parameters:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
Data Analysis and Quantification
-
Identification: Identify the dillapiole peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with a certified reference standard of dillapiole. The mass spectrum of dillapiole will show characteristic fragment ions.
-
Quantification: Create a calibration curve using a series of dillapiole standards of known concentrations. Plot the peak area of dillapiole against the concentration. Determine the concentration of dillapiole in the essential oil sample by interpolating its peak area on the calibration curve. The dillapiole content is then expressed as a percentage of the total essential oil.
Visualizations
Caption: Workflow for GC-MS analysis of dillapiole in essential oils.
Caption: Relationship between dillapiole content and its applications.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. dillapiol (dill), 484-31-1 [thegoodscentscompany.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Structural Elucidation of Dillapiol and its Analogs using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of dillapiol and its analogs. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments are provided, along with tabulated data for this compound and representative analogs.
Introduction
This compound, a phenylpropanoid found in various plant species, and its synthetic and natural analogs are of significant interest in drug discovery due to their diverse biological activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these compounds. This document outlines the application of a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, for the complete structural assignment of this compound and its derivatives.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and two common analogs, dihydrothis compound and isothis compound. These values are typically recorded in deuterated chloroform (B151607) (CDCl₃) at room temperature. It is important to note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[1]
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Proton | Dillapiole[1] | Dihydrothis compound[1] | Isodillapiole[1] |
| H-3 | 6.32 (s) | 6.31 (s) | 6.30 (s) |
| H-7 | 3.32 (d, J=6.6 Hz) | 2.55 (t, J=7.6 Hz) | 6.27 (dq, J=15.6, 1.6 Hz) |
| H-8 | 5.94 (m) | 1.61 (sext, J=7.6 Hz) | 6.05 (dq, J=15.6, 6.4 Hz) |
| H-9 | 5.07 (m) | 0.93 (t, J=7.4 Hz) | 1.84 (dd, J=6.4, 1.6 Hz) |
| 1-OCH₃ | 4.05 (s) | 4.04 (s) | 3.82 (s) |
| 2-OCH₃ | 3.84 (s) | 3.83 (s) | 3.88 (s) |
| 4,5-OCH₂O- | 5.92 (s) | 5.91 (s) | 5.90 (s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Carbon | Dillapiole[1] | Dihydrothis compound[1] | Isodillapiole[1] |
| C-1 | 144.1 | 144.0 | 143.9 |
| C-2 | 137.9 | 138.1 | 138.0 |
| C-3 | 108.7 | 108.6 | 108.5 |
| C-4 | 149.8 | 149.7 | 149.6 |
| C-5 | 136.2 | 136.4 | 136.3 |
| C-6 | 121.2 | 121.4 | 121.3 |
| C-7 | 34.1 | 32.9 | 130.8 |
| C-8 | 137.4 | 22.8 | 125.1 |
| C-9 | 115.6 | 13.8 | 18.2 |
| 1-OCH₃ | 60.9 | 60.8 | 60.7 |
| 2-OCH₃ | 56.4 | 56.3 | 56.2 |
| 4,5-OCH₂O- | 101.2 | 101.1 | 101.0 |
Experimental Protocols
The following are detailed protocols for the acquisition of NMR data for this compound and its analogs.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound or analog (5-10 mg for ¹H and 1D experiments, 10-20 mg for 2D experiments)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) of high purity (99.8% D or higher)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the purified compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Label the NMR tube clearly with the sample identification.
NMR Data Acquisition
The following parameters are provided as a general guide for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
A. 1D ¹H NMR Spectroscopy
-
Pulse Program: zg30 or equivalent
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 3-4 s
-
Relaxation Delay (D1): 1-2 s
-
Number of Scans (NS): 8-16 (or more for dilute samples)
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
B. 1D ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: zgpg30 or equivalent (proton-decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 200-240 ppm
-
Acquisition Time (AQ): 1-2 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
C. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: cosygpppqf or equivalent
-
Parameters:
-
Spectral Width (F2 and F1): Same as 1D ¹H NMR.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (D1): 1.5 s
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
D. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: hsqcedetgpsisp2.3 or equivalent (multiplicity-edited)
-
Parameters:
-
Spectral Width (F2 - ¹H): Same as 1D ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as 1D ¹³C NMR.
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-8 per increment
-
Relaxation Delay (D1): 1.5 s
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. The multiplicity-edited sequence will show CH/CH₃ signals with a different phase than CH₂ signals.
E. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bonds) proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: hmbcgplpndqf or equivalent
-
Parameters:
-
Spectral Width (F2 - ¹H): Same as 1D ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as 1D ¹³C NMR.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5 s
-
Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
F. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (through-space correlations).
-
Pulse Program: noesygpph or equivalent
-
Parameters:
-
Spectral Width (F2 and F1): Same as 1D ¹H NMR.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5 s
-
Mixing Time (d8): 500-800 ms (B15284909) (this may require optimization).
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound analogs using the described NMR experiments.
Caption: General workflow for NMR-based structural elucidation.
Caption: Integration of 2D NMR data for structural elucidation.
Concluding Remarks
The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the structural elucidation of this compound and its analogs. The protocols and data presented herein serve as a robust starting point for researchers. Careful execution of these experiments and thorough analysis of the resulting spectra will enable the unambiguous assignment of chemical structures, a critical step in the advancement of drug discovery and development programs centered on this class of natural products.
References
In Vitro Assays for Determining the Antifungal Activity of Dillapiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol, a phenylpropanoid compound found in various plant species, notably in dill (Anethum graveolens) and Piper aduncum, has garnered significant interest for its potential antifungal properties. This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate the antifungal efficacy of this compound. The methodologies described herein are essential for screening, characterizing, and advancing this compound as a potential novel antifungal agent. The primary assays covered are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the Agar (B569324) Disk Diffusion Assay for assessing growth inhibition.
Data Presentation
The following tables summarize quantitative data on the antifungal activity of this compound against a range of fungal species, as reported in scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Fungi
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Trichophyton mentagrophytes | ATCC 9533 | 500 | 1000 | [1] |
| Trichophyton mentagrophytes | Clinical Isolate | 500 | 1000 | [1] |
| Trichophyton rubrum | Clinical Isolate | 500 | 1500 | [1] |
| Epidermophyton floccosum | Clinical Isolate | 500 | 1500 | [1] |
| Microsporum canis | Clinical Isolate | 250 | 500 | [1] |
| Microsporum gypseum | Clinical Isolate | 250 | 500 | [1] |
| Aspergillus fumigatus | ATCC 40152 | 3.9 | 7.8 | [1] |
| Aspergillus fumigatus | Clinical Isolate | 3.9 | 15.6 | [1] |
Table 2: Mycelial Growth Inhibition of Various Fungi by this compound (Disk Diffusion Method)
| Fungal Species | This compound Concentration (µg/mL) | Mycelial Growth Inhibition |
| 15 Fungal Strains* | 0.3 | Complete Inhibition |
| All 20 Fungal Strains Tested** | 0.4 | 100% Inhibition |
*Includes species of Aspergillus, Penicillium, Sclerotinia, Fusarium, etc. **Includes Aspergillus niger, A. flavus, Penicillium digitatum, Botrytis cinerea, etc.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC and MFC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 for filamentous fungi and is adapted for testing natural compounds like this compound.
1. Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO) or Tween 80
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal cultures
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Hemocytometer or McFarland standards
-
Sterile Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Positive control antifungal (e.g., Fluconazole)
-
Incubator
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). Note the final DMSO concentration should not exceed 1% in the final assay wells to avoid solvent toxicity to the fungi.
-
Alternatively, for a less toxic solvent, create an emulsion using Tween 80. Mix this compound with Tween 80 (e.g., in a 1:1 ratio) before diluting in the test medium.
3. Preparation of Fungal Inoculum:
-
Culture the fungal strains on SDA or PDA plates at an appropriate temperature (e.g., 28-35°C) until sporulation is evident.
-
Harvest the fungal spores (conidia) by flooding the agar surface with sterile saline and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube. For non-sporulating fungi, mycelial fragments can be used, prepared by homogenizing a young culture.
-
Adjust the spore concentration to approximately 1-5 x 10^6 CFU/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test wells.
4. Assay Procedure:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (medium only).
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the desired final test range.
-
Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
6. Determination of MFC:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto separate, labeled SDA or PDA plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a 99.9% killing of the initial inoculum.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
1. Materials:
-
This compound (pure compound)
-
Solvent (e.g., ethanol (B145695) or DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Fungal cultures
-
Sterile saline solution (0.85% NaCl)
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile swabs
-
Positive control antifungal disks
-
Solvent control disks
-
Incubator
2. Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in ethanol).
-
Aseptically apply a known volume (e.g., 10 µL) of the this compound solution onto sterile filter paper disks to achieve the desired concentration per disk (e.g., 100 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare a solvent control disk by applying only the solvent to a sterile disk.
3. Preparation of Fungal Inoculum:
-
Prepare a fungal spore suspension as described in Protocol 1, step 3.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
4. Assay Procedure:
-
Dip a sterile swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA or SDA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically place the prepared this compound disks, the positive control disk, and the solvent control disk onto the surface of the inoculated agar plate, ensuring they are firmly in contact with the agar.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters (mm).
-
A larger zone of inhibition indicates greater antifungal activity.
Proposed Antifungal Mechanism of Action
The precise signaling pathway of this compound's antifungal activity is still under investigation. However, based on studies of dill essential oil, of which this compound is a major component, a multi-target mechanism is proposed. This likely involves the disruption of the fungal cell membrane's integrity, leading to increased permeability. This disruption is thought to be linked to the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[2][3][4] Furthermore, this can lead to mitochondrial dysfunction, resulting in the accumulation of reactive oxygen species (ROS), which induces oxidative stress and can ultimately trigger apoptotic-like cell death.[2][3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Antifungal Action of Essential Oil from Dill (Anethum graveolens L.) on Aspergillus flavus | PLOS One [journals.plos.org]
- 3. The Mechanism of Antifungal Action of Essential Oil from Dill (Anethum graveolens L.) on Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The mechanism of antifungal action of essential oil from dill (Anethum graveolens L.) on Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening the Insecticidal Activity of Dillapiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for screening the insecticidal activity of Dillapiol, a phenylpropanoid compound found in various plants, notably from the Piper species. This compound has demonstrated significant potential as a botanical insecticide, both as a standalone agent and as a synergist for other insecticides.
Introduction
This compound is a naturally occurring organic compound with recognized insecticidal properties.[1] Its mechanism of action is often associated with the inhibition of key insect detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases.[2][3] This interference with the insect's metabolic processes can lead to increased toxicity of this compound itself or other co-administered insecticides. This document outlines protocols for evaluating the contact toxicity, fumigant toxicity, and antifeedant effects of this compound against various insect pests.
Quantitative Data Summary
The insecticidal efficacy of this compound has been quantified against several key agricultural and public health pests. The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values reported in the literature.
Table 1: Contact and Residual Toxicity of this compound Against Spodoptera frugiperda (Fall Armyworm)
| Dillapiole Content (%) | Assay Type | LD50/LC50 | 95% Confidence Interval |
| 100.0% | Topical Contact | 0.0024 µL/mg of insect weight | - |
| 87.0% | Topical Contact | 0.0029 - 0.0035 µL/mg of insect weight | Overlapping with 67% |
| 67.0% | Topical Contact | 0.0032 - 0.0037 µL/mg of insect weight | Overlapping with 87% |
| 88.0% | Residual Contact | - | Highest toxicity observed |
| 77.8% | Residual Contact | 0.0055 µL/cm² | Inflection point of fitted curve |
| 82.0% | Residual Contact | 0.0065 - 0.0074 µL/cm² | Overlapping with 67% |
| 67.0% | Residual Contact | 0.0056 - 0.0071 µL/cm² | Overlapping with 82% |
Data sourced from Fazolin et al., 2021.[3][4]
Table 2: Acute Toxicity of this compound and its Binary Mixtures Against Spodoptera frugiperda Third Instar Larvae
| Compound/Mixture | LD50 (ppm) |
| Dillapiole (pure) | 0.35 |
| Dillapiole + β-caryophyllene | 0.03 |
| Dillapiole + methyl eugenol | 0.05 |
| Dillapiole + α-humulene | 0.05 |
| Dillapiole + myristicin | 0.05 |
| Dillapiole + safrole | 0.06 |
| Dillapiole + pentadecane | 0.09 |
| Dillapiole + heptadecane | 0.10 |
| Dillapiole + limonene | 0.12 |
| Dillapiole + 1,8-cineole | 0.15 |
| Dillapiole + β-ocimene | 0.17 |
| Dillapiole + linalool | 0.17 |
| Dillapiole + tetradecanol | 0.21 |
| Dillapiole + aromadendrene | 0.21 |
| Dillapiole + asaricin | 0.34 |
| Dillapiole + α-pinene | 0.42 |
| Dillapiole + β-pinene | 0.44 |
Data indicates a strong synergistic effect with β-caryophyllene, methyl eugenol, and α-humulene, and an antagonistic effect with α-pinene and β-pinene.[2][5]
Table 3: Larvicidal and Adulticidal Activity of Dillapiole and its Derivatives Against Aedes aegypti
| Compound | Stage | LC50 (µg/mL) | Exposure Time |
| Propyl ether dillapiole | Egg | 18.07 | 4 h |
| Piperidyl dillapiole | Egg | 49.97 | 4 h |
| Propyl ether dillapiole | Larvae | 29.15 | 24 h |
| Piperidyl dillapiole | Larvae | 72.93 | 24 h |
| Propyl ether dillapiole | Adult | 148.25 | 90 min |
| Piperidyl dillapiole | Adult | 263.26 | 90 min |
Data sourced from a study on new derivatives of dillapiole.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on the specific target pest and available laboratory conditions.
Protocol for Contact Toxicity Assay (Topical Application)
This protocol is adapted from methodologies used for screening insecticides against lepidopteran larvae.[2]
Objective: To determine the dose of this compound that causes 50% mortality (LD50) in a test population of insects upon direct topical application.
Materials:
-
This compound of known purity
-
Acetone (B3395972) or other suitable solvent
-
Microsyringe or micropipette
-
Third-instar larvae of the target pest (e.g., Spodoptera frugiperda)
-
Petri dishes (9 cm diameter)
-
Artificial diet for the test insect
-
Ventilated rearing chamber (25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of five to seven serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality. A control group should be treated with acetone only.
-
Insect Selection: Select healthy, uniform-sized third-instar larvae for the assay.
-
Application: Using a microsyringe, apply 1 µL of the test solution to the dorsal side of the pronotum of each larva.[2]
-
Incubation: Place 10 treated larvae into a Petri dish containing a small amount of artificial diet. Each concentration should have at least three replicates.
-
Observation: Maintain the Petri dishes in a ventilated rearing chamber under controlled conditions. Mortality is typically recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD50 values, 95% confidence limits, and other relevant statistical parameters using Probit analysis.
Protocol for Fumigant Toxicity Assay
This protocol is a generalized method for assessing the fumigant effects of essential oil components against stored product pests.
Objective: To determine the concentration of Dillapiole vapor that causes 50% mortality (LC50) in a test population of insects within a sealed container.
Materials:
-
This compound of known purity
-
Acetone (optional, for dilution)
-
Glass jars or vials of a known volume (e.g., 250 mL) with airtight lids
-
Filter paper discs (e.g., Whatman No. 1)
-
Adults of the target pest (e.g., Tribolium castaneum or Sitophilus zeamais)
-
Environmental chamber (27 ± 1°C, 65 ± 5% RH, in darkness)
Procedure:
-
Preparation of Test Substance: Apply a range of known amounts of pure this compound (or dilutions in a volatile solvent like acetone) onto a filter paper disc.
-
Exposure: Place the treated filter paper inside the airtight lid of the glass jar. Introduce a known number of adult insects (e.g., 20) into the jar. Seal the jar tightly. A control group should have a filter paper treated only with the solvent (if used) or left untreated.
-
Incubation: Place the sealed jars in an environmental chamber under controlled conditions.
-
Observation: Record mortality at specific time intervals (e.g., 6, 12, 24, 48 hours). Insects are considered dead if they are immobile.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality. Determine the LC50 values and their confidence limits using Probit analysis.
Protocol for Antifeedant Assay (Leaf Disc No-Choice Method)
This protocol is designed to evaluate the feeding deterrence of this compound.[7]
Objective: To assess the ability of this compound to deter feeding by herbivorous insects.
Materials:
-
This compound of known purity
-
Ethanol or acetone as a solvent
-
Leaf discs from the host plant of the target insect (e.g., cabbage for Spodoptera litura)
-
Petri dishes lined with moist filter paper
-
Fourth-instar larvae of the target pest, starved for 4 hours prior to the experiment.
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Leaf Discs: Cut fresh, untreated host plant leaves into discs of a uniform size (e.g., 4 cm diameter).
-
Treatment: Prepare a series of concentrations of this compound in a suitable solvent. Uniformly apply a known volume (e.g., 100 µL) of each test solution to the surface of the leaf discs. Control discs should be treated with the solvent only. Allow the solvent to evaporate completely.
-
Bioassay: Place one treated leaf disc in each Petri dish. Introduce one pre-starved fourth-instar larva into each dish. Each treatment should be replicated at least 10 times.
-
Incubation: Maintain the Petri dishes in a growth chamber under controlled conditions.
-
Measurement: After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.
-
Data Analysis: Calculate the percentage of feeding inhibition using the formula: Antifeedant Index (%) = [(C - T) / (C + T)] x 100 Where C is the area of leaf consumed in the control and T is the area consumed in the treatment.
Visualizations
Proposed Mechanism of Action of Dillapiole
Caption: Proposed mechanism of Dillapiole's synergistic insecticidal activity.
Experimental Workflow for Screening Insecticidal Activity
Caption: General workflow for screening the insecticidal activity of this compound.
References
- 1. Dillapiole - Wikipedia [en.wikipedia.org]
- 2. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Assays for Dillapiol and its Semisynthetic Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dillapiol is a naturally occurring phenylpropanoid found in the essential oils of various plants, including Piper aduncum and dill (Anethum graveolens).[1][2][3] It has attracted scientific interest for its diverse biological activities, with its anti-inflammatory properties showing significant promise for the development of new therapeutic agents.[4][5] This document provides detailed protocols for in vivo and in vitro anti-inflammatory assays relevant to this compound and its analogues, summarizes key quantitative data, and illustrates putative mechanisms of action through signaling pathway diagrams.
Quantitative Data Summary: In Vivo Anti-inflammatory Activity
The primary evaluation of this compound and its analogues has been conducted using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation.[1][6] The data reveals that this compound and its saturated analogue, di-hydrodillapiole, exhibit significant anti-inflammatory effects.[1][4] The percentage of edema inhibition by this compound, several of its analogues, and the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) are summarized below.
| Compound | Dose (mg/kg) | % Inhibition of Edema after 60 min | % Inhibition of Edema after 90 min | % Inhibition of Edema after 120 min |
| Dillapiole (B1196416) | 50 | 25 | 34 | 17 |
| Di-hydrodillapiole | 50 | 35 | 20 | 23 |
| Safrole | 50 | 12 | 10 | 8 |
| Isodillapiole | 50 | 8 | 5 | 3 |
| Isosafrole | 50 | 10 | 7 | 5 |
| Benzodioxole | 50 | 15 | 12 | 9 |
| Indomethacin (Control) | 50 | 42 | 45 | 38 |
| Data sourced from Parise-Filho et al., 2011.[1] |
Structure-Activity Relationship (SAR)
Studies on this compound and its analogues have elucidated key structural features essential for their anti-inflammatory activity.[1][2]
-
Benzodioxole Ring: The 1,3-benzodioxole (B145889) core is considered a crucial pharmacophore for the anti-inflammatory effect.[1]
-
Methoxy (B1213986) Groups: The presence of two methoxy groups on the aromatic ring enhances activity. Safrole, which lacks these groups, is a significantly weaker inhibitor of edema.[1][2]
-
Side Chain Saturation: Saturation of the allyl side chain's double bond to form a propyl group (as in di-hydrodillapiole) appears to increase the anti-inflammatory effect, particularly at earlier time points in the assay.[1]
-
Double Bond Position: Isomerization of the double bond from the terminal position (allyl) to an internal position (propenyl), as seen in isodillapiole, negatively impacts the anti-inflammatory action.[1]
Experimental Protocols
In Vivo Assay: Carrageenan-Induced Rat Paw Edema
This is the most common and well-documented assay used to determine the anti-inflammatory activity of Dillapiole and its analogues.[1][7][8] It is a standard model for acute inflammation.
Principle: Injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its potential anti-inflammatory activity.
Materials:
-
Wistar rats (150-175 g)
-
Dillapiole and its analogues
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in sterile normal saline
-
Vehicle for compound administration (e.g., oral gavage solution)
-
Plethysmometer
Protocol:
-
Animal Preparation: Fast rats overnight but allow free access to water.
-
Grouping: Divide the rats into groups of at least five animals each (e.g., Vehicle Control, Positive Control, Test Compound Group).
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg Dillapiole) and the positive control (e.g., 50 mg/kg Indomethacin) orally. The control group receives only the vehicle.
-
Inflammation Induction: Thirty minutes after compound administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar aponeurosis of the left hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after carrageenan injection (time 0) using a plethysmometer.
-
Time-Course Measurement: Repeat the paw volume measurement at regular intervals, such as 30, 60, 90, and 120 minutes post-carrageenan injection.[1]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:
-
Vc = Average paw volume increase in the control group.
-
Vt = Average paw volume increase in the treated group.
-
-
Statistical Analysis: Analyze results for statistical significance using ANOVA, with p<0.05 considered significant.[1]
Recommended In Vitro Screening Assays
To further elucidate the mechanism of action, in vitro assays are essential. While specific data for this compound in these assays is limited, the following are standard protocols for screening anti-inflammatory compounds.[9][10][11]
A. Nitric Oxide (NO) Inhibition Assay in Macrophages
Principle: Inflammatory stimuli like lipopolysaccharide (LPS) induce the expression of inducible nitric oxide synthase (iNOS) in macrophages (e.g., RAW 264.7 cells), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant. A reduction in nitrite levels indicates inhibition of NO production.[12][13]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Cytotoxicity Test (e.g., MTT Assay): First, determine the non-toxic concentration range of Dillapiole and its analogues on the cells to ensure that any observed effects are not due to cell death.[9][14]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation. Include control wells (cells only, cells + LPS, cells + known inhibitor + LPS).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with Griess reagent.
-
Measurement: After a short incubation, measure the absorbance at ~540 nm. The intensity is proportional to the nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control.
B. Pro-inflammatory Cytokine Production Assay (ELISA)
Principle: LPS stimulation of macrophages also leads to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15] Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the levels of these specific cytokines in the cell supernatant.
Protocol:
-
Cell Culture, Treatment, and Stimulation: Follow steps 1-4 from the NO Inhibition Assay protocol.
-
Sample Collection: Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours).
-
ELISA: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions precisely.
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength.
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the percentage of cytokine inhibition relative to the LPS-only control.
Putative Signaling Pathways and Mechanism of Action
While the exact molecular targets of this compound are not fully elucidated, its anti-inflammatory effects are likely mediated through the modulation of key pro-inflammatory signaling pathways.[2] Based on the mechanisms of other natural phenylpropanoids, the Nuclear Factor-kappa B (NF-κB) pathway is a primary putative target.[6]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli (like those initiated by carrageenan or LPS) lead to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes for pro-inflammatory mediators, including iNOS (producing NO), COX-2, and cytokines like TNF-α and IL-6.[6] It is hypothesized that this compound and its active analogues may inhibit one or more steps in this cascade, thereby reducing the expression of these inflammatory mediators.
Conclusion
Dillapiole and its semisynthetic analogues, particularly di-hydrodillapiole, have demonstrated notable in vivo anti-inflammatory activity.[1][2] Structure-activity relationship studies highlight the importance of the benzodioxole ring, methoxy groups, and the saturation of the allyl side chain for this effect. While the carrageenan-induced paw edema assay provides robust in vivo data, further investigation using in vitro assays targeting NO, COX-2, and pro-inflammatory cytokine production is warranted to fully elucidate the molecular mechanisms. The NF-κB pathway represents a probable target for these compounds, and future research should aim to confirm this hypothesis and identify specific molecular interactions. These compounds serve as promising prototypes for the development of novel anti-inflammatory agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dillapiol as a Scaffold for Novel Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiol, a naturally occurring phenylpropanoid found in the essential oils of plants such as dill (Anethum graveolens) and Piper species, presents a versatile and promising scaffold for the development of novel therapeutic agents.[1] Its inherent biological activities, including anti-inflammatory, anticancer, antimicrobial, and antileishmanial properties, make it an attractive starting point for medicinal chemistry campaigns.[1][2][3] The chemical structure of this compound, featuring a 1,3-benzodioxole (B145889) ring, two methoxy (B1213986) groups, and an allyl side chain, offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and selectivity.[2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, aiming to facilitate their exploration in drug discovery programs.
Data Presentation: Biological Activities of this compound and its Derivatives
The following tables summarize the quantitative data on the biological activities of this compound and its synthesized analogs.
Table 1: Anticancer and Antileishmanial Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Leishmania Species | IC50 (µM) | Reference(s) |
| This compound | RPMI 2650 (Human Nasal Squamous Carcinoma) | 46 | L. amazonensis | 69.3 | [4][5] |
| L. brasiliensis | 59.4 | [5] | |||
| Dihydrodillapiole | - | - | L. amazonensis | 99.9 | [5] |
| L. brasiliensis | 90.5 | [5] | |||
| Isodillapiole | - | - | L. amazonensis | 122.9 | [5] |
| L. brasiliensis | 109.8 | [5] |
Table 2: Anti-inflammatory Activity of this compound and its Derivatives
| Compound/Derivative | Assay | Dosage | % Inhibition of Edema | Time Point | Reference(s) |
| This compound | Carrageenan-induced rat paw edema | 100 mg/kg | 34% | 90 min | [6] |
| Dihydrodillapiole | Carrageenan-induced rat paw edema | 100 mg/kg | 35% | 60 min | [6] |
| Indomethacin (Control) | Carrageenan-induced rat paw edema | 10 mg/kg | 45% | 90 min | [6] |
Table 3: Antimicrobial Activity of this compound (MIC values in µg/mL)
| Microorganism | MIC (µg/mL) | Reference(s) |
| Staphylococcus epidermidis (Standard Strain) | 250 | |
| Staphylococcus aureus (Standard Strain) | 500 | |
| Staphylococcus spp. (Multidrug-resistant) | 1000 | |
| Clinipellis perniciosa | 0.6 - 1.0 (ppm) | [3] |
Experimental Protocols
A. Synthesis of this compound Derivatives
1. Catalytic Reduction to Dihydrodillapiole
This protocol describes the reduction of the allyl side chain of this compound to a propyl group.
-
Materials and Equipment:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of dillapiole).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude dihydrodillapiole.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
2. Isomerization to Isodillapiole
This protocol details the base-catalyzed isomerization of the allyl side chain to a propenyl group.
-
Materials and Equipment:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol or n-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in ethanol or n-butanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in the same solvent.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the bulk of the solvent using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain crude isodillapiole.
-
Purify by column chromatography on silica gel.
-
B. Biological Evaluation Protocols
1. Anticancer Activity: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Materials and Equipment:
-
Cancer cell line of interest (e.g., MDA-MB-231, RPMI 2650)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 103 to 1 x 104 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of this compound derivatives.
-
Materials and Equipment:
-
Wistar or Sprague-Dawley rats
-
This compound derivative
-
Carrageenan (1% w/v suspension in saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Group the animals and administer the this compound derivative, vehicle, or positive control orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes) to allow for absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
-
3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
-
Materials and Equipment:
-
Bacterial or fungal strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer or microplate reader (optional)
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate growth medium.
-
In a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in the growth medium.
-
Inoculate each well with the standardized microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined by measuring the optical density using a microplate reader.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed anticancer signaling pathway of this compound derivatives.
Caption: General experimental workflow for this compound-based drug discovery.
Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.
References
- 1. exhibited antimicrobial activity: Topics by Science.gov [science.gov]
- 2. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Development of Dillapiol-Based Nanoemulsions for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of dillapiol-based nanoemulsions for drug delivery. This document includes a summary of formulation and characterization data, detailed experimental protocols for nanoemulsion preparation and analysis, and visualizations of the experimental workflow and the anti-inflammatory signaling pathway of this compound.
Introduction to this compound and Nanoemulsion-Based Drug Delivery
Dillapiole (B1196416), a phenylpropanoid, is the major bioactive constituent of essential oil from several plant species, notably Piper aduncum.[1][2] It is a viscous, nearly colorless liquid that is practically insoluble in water but soluble in oils and alcohol.[3] Dillapiole has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[4][5][6]
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by surfactants. With droplet sizes in the nanometer range (typically 20-200 nm), they offer several advantages for drug delivery, including enhanced solubility of hydrophobic drugs, improved bioavailability, and controlled release.[7] The small droplet size also provides a large surface area, which can improve drug absorption and efficacy.
This document focuses on the formulation of dillapiole into an oil-in-water (O/W) nanoemulsion, a promising strategy for harnessing its therapeutic potential for various applications, including topical anti-inflammatory treatments.
Data Presentation: Formulation and Characterization of this compound Nanoemulsion
The following table summarizes the key physicochemical characteristics of a dillapiole-rich essential oil nanoemulsion developed for skin delivery, as reported in the literature.
| Parameter | Nanoemulsion (NE) | Hydrogel-Thickened NE (HNE) | Reference |
| Mean Droplet Size (nm) | ~130 | 130.16 ± 19.24 | [1] |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | 0.20 ± 0.09 | [1] |
| Zeta Potential (mV) | -45.38 ± 1.65 | -38.50 ± 2.03 | [1] |
| Appearance | Milky and opaque | Milky and opaque | [1] |
| Odor | Woody | Woody | [1] |
Experimental Protocols
Preparation of this compound-Based Nanoemulsion by High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing dillapiole-rich essential oil using a high-pressure homogenization method.
Materials:
-
Dillapiole-rich essential oil (Piper aduncum)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Carrier oil (e.g., medium-chain triglycerides)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase:
-
In a clean beaker, combine the dillapiole-rich essential oil, carrier oil, surfactant, and co-surfactant.
-
Mix thoroughly using a magnetic stirrer until a homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Measure the required volume of purified water in a separate beaker.
-
-
Formation of the Coarse Emulsion:
-
Gradually add the aqueous phase to the oil phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000 rpm) for 10-15 minutes. This will result in the formation of a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the coarse emulsion to the feed reservoir of the high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-5 cycles).
-
Pass the coarse emulsion through the homogenizer for the set number of cycles. The high shear, cavitation, and turbulence forces will break down the large droplets into the nano-size range.[8][9]
-
Collect the resulting nanoemulsion in a clean, sterile container.
-
-
Storage:
-
Store the prepared nanoemulsion in a sealed container at 4°C, protected from light.
-
Characterization of this compound Nanoemulsion
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoemulsion droplets. The rate of these fluctuations is related to the particle size.
Instrumentation: Malvern Zetasizer or similar DLS instrument.
Procedure:
-
Sample Preparation:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 1:100 or 1:1000.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize (typically 30 minutes).
-
Launch the instrument software.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered, diluted sample and then fill it with the sample.
-
Place the cuvette in the sample holder of the instrument.
-
Set the measurement parameters in the software, including the dispersant (water), temperature (e.g., 25°C), and measurement angle (typically 90° or 173°).
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. The instrument will typically perform multiple runs and average the results.
-
-
Data Analysis:
-
The software will generate a report providing the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a narrow and uniform size distribution.[1]
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the nanoemulsion. A higher magnitude of zeta potential (positive or negative) generally indicates better stability.
Instrumentation: Malvern Zetasizer or similar instrument with zeta potential measurement capabilities.
Procedure:
-
Sample Preparation:
-
Dilute the nanoemulsion sample with purified water as done for DLS analysis.
-
-
Measurement:
-
Inject the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell into the instrument.
-
Set the measurement parameters in the software.
-
The instrument applies an electric field and measures the velocity of the droplets using Laser Doppler Velocimetry.
-
-
Data Analysis:
-
The software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. The result is expressed in millivolts (mV).
-
Principle: TEM provides a high-resolution, two-dimensional image of the nanoemulsion droplets, allowing for the visualization of their size, shape, and morphology.
Procedure:
-
Sample Preparation:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow the sample to adhere to the grid for a few minutes.
-
Optionally, negatively stain the sample by adding a drop of a heavy metal salt solution (e.g., 2% phosphotungstic acid) to the grid for contrast enhancement.
-
Wick away the excess liquid with filter paper.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Load the prepared grid into the TEM.
-
Operate the microscope at an appropriate accelerating voltage.
-
Capture images of the nanoemulsion droplets at different magnifications.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound-based nanoemulsions.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's inhibition of the MAPK signaling pathway to reduce inflammation.
Potential Applications
Based on the known biological activities of dillapiole, nanoemulsion formulations could be explored for a variety of applications, including:
-
Topical Anti-inflammatory Agents: For the treatment of skin inflammation conditions. The nanoemulsion can enhance the delivery of dillapiole to the dermis.[1]
-
Antimicrobial Formulations: For use in food preservation or as a topical antiseptic. Nanoemulsions can improve the efficacy of essential oils against a range of microbes.
-
Insecticidal and Larvicidal Agents: As an eco-friendly alternative to synthetic pesticides. Nanoemulsions can improve the stability and delivery of the active components for insect control.
References
- 1. bme.usc.edu [bme.usc.edu]
- 2. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. scribd.com [scribd.com]
- 8. pnfs.or.kr [pnfs.or.kr]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Dillapiol as a Synergistic Agent with Insecticides
Introduction
Dillapiol, a phenylpropanoid compound, is a major constituent of essential oils from plants such as Indian dill (Anethum sowa) and, notably, wild pepper (Piper aduncum)[1][2]. It has garnered significant interest as a natural insecticide synergist, enhancing the efficacy of conventional insecticides. The synergistic action of this compound is primarily attributed to its ability to inhibit metabolic enzymes in insects, particularly cytochrome P450 monooxygenases, which are responsible for detoxifying xenobiotics like insecticides[3][4]. This mechanism is similar to that of the widely used synthetic synergist, piperonyl butoxide (PBO)[1][2]. By inhibiting these detoxification pathways, this compound can restore the effectiveness of insecticides against resistant pest populations, reduce the required application rates, and consequently lower environmental impact and control costs[5]. These application notes provide an overview of this compound's mechanism, a summary of its synergistic activity, and detailed protocols for evaluating its efficacy in a research setting.
Mechanism of Action: Inhibition of Cytochrome P450
The primary mechanism by which this compound synergizes insecticides is through the inhibition of the cytochrome P450 (CYP450) enzyme system in insects[3]. These enzymes are a primary defense mechanism, metabolizing and detoxifying insecticides, thus reducing their lethal effect. This compound, containing a methylenedioxyphenyl group, binds to the heme group of these enzymes, forming a stable complex that prevents the enzyme from metabolizing the insecticide[3][4]. This inhibition leads to a higher concentration and prolonged activity of the insecticide within the insect, ultimately resulting in increased mortality.
Data Presentation: Synergistic Efficacy of this compound
The synergistic effect of this compound has been quantified against a variety of insect pests in combination with several classes of insecticides, most notably pyrethroids. The "Synergism Factor" (SF) or "Synergistic Ratio" (SR) is a common metric used to express this enhancement, calculated by dividing the LD50 or LC50 of the insecticide alone by that of the insecticide in combination with the synergist. An SF value greater than 1.0 indicates synergism[6].
| Insecticide | Target Pest | This compound:Insecticide Ratio | Synergism Factor (SF) / Efficacy Increase | Reference |
| Pyrethrum | Leptinotarsa decemlineata (Resistant Strain) | 16:1 or 5:1 | 9.1-fold increase in efficacy | [1][2] |
| Pyrethrum | Leptinotarsa decemlineata (Susceptible Strain) | 16:1 or 5:1 | 2.2-fold increase in efficacy | [1][2] |
| Alpha-cypermethrin | Spodoptera frugiperda | 1/2 or 1/4 LD50 of this compound | SF = 3.68 - 7.55 | [7] |
| Beta-cypermethrin | Spodoptera frugiperda | 1/2 or 1/4 LC50 of this compound | SF = 9.05 | [7] |
| Fenpropathrin | Spodoptera frugiperda | 1/2 or 1/4 LC50 of this compound | SF = 34.05 - 49.77 | [7] |
| Gamma-cyhalothrin | Spodoptera frugiperda | 1/2 or 1/4 LD50 of this compound | SF = 5.79 - 10.48 | [7] |
| Pyrethrins | Tribolium castaneum | Not specified | SF = 2.0 | [3] |
| α-terthienyl | Aedes atropalpus (larvae) | 5:1 | SF = 0.9 - 2.4 | [1] |
| β-caryophyllene | Spodoptera frugiperda | 1:1 | SF = 11.7 (LD50 0.03 ppm vs 0.35 ppm for this compound alone) | [6][8] |
| Methyl eugenol | Spodoptera frugiperda | 1:1 | SF = 7.0 (LD50 0.05 ppm vs 0.35 ppm for this compound alone) | [6][8] |
| Myristicin | Spodoptera frugiperda | 1:1 | SF = 5.4 | [6] |
Experimental Protocols
Two common methods for evaluating insecticide efficacy and synergism are the topical application bioassay and the residual contact bioassay.
Protocol 1: Topical Application Bioassay
This method assesses the toxicity of a substance when applied directly to the insect's cuticle, providing a precise measure of intrinsic toxicity[9][10].
1. Materials
-
Technical grade this compound and insecticide
-
High-purity solvent (e.g., acetone)[11]
-
Microliter applicator or micro-syringe
-
Test insects (uniform age and stage)
-
Anesthetic (CO2 or chilling on ice)[11]
-
Ventilated observation containers with food/water source[9]
-
Forceps
2. Preparation of Dosing Solutions
-
Stock Solutions: Prepare separate stock solutions of the insecticide and this compound in the chosen solvent (e.g., acetone).
-
Serial Dilutions: Create a series of at least five concentrations for the insecticide alone to determine its baseline LD50 (the dose required to kill 50% of the test population)[9].
-
Synergist Concentration: Determine a maximum sub-lethal concentration of this compound that causes little to no mortality when applied alone[12].
-
Combination Solutions: Prepare a series of solutions containing a fixed sub-lethal concentration of this compound mixed with the various insecticide concentrations.
-
Controls: Prepare two control groups: one with solvent only and one with the sub-lethal this compound solution only.
3. Experimental Procedure
-
Anesthetize Insects: Anesthetize a group of insects using CO2 or by placing them on a petri dish over ice[11].
-
Application: Using a microliter applicator, apply a small, precise volume (e.g., 0.2-1.0 µL) of the test solution to the dorsal pronotum (thorax) of each insect[10][11].
-
Replication: Treat at least 20-30 insects per concentration and for each control group. Perform a minimum of three biological replicates[9].
-
Observation: Place the treated insects into clean, ventilated containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25°C, 12:12 L:D photoperiod)[9].
-
Mortality Assessment: Record mortality at set time points, typically 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make coordinated movement when prodded[9].
4. Data Analysis
-
Correct for Control Mortality: If mortality in the control group is between 5-20%, correct the data using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100. If control mortality exceeds 20%, the experiment should be repeated[12].
-
Calculate LD50: Use probit analysis to calculate the LD50 values and their 95% confidence intervals for the insecticide alone and for the insecticide + this compound combination.
-
Calculate Synergism Factor (SF):
Protocol 2: Residual Contact (Bottle) Bioassay
This method evaluates toxicity when insects come into contact with a treated surface, simulating exposure to residual sprays[5].
1. Materials
-
Technical grade this compound and insecticide
-
Solvent (e.g., acetone)
-
Glass bottles (e.g., 250 mL Wheaton bottles)
-
Pipettes
-
Mechanical rotator or roller
-
Test insects
-
Aspirator for transferring insects
2. Preparation of Impregnated Bottles
-
Solution Preparation: Prepare solutions of the insecticide alone, this compound alone (at a sub-lethal concentration), and the combination in acetone, similar to the topical assay.
-
Bottle Coating: Add 1 mL of the desired solution to a clean glass bottle. Cap the bottle and roll it on a mechanical rotator at a consistent speed until the solvent has completely evaporated, leaving a uniform film of the chemical(s) on the inner surface. Prepare a solvent-only control bottle in the same manner[5].
-
Acclimatization: Let the bottles air dry in a fume hood for at least one hour before introducing insects.
3. Experimental Procedure
-
Insect Exposure: Introduce a known number of insects (e.g., 20-25) into each treated and control bottle using an aspirator[5].
-
Replication: Prepare at least three replicate bottles for each concentration and control.
-
Observation: Maintain the bottles under controlled environmental conditions. Record mortality or knockdown at regular intervals (e.g., every 15 minutes for the first 2 hours, then at 24 hours).
-
Time-to-Effect Data: This method is particularly useful for determining lethal time (LT50) or knockdown time (KT50) values.
4. Data Analysis
-
Calculate LC50/LT50: Use probit analysis to determine the lethal concentration to kill 50% of the population (LC50) at a fixed time point (e.g., 24 hours) or the lethal time for 50% of the population to die (LT50) at a fixed concentration.
-
Calculate Synergism Factor (SF):
-
SF = (LC50 of Insecticide Alone) / (LC50 of Insecticide + this compound)
-
Alternatively, SF = (LT50 of Insecticide Alone) / (LT50 of Insecticide + this compound)
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a pyrethrum synergist for control of the Colorado potato beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. issaasphil.org [issaasphil.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 11. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. The synergistic effect of octopamine receptor agonists on selected insect growth regulators on Culex quinquefasciatus Say (Diptera: Culicidae) mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of Isodillapiole from Dillapiole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the semi-synthesis of isodillapiole (B102693), a phenylpropene derivative of significant interest in medicinal chemistry, through the isomerization of its naturally occurring precursor, dillapiole (B1196416). The synthesis involves a base-catalyzed migration of the allyl double bond in dillapiole to a more stable propenyl position, yielding isodillapiole. This protocol is designed to be a practical guide for researchers in natural product chemistry, synthetic chemistry, and drug development, offering a straightforward and efficient method for the preparation of isodillapiole. Included are comprehensive experimental procedures, a summary of quantitative data for both the reactant and the product, and visual diagrams of the reaction pathway and experimental workflow.
Introduction
Dillapiole (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) is a naturally occurring phenylpropanoid found in the essential oils of various plant species, notably from the Piper and Anethum genera. Its versatile chemical structure makes it an attractive starting material for the semi-synthesis of a range of derivatives with potential pharmacological activities. The isomerization of the allyl side chain of dillapiole to a propenyl group results in the formation of isodillapiole (4,5-dimethoxy-6-(prop-1-en-1-yl)-1,3-benzodioxole). This structural modification can significantly alter the biological properties of the molecule, making the semi-synthesis of isodillapiole a key step in the exploration of its therapeutic potential.
The protocol detailed herein describes a robust and reproducible method for this isomerization reaction using potassium hydroxide (B78521) in butanol. This method is well-established for the isomerization of phenylpropenes and offers a high-yielding route to isodillapiole.
Data Presentation
A summary of the key quantitative data for dillapiole and isodillapiole is presented in the table below for easy comparison. This data is essential for the characterization and quality control of the starting material and the final product.
| Property | Dillapiole | Isodillapiole |
| Molecular Formula | C₁₂H₁₄O₄ | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol | 222.24 g/mol |
| Appearance | Colorless to pale yellow viscous liquid | Crystalline solid or viscous liquid |
| Boiling Point | 285-292 °C at 760 mmHg | Not readily available |
| Density | 1.163 g/mL at 20 °C[1] | Not readily available |
| Typical Reaction Yield | - | >95% |
| ¹H NMR (CDCl₃, ppm) | δ 6.35 (s, 1H), 5.95 (s, 2H), 5.90-6.00 (m, 1H), 5.05-5.15 (m, 2H), 4.08 (s, 3H), 3.85 (s, 3H), 3.30 (d, J=6.7 Hz, 2H) | δ 6.55 (s, 1H), 6.25 (dq, J=15.7, 1.6 Hz, 1H), 6.05 (dq, J=15.7, 6.4 Hz, 1H), 5.94 (s, 2H), 4.07 (s, 3H), 3.84 (s, 3H), 1.85 (dd, J=6.4, 1.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 147.9, 144.2, 137.6, 137.4, 131.9, 115.8, 108.6, 101.2, 60.7, 56.5, 34.2 | δ 147.8, 144.1, 137.5, 131.8, 130.5, 124.1, 108.9, 101.1, 60.7, 56.5, 18.4 |
| IR (cm⁻¹) | ~3080 (=C-H), ~2940, ~2880 (C-H), ~1635 (C=C), ~1480, ~1240, ~1090, ~920 | ~3010 (=C-H), ~2960, ~2840 (C-H), ~1650 (C=C, conjugated), ~1480, ~1240, ~1090, ~960 |
| Mass Spectrum (m/z) | 222 (M+), 207, 191, 177, 165 | 222 (M+), 207, 191, 179, 165 |
Experimental Protocols
Materials and Equipment
-
Dillapiole (starting material)
-
Potassium hydroxide (KOH)
-
n-Butanol
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
25 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Protocol: Isomerization of Dillapiole to Isodillapiole
This protocol is adapted from established methods for the base-catalyzed isomerization of phenylpropenes.[2][3]
-
Reaction Setup:
-
In a 25 mL round-bottom flask, dissolve 4.0 g (18.0 mmol) of dillapiole in 20 mL of n-butanol.
-
To this solution, carefully add 3.4 g of potassium hydroxide (KOH). The resulting solution will be approximately a 17% solution of KOH in butanol.
-
Add a magnetic stir bar to the flask.
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux with constant stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the dillapiole spot and the appearance of the isodillapiole spot.
-
-
Work-up and Isolation:
-
After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by the slow addition of approximately 1.2 mL of concentrated hydrochloric acid (HCl). Caution: This is an exothermic reaction.
-
Add 8 mL of cold distilled water to the neutralized mixture.
-
Transfer the entire mixture to a separatory funnel.
-
Wash the organic phase three times with 20 mL portions of distilled water to remove any remaining salts and butanol.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the n-butanol under reduced pressure using a rotary evaporator to obtain the crude isodillapiole.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Isomerization of Dillapiole to Isodillapiole.
Experimental Workflow
Caption: Workflow for the semi-synthesis of Isodillapiole.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dillapiol Extraction from Piper aduncum Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of dillapiol from Piper aduncum leaves.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Piper aduncum leaves?
A1: The most frequently employed methods for this compound extraction are hydrodistillation and steam distillation.[1] Emerging and more efficient "green" technologies include Microwave-Assisted Hydrodistillation (MAHD), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO2.[2][3][4]
Q2: What is the typical yield of essential oil and this compound content from Piper aduncum?
A2: The essential oil yield from Piper aduncum leaves typically ranges from 2.5% to 3.5%.[1] The this compound content within the essential oil is high, generally varying from 31.5% to 91.1%, depending on factors like the geographical origin of the plant and the extraction method used.[1]
Q3: How does the quality of the plant material affect this compound yield?
A3: The quality and preparation of the Piper aduncum leaves are critical for achieving a high yield. Factors that can significantly impact the yield include the timing of the harvest, as the essential oil content can fluctuate during the plant's growth cycle, and the use of high-yielding varieties.[5] Proper drying of the leaves to an appropriate moisture content before extraction is also a crucial step.
Q4: Is this compound prone to degradation during extraction?
A4: While high temperatures and prolonged extraction times can potentially lead to the degradation of some essential oil components, studies have shown that this compound in Piper aduncum essential oil is relatively stable. The overall chemical composition of the essential oil, including the this compound content, has been observed to be stable over several years when stored properly.[1] However, choosing an appropriate extraction method with optimized parameters is crucial to minimize any potential degradation.
Q5: Can I use solvents for this compound extraction?
A5: While distillation methods are common for essential oil extraction, solvent extraction is another possibility. The choice of solvent and its polarity will significantly affect the extraction efficiency and the profile of co-extracted compounds. For non-polar compounds like this compound, non-polar solvents would theoretically be more efficient. However, for a more comprehensive extraction of various phytochemicals, a combination of polar and non-polar solvents might be beneficial. It is important to consider the downstream application of the extract, as residual solvents may need to be removed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound from Piper aduncum leaves.
Issue 1: Low Essential Oil Yield
| Possible Cause | Troubleshooting Steps |
| Poor Quality Plant Material | - Ensure leaves are harvested at the optimal time for maximum essential oil content.[5]- Use plant varieties known for high this compound content.[5]- Properly dry the leaves to the recommended moisture level before extraction. |
| Improper Sample Preparation | - Grind the dried leaves to a consistent and appropriate particle size to increase the surface area for efficient extraction. |
| Suboptimal Extraction Parameters | - Hydrodistillation: Optimize the plant material-to-water ratio and the distillation time. Prolonged distillation does not always lead to a higher yield and can be inefficient.[6]- MAHD: Adjust the microwave power, extraction time, and water volume to plant mass ratio. These parameters have a direct influence on extraction efficiency.[2] |
| Equipment Issues | - Check for leaks in the distillation apparatus.- Ensure the condenser is functioning efficiently to prevent loss of volatile components.- For MAHD, ensure the microwave is operating at the correct power level. Arcing can occur if the equipment is not set up correctly.[7] |
Issue 2: Low this compound Content in the Essential Oil
| Possible Cause | Troubleshooting Steps |
| Plant Chemotype | - The this compound content can vary significantly based on the geographical origin and chemotype of the Piper aduncum plant. Source plant material from regions known to produce high-dillapiol chemotypes.[1] |
| Incomplete Extraction | - Ensure the extraction method and duration are sufficient to extract the less volatile components, including this compound. In hydrodistillation, different compounds are extracted at different rates.[8] |
| Improper Storage of Essential Oil | - Store the extracted essential oil in a cool, dark place in a well-sealed container to prevent degradation or volatilization of components.[5] |
| Analytical Method Inaccuracy | - Calibrate the Gas Chromatography (GC) instrument properly.- Use a validated GC-MS method for accurate quantification of this compound.[9][10] |
Issue 3: Co-extraction of Undesirable Compounds
| Possible Cause | Troubleshooting Steps |
| Extraction Method Lacks Selectivity | - Consider using Supercritical Fluid Extraction (SFE) with CO2. By adjusting the pressure and temperature, you can selectively extract specific compounds.[4]- For solvent extraction, the choice of solvent polarity can influence the types of compounds extracted. |
| Presence of Impurities in Plant Material | - Ensure the plant material is clean and free from foreign matter before extraction. |
| Hydrolysis or Degradation during Extraction | - For hydrodistillation, prolonged exposure to high temperatures and water can lead to the hydrolysis of some compounds. Optimizing the extraction time is crucial.[6] |
Data Presentation
Table 1: Comparison of Hydrodistillation and Microwave-Assisted Hydrodistillation (MAHD) for Essential Oil Extraction from Piper aduncum Leaves
| Extraction Method | Essential Oil Yield (%) | This compound Content (%) | Extraction Time (min) | Reference |
| Hydrodistillation | 1.26 - 2.72 | ~83.19 | 180 | [2] |
| MAHD | 0.23 - 1.27 | up to 91.07 | 10 | [2] |
Note: The study concluded that while hydrodistillation provided a higher essential oil yield, MAHD was significantly faster and could achieve a higher this compound concentration.[2]
Experimental Protocols
Protocol 1: Hydrodistillation using a Clevenger-type Apparatus
Objective: To extract essential oil from Piper aduncum leaves via hydrodistillation.
Materials:
-
Dried and powdered Piper aduncum leaves
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Graduated cylinder
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Place 300-500 g of dried and powdered Piper aduncum leaves into the 2 L round-bottom flask.[11]
-
Add 500 mL of distilled water to the flask.[11]
-
Set up the Clevenger-type apparatus with the flask on the heating mantle.
-
Turn on the heating mantle and bring the water to a boil.
-
Continue the distillation for 3-4 hours, collecting the distillate in the collection arm of the Clevenger apparatus.[11]
-
The essential oil will separate from the aqueous layer.
-
After the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully collect the essential oil from the collection arm using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed, dark glass vial in a cool place.
Protocol 2: Microwave-Assisted Hydrodistillation (MAHD)
Objective: To rapidly extract essential oil from Piper aduncum leaves using microwave assistance.
Materials:
-
Dried and powdered Piper aduncum leaves
-
Distilled water
-
Modified microwave oven for extraction
-
Clevenger-type apparatus adapted for microwave use
-
Round-bottom flask
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Place a specific amount of dried and powdered Piper aduncum leaves (e.g., 30 g) into the round-bottom flask.[2]
-
Add a specific volume of distilled water (e.g., 210 mL for a 1:7 plant material to water ratio).[2]
-
Place the flask in the modified microwave oven and connect the Clevenger-type apparatus.
-
Set the microwave power to the desired level (e.g., 800 W).[2]
-
Run the extraction for a predetermined time (e.g., 10 minutes).[2]
-
After extraction, allow the apparatus to cool.
-
Collect the essential oil that has separated from the aqueous layer.
-
Dry the essential oil over anhydrous sodium sulfate.
-
Store the oil in a sealed, dark glass vial in a cool place.
Visualizations
Caption: General experimental workflow for this compound extraction from Piper aduncum leaves.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcffragrance.com [tcffragrance.com]
- 6. mdpi.com [mdpi.com]
- 7. oilextech.com [oilextech.com]
- 8. mdpi.com [mdpi.com]
- 9. Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Challenges in the synthetic modification of the Dillapiol structure
Welcome to the technical support center for the synthetic modification of the Dillapiol structure. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for the synthetic modification of this compound?
A1: The most common starting points for modifying this compound are transformations involving its allyl side chain and the aromatic ring. Key simple and efficient synthetic transformations include the catalytic reduction of the allyl side chain to yield dihydrodillapiole and the isomerization of the allyl group to a propenyl group to form isodillapiole.[1] These derivatives have shown biological activities, such as anti-inflammatory properties, making them attractive targets for synthesis.[2][3]
Q2: I am having trouble with the isomerization of this compound to Isodillapiole. What are some common issues?
A2: Common challenges during the isomerization of this compound include incomplete conversion and the formation of byproducts. The reaction is typically carried out using a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as butanol.[1] Issues can arise from impure starting material, insufficient reaction time, or temperatures that are too low. It is crucial to ensure the this compound is pure and the reaction is refluxed for a sufficient duration, often 24 hours, to drive the equilibrium towards the more stable isodillapiole.[1]
Q3: My catalytic reduction of this compound to Dihydrodillapiole is giving a low yield. What can I do to improve it?
A3: Low yields in the catalytic reduction to dihydrodillapiole can be due to several factors. This reaction is often performed using sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst in methanol (B129727).[1] To improve the yield, ensure that all reagents are of high purity and the glassware is thoroughly dried, as moisture can deactivate the catalyst and quenching the reducing agent. The reaction is typically run at reflux for 24 hours to ensure complete conversion.[1] Post-reaction, purification by column chromatography is essential to isolate the pure product from any remaining starting material or side products.[1]
Q4: Are there any known challenges with introducing new functional groups onto the aromatic ring of this compound?
A4: Yes, introducing new functional groups can be challenging. For instance, during the total synthesis of this compound, stringent conditions were required for the introduction of a formyl group.[4] Another significant challenge is the potential for competing side reactions, such as the epoxidation of the terminal double bond of the allyl group during a Baeyer-Villiger reaction.[4] These difficulties can become more pronounced when scaling up the reaction.[4] Careful selection of reagents and reaction conditions is necessary to achieve the desired functionalization without unwanted side reactions.
Q5: What are some considerations for using protecting groups in this compound synthesis?
A5: Protecting groups may be necessary to avoid unwanted reactions with the sensitive functional groups of this compound during multi-step synthesis. For example, to avoid the protection-deprotection sequence, ortho-directed metallation and subsequent introduction of a formyl group can be carried out on an allyl ether derivative.[4] The choice of protecting group is critical and should be stable under the reaction conditions for subsequent steps but easily removable without affecting the rest of the molecule.[5]
Troubleshooting Guides
Isomerization of this compound to Isodillapiole
This guide addresses common problems encountered during the base-catalyzed isomerization of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conversion Rate | 1. Insufficient reaction time or temperature. 2. Impure starting material. 3. Inactive base. | 1. Ensure the reaction mixture is refluxed for at least 24 hours.[1] 2. Purify the starting this compound using column chromatography. 3. Use freshly opened or properly stored potassium hydroxide. |
| Formation of Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen leading to oxidation. | 1. Maintain a steady reflux temperature without excessive heating. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Incomplete neutralization. 2. Emulsion formation during workup. | 1. Carefully neutralize the reaction mixture with concentrated HCl after cooling.[1] 2. Add a small amount of brine during the aqueous wash to break up emulsions. |
Catalytic Reduction of this compound to Dihydrodillapiole
This guide provides solutions for common issues during the reduction of the allyl side chain of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | 1. Deactivated catalyst or reducing agent. 2. Insufficient reaction time. 3. Loss of product during workup. | 1. Use anhydrous methanol and ensure all glassware is dry. Use fresh sodium borohydride and nickel(II) chloride.[1] 2. Ensure the reaction is refluxed for the full 24 hours.[1] 3. Carefully perform the extraction and solvent removal steps to minimize loss. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Poor stirring. | 1. Use the recommended molar excess of sodium borohydride.[1] 2. Ensure efficient magnetic stirring to keep the catalyst suspended and the reaction mixture homogeneous. |
| Product Contamination | 1. Incomplete removal of the catalyst. 2. Inefficient purification. | 1. Filter the reaction mixture thoroughly after cooling to remove the nickel catalyst.[1] 2. Use column chromatography with an appropriate solvent system for effective purification.[1] |
Experimental Protocols
Isomerization of this compound to Isodillapiole
This protocol is adapted from Lima et al. (2000) as cited in de Morais et al. (2011).[1]
Materials and Equipment:
-
This compound
-
Potassium hydroxide (KOH)
-
Butanol
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4 g (24.7 mmol) of dillapiole (B1196416) in 20 mL of butanol containing 3.4 g of potassium hydroxide (a 17% solution).[1]
-
Heat the reaction mixture to reflux with constant stirring for 24 hours.[1]
-
After cooling, neutralize the mixture with 1.2 mL of concentrated HCl and add 8 mL of cold distilled water.[1]
-
Transfer the mixture to a separatory funnel and wash the organic phase three times with 20 mL of water.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure isodillapiole.
Catalytic Reduction of this compound to Dihydrodillapiole
This protocol is adapted from Narisada et al. (1989) as cited in de Morais et al. (2011).[1]
Materials and Equipment:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve dillapiole (2 mmol) in 40 mL of methanol.[1]
-
To this solution, add sodium borohydride (20 mmol) and nickel(II) chloride hexahydrate (1.5 mmol).[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 24 hours.[1]
-
After cooling to room temperature, filter the reaction mixture.[1]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel to yield pure dihydrodillapiole.[1] A typical yield is approximately 86%.[1]
Data Summary
Reaction Yields for this compound Modifications
| Reaction | Product | Reagents and Conditions | Reported Yield | Reference |
| Isomerization | Isodillapiole | KOH, Butanol, Reflux, 24h | Not specified in the provided text, but the procedure is well-established. | [1] |
| Catalytic Reduction | Dihydrodillapiole | NaBH₄, NiCl₂·6H₂O, Methanol, Reflux, 24h | ~86% | [1] |
| Total Synthesis (Scheme 1) | This compound | Multi-step synthesis from sesamol (B190485) | >21% | [4] |
| Total Synthesis (Scheme 2) | This compound | Multi-step synthesis from sesamol with protecting groups | 19% | [4] |
| Total Synthesis (Scheme 3) | This compound | Multi-step synthesis from sesamol avoiding protecting groups | 31% | [4] |
Visualizations
Experimental Workflow: Isomerization and Reduction of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Syntheses of Dillapiole and its 4-Methylthio Analog - [www.rhodium.ws] [erowid.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Dillapiol for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dillapiol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a phenylpropanoid compound naturally found in the essential oils of various plants, such as dill and fennel root.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory and antimicrobial properties.[1] However, this compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions like cell culture media and buffers. This low solubility can lead to precipitation of the compound, resulting in inaccurate and unreliable data in biological assays.
Q2: What are the initial steps I should take to dissolve this compound for my experiment?
A2: The most common initial approach is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (your final assay medium containing the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates out of solution when I add my DMSO stock to my aqueous buffer. What should I do?
A4: This is a common issue known as solvent-exchange precipitation. When the DMSO stock is added to the aqueous buffer, the this compound is rapidly transferred to a solvent system where it is poorly soluble, causing it to crash out of solution. Please refer to the Troubleshooting Guide below for detailed solutions to this problem.
Data Presentation
A summary of the solubility of this compound in various solvents is presented below. Please note that while qualitative descriptions are available for organic solvents, precise quantitative data is limited.
| Solvent | Solubility | Source |
| Water | 0.2 g/L (200 µg/mL) at 25°C (predicted) | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | |
| Oils | Soluble | [1] |
| Propylene Glycol | Almost Insoluble | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final working concentration of this compound. - Increase the final concentration of DMSO, but ensure it remains within the tolerated range for your assay. - Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid dispersion. |
| The method of dilution is causing localized high concentrations. | Instead of adding the aqueous buffer to the DMSO stock, add the small volume of DMSO stock to the larger volume of aqueous buffer with vigorous mixing. | |
| Cloudiness or precipitate forms over time in the final solution | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh dilutions of this compound for each experiment and use them immediately. - Consider using a formulation strategy such as cyclodextrin (B1172386) complexation or nanoemulsions to improve the stability of the aqueous solution. |
| Inconsistent or non-reproducible assay results | Variable amounts of this compound are precipitating between experiments, leading to inconsistent effective concentrations. | - Standardize your dilution protocol, including the rate of addition and mixing speed. - Visually inspect each solution for any signs of precipitation before use. - Employ a more robust solubilization method like preparing a this compound-cyclodextrin complex. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent (DMSO)
This protocol describes the most common method for preparing this compound solutions for in vitro biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Sterile, aqueous buffer or cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound in a sterile, amber vial.
-
Add a sufficient volume of sterile DMSO to dissolve the this compound and create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex or sonicate at room temperature until the this compound is completely dissolved. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your aqueous buffer or cell culture medium to the temperature of your experiment.
-
While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Ensure the final DMSO concentration is within the acceptable limits for your assay (typically ≤ 0.1%).
-
Use the final working solution immediately.
-
Protocol 2: Improving this compound Solubility with Cyclodextrin Inclusion Complexation
This protocol outlines a method to enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).
-
Gently warm the solution (to no more than 40°C) and stir until the HP-β-CD is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Form the Inclusion Complex:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
-
Isolate the Solubilized this compound:
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the clear supernatant, which contains the solubilized this compound-HP-β-CD complex.
-
The concentration of this compound in the supernatant can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Protocol 3: Formulation of a this compound Nanoemulsion
This protocol provides a general method for creating a this compound nanoemulsion for improved aqueous dispersibility, based on high-pressure homogenization.
Materials:
-
This compound-rich essential oil or pure this compound
-
A suitable carrier oil (e.g., medium-chain triglycerides)
-
A surfactant (e.g., Tween 20)
-
A co-surfactant (e.g., Span 80)
-
Ultrapure water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Prepare the Oily and Aqueous Phases:
-
Oily Phase: Mix the this compound (or this compound-rich oil), carrier oil, and co-surfactant.
-
Aqueous Phase: Dissolve the surfactant in ultrapure water.
-
-
Create a Coarse Emulsion:
-
Pour the aqueous phase into the oily phase while stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer for approximately 1 minute at high speed (e.g., 13,500 rpm) to form a coarse emulsion.
-
-
Form the Nanoemulsion:
-
Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 6 cycles at 750 bar) until a translucent nanoemulsion with a uniform particle size is obtained.
-
-
Characterization:
-
The resulting nanoemulsion should be characterized for particle size, polydispersity index, and this compound content using appropriate analytical techniques.
-
Visualizations
References
Technical Support Center: Overcoming Low Yields in the Semi-synthesis of Dillapiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the semi-synthesis of dillapiol derivatives. Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.
Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in the Isomerization of this compound to Isodillapiole (B102693)
Question: My isomerization of this compound to isodillapiole is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the isomerization of this compound are frequently due to incomplete reaction, side reactions, or suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:
-
Base Strength and Concentration: The choice and concentration of the base are critical for this reaction. A 3 mol/L solution of potassium hydroxide (B78521) in butanol under reflux has been reported to produce high yields (around 85%).[1]
-
Troubleshooting:
-
Ensure your potassium hydroxide is of high purity and has not significantly degraded to potassium carbonate.
-
Verify the concentration of your KOH solution.
-
If Thin Layer Chromatography (TLC) analysis indicates an incomplete conversion of the starting material, consider extending the reflux time.
-
-
-
Solvent Purity: The presence of water or other impurities in the butanol can negatively impact the reaction's efficiency.
-
Troubleshooting: Use anhydrous butanol to minimize the potential for side reactions.
-
-
Reaction Temperature: The reaction requires reflux temperatures to proceed efficiently.
-
Troubleshooting: Ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux.
-
-
Side Reactions: Polymerization of the starting material or product can occur at high temperatures.
-
Troubleshooting: While reflux is necessary, prolonged exposure to high temperatures can be detrimental. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
-
Issue 2: Poor Yields in the Catalytic Reduction of this compound to Dihydrodillapiole
Question: I am experiencing low yields in the catalytic reduction of this compound's allyl side chain. What are the common pitfalls?
Answer: The catalytic reduction to form dihydrodillapiole is a robust reaction, but yields can be compromised by several factors.
-
Catalyst Activity: The activity of the Nickel(II) chloride/Sodium borohydride (B1222165) system is crucial.
-
Troubleshooting:
-
Use fresh, high-purity sodium borohydride.
-
Ensure the Nickel(II) chloride hexahydrate is of good quality.
-
-
-
Purity of Starting Material: Impurities in the dillapiole (B1196416) starting material can poison the catalyst.[1]
-
Troubleshooting: Purify the dillapiole, for instance by column chromatography, before proceeding with the reduction reaction.[1]
-
-
Solvent: The choice and purity of the solvent can influence the reaction rate and yield. Methanol (B129727) or ethanol (B145695) are commonly used.[1]
-
Troubleshooting: Ensure the solvent is dry, as water will react with and consume the sodium borohydride.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction's progress using TLC. If a significant amount of starting material remains after the recommended reaction time, a small, careful addition of sodium borohydride may be beneficial.[1]
-
Issue 3: Low Conversion in the Williamson Ether Synthesis of this compound Derivatives
Question: I am attempting to synthesize this compound ether derivatives via Williamson ether synthesis, but my yields are consistently low. How can I optimize this reaction?
Answer: The Williamson ether synthesis is a fundamental reaction for producing ether derivatives. Low yields often stem from issues with the base, solvent, or competing reactions.
-
Base Selection: A suitable base is required to deprotonate the phenolic hydroxyl group of a this compound precursor.
-
Troubleshooting:
-
For phenolic starting materials, weaker bases like potassium carbonate may be sufficient.
-
For alcoholic starting materials, stronger bases like sodium hydride (NaH) are often necessary. Ensure you are using a strong enough base to fully deprotonate the hydroxyl group.
-
-
-
Solvent Choice: The solvent plays a key role in solvating the reactants.
-
Troubleshooting: Polar aprotic solvents like DMF or DMSO can be effective.[2] For phenol (B47542) alkylation, acetone (B3395972) can also be a good choice.[2] Ensure the solvent is anhydrous, as water can quench the alkoxide intermediate.
-
-
Leaving Group: The efficiency of the reaction is dependent on the quality of the leaving group on the alkylating agent.
-
Troubleshooting: Iodides are excellent leaving groups, followed by bromides and tosylates. If you are using a chloride, consider converting it to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
-
Side Reactions: A common side reaction is the elimination of the alkyl halide, especially with secondary or tertiary halides.
-
Troubleshooting: Use primary alkyl halides whenever possible. Keep the reaction temperature as low as feasible to favor substitution over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for purifying this compound derivatives?
A1: Purification is a critical step that can significantly impact the final yield. Column chromatography on silica (B1680970) gel is a common and effective method for purifying many this compound derivatives.[3] The choice of eluent system will depend on the polarity of the specific derivative. It is also crucial to ensure the complete removal of solvents after purification, as residual solvents can affect yield calculations and subsequent biological assays.
Q2: How can I monitor the progress of my reactions effectively?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. This allows for the timely quenching of the reaction, preventing the formation of degradation products from prolonged reaction times or harsh conditions.
Q3: Can impurities in the starting dillapiole affect the synthesis of its derivatives?
A3: Absolutely. The purity of the starting dillapiole is crucial. Impurities can interfere with the reaction, lead to the formation of unwanted side products, and in the case of catalytic reactions, poison the catalyst.[1] It is highly recommended to use dillapiole of high purity, which can be obtained by techniques such as fractional distillation of the essential oil or column chromatography.
Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?
A4: Yes. Standard laboratory safety practices should always be followed. Many of the reagents used in these syntheses are hazardous. For example, sodium borohydride is flammable and reacts with water to produce hydrogen gas. Strong bases like potassium hydroxide are corrosive. Solvents like methanol and butanol are flammable and toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Isomerization of Dillapiole to Isodillapiole
| Parameter | Condition 1 | Condition 2 (Optimized)[1] |
| Base | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |
| Base Concentration | Variable | 3 mol/L |
| Solvent | Butanol | Anhydrous Butanol |
| Temperature | Reflux | Reflux |
| Reaction Time | Variable | Monitored by TLC |
| Reported Yield | Often low | ~85% |
Table 2: Key Parameters for the Catalytic Reduction of Dillapiole
| Parameter | Recommended Condition[3] |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Catalyst | Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) |
| Solvent | Methanol (anhydrous) |
| Temperature | Reflux |
| Reaction Time | 24 hours (or monitored by TLC) |
| Reported Yield | ~86% |
Experimental Protocols
Protocol 1: Isomerization of Dillapiole to Isodillapiole
This protocol is adapted from Lima et al. (2000) as cited in de Morais et al. (2011).[3]
Materials and Equipment:
-
Dillapiole
-
Potassium hydroxide (KOH)
-
Anhydrous Butanol
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve dillapiole in anhydrous butanol containing a 3 mol/L concentration of potassium hydroxide.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with concentrated HCl.
-
Add distilled water and transfer the mixture to a separatory funnel.
-
Wash the organic phase multiple times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude isodillapiole.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Reduction of Dillapiole to Dihydrodillapiole
This protocol is adapted from Narisada et al. (1989) as cited in de Morais et al. (2011).[3]
Materials and Equipment:
-
Dillapiole (purified)
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve the purified dillapiole in anhydrous methanol.
-
To this solution, carefully add sodium borohydride and nickel(II) chloride hexahydrate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for approximately 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure dihydrodillapiole.
Visualizations
Caption: Experimental workflow for the isomerization of dillapiole.
Caption: Potential anti-inflammatory signaling pathways modulated by dillapiole derivatives.[3]
References
Troubleshooting co-elution issues in HPLC analysis of Dillapiol
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Dillapiol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a shoulder on my this compound peak. What could be the cause and how can I resolve it?
A1: A shoulder on the this compound peak is a classic sign of co-elution, where another compound is eluting at a very similar retention time.[1] Given the common composition of natural extracts containing this compound, such as from Piper aduncum (Matico) or Dill essential oil, the most likely co-eluents are structurally similar phenylpropanoids like Safrole or Myristicin . Terpenoids such as β-caryophyllene can also be present in high concentrations in these essential oils.[2][3][4]
Troubleshooting Steps:
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis. This will help confirm if the peak represents a single compound.[5][6] A failed purity test is a strong indicator of co-elution.
-
Method Modification: To improve separation, you can modify the chromatographic conditions.
-
Mobile Phase Composition: Adjusting the solvent strength is the first step. For a reversed-phase C18 column, you can try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention time of all compounds and may improve the resolution between this compound and the co-eluting peak.
-
Gradient Optimization: If you are using an isocratic method, switching to a shallow gradient around the elution time of this compound can often resolve closely eluting peaks.
-
Alternative Organic Solvent: If you are using methanol (B129727), switching to acetonitrile, or vice versa, can alter the selectivity of the separation, potentially resolving the co-eluting peaks.[7]
-
pH Modification: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of the mobile phase can improve peak shape and may alter the retention times of ionizable compounds, though this compound itself is not ionizable.
-
Q2: My this compound peak is broad and tailing. What are the possible reasons and solutions?
A2: Peak broadening and tailing can be caused by several factors, not all of which are related to co-elution.
Troubleshooting Steps:
-
Column Health:
-
Contamination: The column may be contaminated with strongly retained sample components. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Column Void: A void at the head of the column can cause peak distortion. This can sometimes be temporarily resolved by reversing the column direction. However, column replacement is the long-term solution.
-
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
System Suitability:
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to peak broadening.
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate. Fluctuations in flow can lead to broad peaks.
-
-
Secondary Interactions: Tailing, specifically, can be a result of interactions between the analyte and active sites (silanols) on the silica (B1680970) packing material. Using a well-endcapped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this, although this is less common for neutral compounds like this compound.
Q3: I am not getting good resolution between this compound and other components in my essential oil sample. What HPLC method parameters should I start with?
A3: For the analysis of this compound in essential oils, a reversed-phase C18 column is a good starting point. Here is a recommended starting method that can be optimized:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol (or Acetonitrile)
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 282 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Start with a mobile phase composition of Methanol:Water (73:27, v/v).[8] This has been shown to be effective for separating similar phenylpropanoids. If co-elution is observed, you can adjust the methanol percentage or switch to a gradient elution.
Data Presentation
Table 1: Hypothetical Retention Times and Resolution of this compound and Potential Co-eluents under Different Isocratic Conditions on a C18 Column.
| Mobile Phase (Methanol:Water, v/v) | Analyte | Retention Time (min) | Resolution (Rs) with this compound |
| 80:20 | Safrole | 8.1 | 1.2 |
| This compound | 8.7 | - | |
| Myristicin | 9.2 | 1.4 | |
| 73:27 | Safrole | 10.5 | 1.8 |
| This compound | 11.8 | - | |
| Myristicin | 12.9 | 1.9 | |
| 65:35 | Safrole | 14.2 | 2.5 |
| This compound | 16.5 | - | |
| Myristicin | 18.3 | 2.7 |
Note: This data is illustrative and may vary depending on the specific HPLC system, column, and other experimental parameters.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound in Essential Oil
This protocol provides a starting point for the quantitative analysis of this compound and the resolution of potential co-eluting compounds.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm length x 4.6 mm internal diameter, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Methanol
-
-
Elution Program: Start with an isocratic elution of 73% Methanol and 27% Water. If co-elution is observed, a gradient can be employed as described in the troubleshooting section.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD detection at 254 nm and 282 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 20 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh approximately 100 mg of the essential oil sample.
-
Dissolve the sample in methanol in a 10 mL volumetric flask and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues in this compound HPLC analysis.
Caption: Experimental workflow for the HPLC analysis of this compound in essential oil samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC-DAD for the determination of three different classes of antifungals: method characterization, statistical approach, and application to a permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. rjpbcs.com [rjpbcs.com]
Technical Support Center: Enhancing the Stability of Dillapiol in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Dillapiol in various formulations. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in My Formulation
-
Question: I am observing a rapid loss of this compound in my formulation during storage. What are the potential causes and how can I troubleshoot this?
Answer: Rapid degradation of this compound is a common issue stemming from its sensitivity to several environmental factors. The primary culprits are exposure to light, unsuitable pH, presence of oxygen, and elevated temperatures. The allyl group and the methylenedioxy ring in this compound's structure are particularly susceptible to oxidative and hydrolytic degradation.
To troubleshoot this, consider the following:
-
Light Exposure: Protect your formulation from light by using amber-colored containers and storing them in the dark.
-
pH of the Formulation: Phenylpropanoids like this compound can be unstable in strongly acidic or alkaline conditions. Aim for a neutral pH range (pH 6-8) unless your experimental design requires otherwise. Use appropriate buffer systems to maintain a stable pH.
-
Oxidation: The allyl group in this compound is prone to oxidation. To minimize this, consider purging the headspace of your storage container with an inert gas like nitrogen or argon. The inclusion of antioxidants can also be highly effective.
-
Temperature: Higher temperatures accelerate chemical degradation. Store your this compound formulations at refrigerated (2-8°C) or frozen (-20°C) temperatures for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.
-
Issue: Poor Solubility and Bioavailability of this compound
-
Question: My formulation is struggling with the low water solubility of this compound, which I suspect is affecting its bioavailability. What strategies can I employ to overcome this?
Answer: The lipophilic nature of this compound contributes to its poor aqueous solubility, which can indeed limit its bioavailability. Encapsulation techniques are highly effective in overcoming this challenge by entrapping this compound within a carrier system, thereby improving its dispersion in aqueous media and potentially enhancing its absorption.
Consider these encapsulation strategies:
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range. They can significantly increase the surface area of this compound, leading to improved solubility and bioavailability.
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that offer high drug loading and stability. They can encapsulate this compound within a solid lipid matrix, providing controlled release and protection from degradation.
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules like this compound, effectively increasing their aqueous solubility.
-
Frequently Asked Questions (FAQs)
Formulation Stability
-
Q1: What are the primary degradation pathways for this compound? A1: Based on its chemical structure, the likely degradation pathways for this compound involve the allyl side chain and the methylenedioxy ring. These include oxidation, isomerization, and polymerization, which can be triggered by factors such as heat, light, and the presence of oxidizing agents.
-
Q2: How can I perform a forced degradation study for my this compound formulation? A2: A forced degradation study intentionally exposes your formulation to harsh conditions to accelerate degradation and identify potential degradation products. This is crucial for developing stability-indicating analytical methods. A typical forced degradation study involves the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the formulation at a high temperature (e.g., 70-80°C) for a specified period.
-
Photodegradation: Exposing the formulation to UV light (e.g., 254 nm) for 24 hours. After exposure, the samples are analyzed using a suitable analytical method like HPLC or GC-MS to quantify the remaining this compound and identify degradation products.[1]
-
Encapsulation Techniques
-
Q3: Which encapsulation technique is best for my application? A3: The choice of encapsulation technique depends on your specific requirements, such as the desired release profile, the formulation type (e.g., aqueous, topical), and scalability.
-
Nanoemulsions are often easier to prepare and scale up and are suitable for liquid formulations.
-
NLCs provide a solid matrix that can offer better-controlled release and enhanced stability, making them suitable for various delivery routes, including dermal applications.[2]
-
Cyclodextrin complexes are excellent for improving the solubility of this compound in aqueous solutions.
-
-
Q4: What is the typical encapsulation efficiency I can expect for this compound? A4: The encapsulation efficiency can vary significantly depending on the chosen method, formulation parameters, and the ratio of this compound to the encapsulating material. For nanoparticle-based systems like nanoemulsions and NLCs, encapsulation efficiencies of over 90% have been reported for lipophilic compounds. For cyclodextrin complexes, the efficiency depends on the type of cyclodextrin used and the preparation method, with values ranging from approximately 20% to 80% being reported for similar essential oil components.[3][4]
Analytical Methods
-
Q5: What analytical methods are suitable for quantifying this compound in stability studies? A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of this compound and its degradation products.
-
HPLC is a robust technique for quantifying the parent compound and non-volatile degradation products.
-
GC-MS is particularly useful for identifying volatile degradation products and can provide structural information.
-
Data Presentation
Table 1: Influence of pH on the Stability of Phenylpropanoids (Proxy for this compound)
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 4.0 | 90 | 0.0817 | 8.5 |
| 5.0 | 90 | 0.0888 | 7.8 |
| 6.0 | 90 | 0.0987 | 7.0 |
Note: Data for catalpol (B1668604), a compound with some structural similarities to phenylpropanoids, is used as a proxy due to the lack of specific public data for this compound. The trend indicates increased degradation with increasing pH under elevated temperatures.[5][6]
Table 2: Effect of Temperature on the Stability of Phenolic Compounds in a Dried Extract (Proxy for this compound)
| Storage Condition | TPC Retention (%) after 180 days | Antioxidant Activity Retention (%) after 180 days |
| 5°C in Dark | > 99% | > 95% |
| 5°C with Light | > 99% | ~96% |
| 25°C in Dark | ~97% | ~96% |
| 25°C with Light | ~93% | ~90% |
Note: This data from a study on Piper betle extracts, which contain various phenolic compounds, is used as a proxy to illustrate the significant impact of temperature and light on stability.[7][8]
Table 3: Physicochemical Properties of this compound-loaded Nanoformulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Dillapiole Content (%) |
| Nanoemulsion (NE) | ~130 | < 0.3 | ~ -40 | Slightly higher than NLC |
| Nanostructured Lipid Carrier (NLC) | ~130 | < 0.3 | ~ -40 | Slightly lower than NE |
Source: Adapted from studies on Piper aduncum essential oil rich in this compound.[2][9]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion (High-Pressure Homogenization)
-
Preparation of Oil Phase: Dissolve a specific amount of this compound in a suitable carrier oil (e.g., medium-chain triglycerides).
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in ultrapure water.
-
Pre-emulsion Formation: Heat both the oil and aqueous phases to the same temperature (e.g., 60°C). Add the oil phase to the aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 5 cycles at 500 bar) to reduce the droplet size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion to room temperature.
Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) (Hot Homogenization)
-
Preparation of Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (this compound or a carrier oil containing this compound) together at a temperature above the melting point of the solid lipid (e.g., 70°C).
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the melted lipid phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a pre-emulsion.
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization at the same elevated temperature for several cycles.
-
Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath while stirring. The lipid will recrystallize, forming the solid NLC particles.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Dissolution of Cyclodextrin: Dissolve a specific amount of β-cyclodextrin or its derivative (e.g., hydroxypropyl-β-cyclodextrin) in water with stirring, and gentle heating if necessary.
-
Dissolution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the aqueous cyclodextrin solution under continuous stirring.
-
Precipitation: Continue stirring for an extended period (e.g., 24 hours) at a controlled temperature to allow for complex formation and precipitation.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing and Drying: Wash the collected complex with a small amount of cold water or the organic solvent used, and then dry it under vacuum.
Mandatory Visualization
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward a Platform for the Treatment of Burns: An Assessment of Nanoemulsions vs. Nanostructured Lipid Carriers Loaded with Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dillapiol-Associated Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Dillapiol in cell-based assays.
Troubleshooting Guide: Unexpected or High Cytotoxicity
This guide addresses common issues of excessive or variable cytotoxicity observed during in vitro experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations | Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, may be at a toxic concentration.[1][2][3] | - Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, generally below 0.5%.[1][4][5] - Run a vehicle control with the same concentration of DMSO to differentiate between solvent and compound toxicity. |
| Compound Instability: this compound may be unstable in the culture medium, degrading into more toxic byproducts. | - Prepare fresh this compound solutions for each experiment. - Assess the stability of this compound in your specific cell culture medium over the experimental time course. | |
| High Compound Potency: The cell line being used may be particularly sensitive to this compound. | - Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the accurate cytotoxic range for your specific cell line.[6][7] | |
| Inconsistent results between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.[5] | - Ensure a homogenous cell suspension before and during seeding. - Use calibrated pipettes and a consistent seeding technique. |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, altering compound concentrations and cell growth.[5] | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[5] | |
| Compound Precipitation: this compound is hydrophobic and may precipitate out of the aqueous culture medium, leading to inconsistent cell exposure.[8][9][10] | - Visually inspect for precipitates after adding this compound to the medium. - Consider using a lower concentration of this compound or a different solubilization method. | |
| High background in cytotoxicity assays | Assay Interference: this compound may directly interfere with the assay chemistry (e.g., reducing tetrazolium salts in MTT/WST-1 assays).[5] | - Run a control with this compound in cell-free medium to check for direct reactivity with the assay reagents.[6] |
| Contamination: Microbial contamination can lead to false signals in viability assays.[5] | - Regularly check cell cultures for contamination. | |
| Serum Interference: Components in serum can affect compound activity and assay results.[5][11][12][13][14][15] | - Consider using serum-free medium during the final assay incubation step if compatible with your cell line.[5] |
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve and store this compound for cell-based assays?
A1: this compound is a hydrophobic compound, so it is best dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[9][10] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration remains low (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[1][4][5]
Q2: I'm observing precipitation when I add my this compound working solution to the cell culture medium. What should I do?
A2: Precipitation indicates that the solubility of this compound in the aqueous medium has been exceeded. To address this:
-
Lower the final concentration: Your working concentration of this compound may be too high.
-
Modify the dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, try a serial dilution approach. You can also try adding the this compound stock to a smaller volume of medium and then vortexing or sonicating briefly before further dilution.
-
Use co-solvents: In some cases, co-solvents like PEG400 or non-ionic surfactants like Tween 80 can be used, but their own potential for cytotoxicity must be evaluated.[9]
Strategies to Reduce this compound's Intrinsic Cytotoxicity
Q3: Are there ways to modify this compound to make it less cytotoxic?
A3: Yes, two primary strategies can be explored:
-
Chemical Modification: Creating analogues of this compound can alter its biological activity and toxicity. For example, di-hydrodillapiole and isodillapiole (B102693) have been synthesized and show different activity profiles compared to the parent compound.[5][7] Another derivative, dillapiole (B1196416) n-butyl ether, has also been investigated for its biological activities.[16]
-
Formulation Strategies: Encapsulating this compound in drug delivery systems can control its release and potentially reduce systemic toxicity. Nanoformulations, such as nanoemulsions and nanostructured lipid carriers (NLCs), have been developed for the delivery of this compound-rich essential oils. These formulations can improve stability and may modulate the cytotoxic effects.
Assay Optimization and Interpretation
Q4: How do I determine the optimal concentration range of this compound for my experiments?
A4: Start with a broad-range dose-response screening. A common practice is to use a logarithmic or semi-logarithmic serial dilution spanning several orders of magnitude (e.g., 1 nM to 100 µM).[6][7] This will help you identify the IC50 (the concentration at which 50% of cell viability is inhibited) and the concentration range where you observe a biological effect without causing excessive cell death.
Q5: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are not consistent. Why?
A5: Different assays measure different cellular endpoints.
-
MTT and WST-1 assays measure metabolic activity, which is an indicator of cell viability.[17]
-
LDH assays measure the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, a marker of necrosis or late-stage apoptosis.[18][19][20]
A compound might inhibit metabolic activity (affecting MTT/WST-1 results) before it causes significant membrane damage (affecting LDH results). Therefore, the timing of your assay is crucial.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound in various cancer cell lines.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | 25 - 27 | [17] |
| MCF-7 (Breast Cancer) | WST-1 | 48 hours | 92.1 | [1] |
| MCF-7 (Breast Cancer) | WST-1 | 72 hours | 63.1 | [1] |
| RPMI 2650 (Nasal Squamous Cell Carcinoma) | WST-1 | Not Specified | 46 | [21] |
Experimental Protocols
Protocol 1: WST-1 Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.[17][21][22]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[21][22]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[21][22]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[17][21]
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 420-480 nm using a microplate reader.[17][21][22]
Protocol 2: LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (containing LDH reaction solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the optimal density in 100 µL of complete culture medium per well.
-
Controls: Prepare the following controls in triplicate:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
Background Control: Medium only (no cells).[20]
-
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the experimental wells.
-
Incubation: Incubate the plate for the desired time at 37°C in a humidified CO2 incubator.
-
Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[20]
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A generalized workflow for conducting in vitro cytotoxicity assays with this compound.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound induces apoptosis via oxidative stress and the mitochondrial pathway.[22][23][24][25]
References
- 1. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of a Ti(IV) compound is independent of serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 17. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Dillapiol Isomerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the isomerization of dillapiol to isothis compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate common challenges and improve your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isomerization of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of this compound | Inactive or insufficient catalyst/base. | - For KOH/Butanol Method: Ensure the potassium hydroxide (B78521) is fresh and not carbonated. Use anhydrous butanol to avoid deactivation of the base. Verify the concentration of the KOH solution. - For Transition Metal Catalysts: Ensure the catalyst is not oxidized or degraded. Use the recommended catalyst loading. |
| Low reaction temperature. | Confirm that the reaction mixture is reaching and maintaining the target reflux temperature. For lower temperature reactions, ensure accurate temperature control. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TTLC) or Gas Chromatography (GC). If starting material is still present after the recommended time, consider extending the reaction duration. | |
| Low Yield of Isothis compound | Side reactions, such as polymerization. | High temperatures can sometimes lead to polymerization of the starting material or product. While reflux is often necessary, avoid excessively high temperatures or prolonged reaction times once the conversion is complete.[1] |
| Product degradation during workup. | Neutralize the reaction mixture carefully after completion. Avoid overly acidic or basic conditions during the workup procedure. | |
| Inefficient extraction of the product. | Ensure complete extraction of isothis compound from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. | |
| Formation of Byproducts | Presence of impurities in the starting material. | Purify the this compound starting material, for example by vacuum distillation, to remove any impurities that might interfere with the reaction. |
| Oxidation of this compound or isothis compound. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using sensitive catalysts or high temperatures. | |
| Difficulty in Product Purification | Co-elution of starting material and product. | If this compound and isothis compound are difficult to separate by column chromatography, ensure the chosen solvent system provides adequate separation on a TLC plate before scaling up the chromatography. |
| Presence of polymeric material. | The formation of non-polar polymers can complicate purification. These can sometimes be removed by trituration with a non-polar solvent in which the product is sparingly soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the isomerization of this compound to isothis compound?
A1: A widely used and effective method is the base-catalyzed isomerization using potassium hydroxide (KOH) in a high-boiling solvent like butanol. This method is reported to yield approximately 85% isothis compound.[2]
Q2: Are there alternative catalysts for this isomerization?
A2: Yes, transition metal catalysts, such as those based on ruthenium, rhodium, or iron, are known to be effective for the isomerization of allylbenzenes like this compound and the closely related safrole.[1] These catalysts can sometimes offer milder reaction conditions. For instance, some ruthenium catalysts can effect isomerization at room temperature.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the isomerization can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, this compound and isothis compound will have different Rf values, allowing you to visualize the disappearance of the starting material and the appearance of the product. GC provides a more quantitative measure of the conversion.
Q4: My reaction mixture turned dark brown/black. Is this normal?
A4: Some darkening of the reaction mixture can be expected, especially at high temperatures. However, a very dark or black color may indicate significant side reactions, such as polymerization or degradation of the starting material or product. If accompanied by a low yield, this suggests that the reaction conditions may be too harsh.
Q5: What is the typical ratio of cis to trans isomers of isothis compound obtained?
A5: The isomerization of allylbenzenes typically yields a mixture of cis and trans isomers of the corresponding propenylbenzene. For the analogous isomerization of safrole using potassium hydroxide, the ratio is approximately 30:70 (cis to trans).[1] The trans isomer is generally the thermodynamically more stable product, and longer reaction times can favor its formation, though this may also lead to lower overall yields due to side reactions.[1]
Experimental Protocols
Protocol 1: Isomerization of this compound to Isothis compound using Potassium Hydroxide
This protocol is adapted from a known procedure for the isomerization of this compound.[2]
Materials and Equipment:
-
This compound
-
Potassium hydroxide (KOH)
-
Butanol (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4.0 g of this compound in 20 mL of butanol containing 3.4 g of potassium hydroxide (a 17% solution).
-
Heat the reaction mixture to reflux with constant stirring for 24 hours.
-
After cooling to room temperature, carefully neutralize the mixture with approximately 1.2 mL of concentrated HCl.
-
Add 8 mL of cold distilled water to the mixture.
-
Transfer the mixture to a separatory funnel and wash the organic phase three times with 20 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain isothis compound.
Expected Yield: Approximately 85%.[2]
Protocol 2: Alternative Method - Isomerization using Transition Metal Catalysts (General Guidance)
While a specific protocol for this compound is not detailed in the search results, the isomerization of the analogous compound safrole can be achieved with various transition metal salts.[1] This general guidance can be adapted for this compound.
General Procedure:
-
Suspend a catalytic amount of a transition metal salt (e.g., RuCl₃, RhCl₃) in this compound.
-
Heat the mixture with stirring to a specified temperature (e.g., 130 °C) for a set period.
-
Monitor the reaction by TLC or GC.
-
After completion, the product can be purified by vacuum distillation.
Note: The optimal catalyst, temperature, and reaction time will need to be determined empirically for this compound.
Data Presentation
Table 1: Reaction Conditions for this compound Isomerization
| Parameter | Condition | Yield of Isothis compound | Reference |
| Catalyst | Potassium Hydroxide (KOH) | ~85% | [2] |
| Solvent | Butanol | [2] | |
| Temperature | Reflux | [2] | |
| Reaction Time | 24 hours | [2] |
Table 2: Comparative Data from Safrole Isomerization (Analogous Reaction)
This data is for the isomerization of safrole to isosafrole and is provided as a reference for potential conditions that could be adapted for this compound.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield of Isosafrole | Reference |
| Potassium Hydroxide (KOH) / Diethanolamine | Ethylene glycol monoethyl ether | 160-180 °C | A few minutes | 95% | [1] |
| Iron Pentacarbonyl / Sodium Hydroxide | None | 110 °C (initiates exothermic reaction to 180 °C) | 6 minutes | >99.5% conversion | [3] |
| RuCl₃ | None | 130 °C | Not specified | High | [1] |
| RhCl₃ | None | 130 °C | Not specified | High | [1] |
Mandatory Visualization
Caption: Experimental workflow for the isomerization of this compound to isothis compound.
Caption: Troubleshooting decision tree for low isothis compound yield.
References
Technical Support Center: Purification of Crude Dillapiol Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Dillapiol extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound extracts?
A1: Crude this compound is typically extracted from the essential oils of plants like Piper aduncum (spiked pepper) or Anethum graveolens (dill). The impurities are primarily other natural constituents of these essential oils.
-
From Dill Seed Oil: The major components other than dillapiole (B1196416) are monoterpenes such as limonene, carvone, α-phellandrene, and β-phellandrene.[1][2][3]
-
From Piper aduncum Oil: Depending on the chemotype, impurities can include piperitone, myristicin, terpinen-4-ol, β-caryophyllene, α-humulene, and germacrene-D.[4] Some Amazonian varieties are naturally rich in dillapiole (35-90%).[5]
Q2: What are the recommended methods for purifying crude this compound?
A2: The three primary methods for purifying crude this compound are:
-
Fractional Vacuum Distillation: This method is suitable for separating compounds with different boiling points. Since this compound has a high boiling point (approximately 285-286 °C at atmospheric pressure), vacuum is essential to prevent decomposition at high temperatures.[6]
-
Column Chromatography: This is a highly effective method for separating this compound from other components based on their different affinities for the stationary phase. Silica (B1680970) gel is commonly used as the stationary phase.[5]
-
Crystallization: This technique can be used to obtain high-purity this compound, especially after preliminary purification by distillation or chromatography. Finding a suitable solvent or solvent system is crucial for successful crystallization.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[7][8][9] By spotting the crude extract and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of this compound from its impurities. Comparing the retention factor (Rf) of the spots with a pure this compound standard will help identify the fractions containing the desired compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for a more detailed quantitative analysis of the composition of each fraction.[10][11]
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Fractions | Insufficient column efficiency (low number of theoretical plates). | Use a longer fractionating column or one with a more efficient packing material.[12][13] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column.[12] | |
| Product Decomposition (Darkening of residue) | The temperature of the distillation pot is too high. | Ensure a deep and stable vacuum is achieved to lower the boiling point of this compound. Use a vacuum pump capable of reaching low pressures.[6] |
| Prolonged exposure to heat. | Minimize the distillation time. | |
| Bumping or Unstable Boiling | Uneven heating. | Use a heating mantle with a stirrer or add boiling chips to the distillation flask. |
| Loss of Vacuum During Distillation | Leaks in the glassware joints. | Ensure all joints are properly sealed with high-vacuum grease. Check for any cracks in the glassware. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | Inappropriate solvent system (mobile phase). | Optimize the solvent system using TLC. The ideal solvent system should give a good separation of spots with the this compound spot having an Rf value of around 0.25-0.35. |
| Column was packed improperly. | Ensure the column is packed uniformly without any air bubbles or channels. | |
| Column was overloaded with the crude extract. | Use a larger column or reduce the amount of sample loaded. | |
| Compound is Stuck on the Column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase to elute the compound. |
| The compound may be unstable on silica gel. | Test the stability of your compound on a small amount of silica. If it decomposes, consider using a different adsorbent like alumina (B75360) or a deactivated silica gel. | |
| Cracked or Channeled Column Bed | The column ran dry. | Always keep the solvent level above the top of the stationary phase. |
| The solvent polarity was changed too abruptly. | Change the solvent polarity gradually. | |
| Tailing of Bands | The sample is too concentrated when loaded. | Dissolve the sample in a minimal amount of the mobile phase before loading. |
| The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase. |
Crystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then try cooling again.[14] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15] | |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixed-solvent system.[16] | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The solution is cooling too quickly. | Ensure slow cooling. | |
| Impurities are preventing crystal lattice formation. | Try to further purify the extract before crystallization or use a different solvent that may exclude the impurities more effectively. | |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[17] |
| Low Recovery of Crystals | Too much solvent was used. | Concentrate the mother liquor and cool again to recover more crystals. |
| The crystals were washed with a solvent at room temperature. | Always wash the crystals with a minimal amount of ice-cold solvent.[18] |
Quantitative Data
The efficiency of purification methods can vary based on the initial purity of the crude extract and the optimization of the experimental conditions.
| Purification Method | Stationary/Mobile Phase or Solvent | Achieved Purity of this compound | Reference |
| Column Chromatography | Silica Gel | 95.0 - 98.9% | [5] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are securely clamped and greased.
-
Sample Preparation: Place the crude this compound extract into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and start the vacuum pump to reduce the pressure in the system to a stable reading (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the initial fractions, which will contain the more volatile impurities like monoterpenes.[6]
-
Monitor the temperature at the head of the column. As the temperature stabilizes, collect the fraction corresponding to the boiling point of this compound at that pressure.
-
Once the this compound fraction has been collected, stop the heating and allow the system to cool down before releasing the vacuum.
-
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (mobile phase) for separation using TLC. A common starting point for phenylpropanoids is a mixture of hexane (B92381) and ethyl acetate.[19]
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase.
-
Carefully add the sample to the top of the silica bed using a pipette.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the column and begin elution.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by collecting small spots from the eluting solvent and running TLC plates.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the partially purified this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[16] Common solvents to test include ethanol, methanol, hexane, and ethyl acetate, or mixtures thereof.[20]
-
Dissolution: Place the this compound extract in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[18]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Purifying apiole and its isomer without fractional vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Layer Chromatographic Analysis of Annatto Extracts Obtained Using Supercritical Fluid [article.sapub.org]
- 10. Essential Oil from Piper aduncum: Chemical Analysis, Antimicrobial Assessment, and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pgeco.inpa.gov.br [pgeco.inpa.gov.br]
- 12. Fractional Distillation [sites.pitt.edu]
- 13. almaaqal.edu.iq [almaaqal.edu.iq]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. LabXchange [labxchange.org]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. rubingroup.org [rubingroup.org]
- 18. Home Page [chem.ualberta.ca]
- 19. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing Dillapiol's Efficacy as an Insecticide Synergist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the synergistic potential of dillapiol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it act as an insecticide synergist?
A1: this compound is a phenylpropanoid compound naturally found in various plants, including dill (Anethum graveolens) and Piper aduncum.[1] It functions as an insecticide synergist by inhibiting the insect's natural defense mechanisms, primarily the cytochrome P450 monooxygenase (P450) enzyme system.[2][3] These enzymes are responsible for metabolizing and detoxifying insecticides. By inhibiting these enzymes, this compound allows the insecticide to persist longer in the insect's body at a higher concentration, thereby increasing its efficacy.[4]
Q2: Which insecticides are most effectively synergized by this compound?
A2: this compound has demonstrated significant synergistic activity with pyrethroid insecticides such as cypermethrin, alpha-cypermethrin, fenpropathrin, and gamma-cyhalothrin.[1][5] It has also been shown to synergize carbamate (B1207046) and organophosphorus insecticides.[6] The effectiveness of the synergism can vary depending on the specific insecticide, the target insect species, and the ratio of this compound to the insecticide.
Q3: What is the primary mechanism of insect resistance to pyrethroids, and how does this compound help overcome it?
A3: A primary mechanism of resistance to pyrethroids is enhanced metabolic detoxification mediated by the overexpression of cytochrome P450 enzymes.[7][8] These enzymes break down the pyrethroid molecules before they can reach their target site in the insect's nervous system. This compound counteracts this by inhibiting the activity of these P450 enzymes, thus restoring the susceptibility of resistant insect populations to the insecticide.[4]
Q4: Are there alternative strategies to improve the efficacy of this compound?
A4: Yes, formulating this compound into nanoemulsions is a promising strategy. Nanoemulsions can enhance the solubility and bioavailability of this compound, leading to improved insecticidal activity.[9][10][11] These formulations can also improve the stability and delivery of this compound to the target insect.[12]
Q5: What are the optimal storage conditions for this compound to ensure its stability?
A5: To maintain its stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C. For short-term storage, refrigeration at 2-8°C is adequate.[13] Exposure to light, heat, and air can lead to degradation, so it is best to store it in an amber vial with minimal headspace.[14][15]
Troubleshooting Guides
Problem 1: No significant synergistic effect is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound:Insecticide Ratio | The synergistic effect is often ratio-dependent. Perform a dose-response matrix experiment with varying concentrations of both this compound and the insecticide to determine the optimal ratio. |
| Insufficient this compound Concentration | The concentration of this compound may be too low to effectively inhibit the P450 enzymes. Gradually increase the concentration of this compound, ensuring it remains below its own toxic threshold to the insect. |
| Degradation of this compound or Insecticide | Stock solutions may have degraded. Prepare fresh solutions of both this compound and the insecticide before each experiment and store them under the recommended conditions.[13][14] |
| Insect Species Insensitivity | The target insect species may not rely heavily on P450-mediated detoxification for the specific insecticide used, or they may possess altered target sites. Research the primary resistance mechanisms of your target insect. |
| Inappropriate Bioassay Method | The chosen bioassay method (e.g., topical application, residual contact) may not be optimal for observing synergism in your target insect. Try alternative bioassay methods.[6] |
Problem 2: High mortality in the control groups (this compound only or solvent only).
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | This compound itself can be toxic to insects at higher concentrations.[6] Determine the sub-lethal concentration of this compound for your target insect by performing a dose-response assay with this compound alone. |
| Solvent Toxicity | The solvent used to dissolve this compound and the insecticide (e.g., acetone) may be toxic to the insects. Ensure the solvent has completely evaporated before introducing the insects in residual contact assays. For topical applications, use the smallest effective volume of a low-toxicity solvent. |
| Insect Stress | Excessive handling or poor insect health can lead to mortality. Ensure the insects are healthy and acclimatized to the experimental conditions. Minimize handling stress. |
| Contaminated Equipment | Glassware or other equipment may be contaminated with residual insecticides. Thoroughly clean all equipment with an appropriate solvent and rinse well before use. |
Problem 3: Inconsistent or highly variable results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Application | Inconsistent application of test solutions can lead to variability. For topical applications, ensure the droplet size and location of application are consistent. For residual assays, ensure a uniform coating of the test substance.[16] |
| Non-uniform Insect Population | Variation in the age, size, or nutritional status of the insects can affect their susceptibility. Use a synchronized population of insects of the same developmental stage and size.[6] |
| Environmental Fluctuations | Changes in temperature, humidity, or light exposure during the experiment can affect insect metabolism and behavior. Maintain consistent environmental conditions throughout the bioassay. |
| Inadequate Mixing of Solutions | Ensure that stock solutions and dilutions are thoroughly mixed before application. |
Quantitative Data Summary
Table 1: Synergistic Effect of this compound-Rich Essential Oil (PAEO) on the Toxicity of Pyrethroids to Spodoptera frugiperda Larvae (Topical Application)
| Insecticide | Treatment | LD50 (μ g/larva ) | Synergism Factor (SF) |
| Alpha-cypermethrin | Insecticide alone | 0.151 | - |
| + PAEO (1/2 LD50) | 0.020 | 7.55 | |
| + PAEO (1/4 LD50) | 0.041 | 3.68 | |
| Beta-cypermethrin | Insecticide alone | 0.187 | - |
| + PAEO (1/2 LD50) | 0.041 | 4.56 | |
| + PAEO (1/4 LD50) | 0.036 | 5.19 | |
| Fenpropathrin | Insecticide alone | 0.243 | - |
| + PAEO (1/2 LD50) | 0.072 | 3.37 | |
| + PAEO (1/4 LD50) | 0.201 | 1.21 | |
| Gamma-cyhalothrin | Insecticide alone | 0.091 | - |
| + PAEO (1/2 LD50) | 0.016 | 5.79 | |
| + PAEO (1/4 LD50) | 0.009 | 10.48 |
Data adapted from Fazolin et al. (2016).[1]
Table 2: Synergistic Effect of this compound with other Compounds against Spodoptera frugiperda Larvae
| Compound | LD50 of Dillapiole alone (ppm) | Binary Mixture with Dillapiole | LD50 of Mixture (ppm) | Synergism Factor (SF) |
| β-caryophyllene | 0.35 | Dillapiole + β-caryophyllene | 0.03 | 11.67 |
| Methyl eugenol | 0.35 | Dillapiole + Methyl eugenol | 0.05 | 7.00 |
| α-humulene | 0.35 | Dillapiole + α-humulene | 0.05 | 7.00 |
| β-pinene | 0.35 | Dillapiole + β-pinene | 0.44 | 0.80 (Antagonism) |
Data adapted from Fazolin et al. (2023).[17]
Experimental Protocols
Protocol 1: Topical Application Bioassay for Synergism
Objective: To determine the synergistic effect of this compound when applied topically with an insecticide.
Materials:
-
This compound (analytical grade)
-
Technical grade insecticide
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Third-instar larvae of the target insect species (e.g., Spodoptera frugiperda)
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the insecticide in acetone.
-
Determination of Sub-lethal Doses:
-
Perform serial dilutions of the insecticide and this compound separately.
-
Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual larvae.[17]
-
For each concentration, treat a group of larvae (e.g., 10-20 larvae per replicate, with 3-4 replicates).
-
Include a solvent-only control group.
-
Maintain the larvae in petri dishes under controlled conditions (e.g., 25 ± 2°C, 70 ± 5% RH, 12:12 L:D photoperiod) for 24 hours.[17]
-
Record mortality and calculate the LD50 (lethal dose for 50% of the population) for the insecticide and the highest non-lethal dose for this compound.
-
-
Synergism Assay:
-
Prepare a solution containing the sub-lethal dose of this compound.
-
Prepare a series of solutions containing a sub-lethal dose of this compound mixed with varying concentrations of the insecticide.
-
Apply the mixtures topically to the larvae as described above.
-
Include control groups for the insecticide alone, this compound alone, and solvent alone.
-
Record mortality after 24 hours.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula: Corrected % mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.
-
Calculate the LD50 for the insecticide in the presence of this compound.
-
Calculate the Synergism Factor (SF) as follows: SF = LD50 of insecticide alone / LD50 of insecticide + this compound.[17] An SF value greater than 1 indicates synergism.
-
Protocol 2: Cytochrome P450 Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on insect cytochrome P450 enzymes.
Materials:
-
This compound
-
Insect microsomes (prepared from a relevant tissue, such as the midgut or fat body)
-
P450 isoform-specific substrate (e.g., p-nitro-p-dealkylation (PNOD) for CYP450 activity)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and the P450 substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system and potassium phosphate buffer.
-
Assay Setup:
-
In a 96-well plate, add the insect microsomes, potassium phosphate buffer, and varying concentrations of this compound.
-
Include a control group with no this compound and a blank group with no NADPH.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a short period (e.g., 10 minutes).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the P450 substrate and the NADPH regenerating system to all wells.
-
Incubate the plate at the optimal temperature for a specific time (e.g., 30-60 minutes).
-
-
Measurement:
-
Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Measure the formation of the metabolite using a microplate reader at the appropriate wavelength. Alternatively, use LC-MS/MS for more sensitive and specific detection.[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Insecticide detoxification pathway and the inhibitory action of this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.rdagriculture.in [journals.rdagriculture.in]
- 7. mdpi.com [mdpi.com]
- 8. A Review of Resistance Mechanisms of Synthetic Insecticides and Botanicals, Phytochemicals, and Essential Oils as Alternative Larvicidal Agents Against Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.dp.ua [medicine.dp.ua]
- 10. researchgate.net [researchgate.net]
- 11. Phyto-nanoemulsion: An emerging nano-insecticidal formulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. creative-bioarray.com [creative-bioarray.com]
Addressing formulation challenges for topical application of Dillapiol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the topical application of Dillapiol. The information is structured to address common formulation challenges through troubleshooting guides and frequently asked questions.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Solubility and Stability Issues
Q1: My this compound is not dissolving in my aqueous-based formulation. What should I do?
A1: this compound is a lipophilic compound with very low water solubility (approximately 27.68 mg/L)[1]. To incorporate it into aqueous or semi-solid formulations, you will need to use solubilization techniques.
-
Troubleshooting:
-
Co-solvents: this compound is soluble in alcohol[1][2]. Consider adding co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to your vehicle. Note that one source indicates it is almost insoluble in propylene glycol, so preliminary solubility studies are crucial[2].
-
Nanoencapsulation: Encapsulating this compound in nanoformulations such as nanoemulsions (NE) or nanostructured lipid carriers (NLC) is a highly effective strategy. These systems can accommodate lipophilic drugs and are compatible with aqueous gel bases.
-
Oil Phase: If you are developing a cream or lotion, ensure the concentration of this compound does not exceed its solubility in the oil phase.
-
Q2: I'm observing degradation of this compound in my formulation during storage. How can I improve its stability?
A2: this compound, like many natural compounds, can be susceptible to degradation from heat, light, and oxidation[1].
-
Troubleshooting:
-
Temperature: Avoid excessive heat during formulation processing. For instance, the production of NLCs can involve heating, which may lead to a slight reduction in this compound content. For long-term storage, keep this compound and its formulations at low temperatures (2-8°C for short-term, -15°C to -20°C for long-term)[1].
-
Light Exposure: Protect your formulation from light by using amber-colored containers. Photodegradation can be a significant issue for phenylpropanoids[1][3].
-
Oxidation: The allyl group in this compound's structure can be prone to oxidation. Consider adding an antioxidant to your formulation. For bulk storage of the raw material, purging the container with an inert gas like nitrogen or argon can minimize oxygen exposure[1].
-
pH Control: Maintain the pH of your formulation in a neutral range (pH 6-8) using a suitable buffer system, as extreme pH values can promote degradation of phenylpropanoids[1].
-
Formulation and Performance Issues
Q3: My nanoemulsion/NLC formulation is showing signs of instability (e.g., creaming, phase separation). What could be the cause?
A3: Nanoformulations are thermodynamically unstable systems, and their stability depends on carefully optimized process parameters.
-
Troubleshooting:
-
Homogenization Parameters: Ensure that the high-pressure homogenization process (pressure and number of cycles) is optimized to achieve a small and uniform particle size (around 130 nm with a Polydispersity Index < 0.3 has been shown to be effective).
-
Surfactant/Lipid Ratio: The choice and concentration of surfactants and lipids are critical. An inappropriate hydrophilic-lipophilic balance (HLB) can lead to instability[4].
-
Temperature Control: During preparation, especially for NLCs, precise temperature control is crucial. The temperature of the aqueous phase should not be significantly cooler than the oil phase to prevent premature solidification of lipids[2].
-
Over-mixing: In some cases, excessive shear or over-mixing can break down the structure of the formulation, leading to instability[2].
-
Q4: The skin permeation of this compound from my formulation is lower than expected. How can I enhance it?
A4: The stratum corneum is a significant barrier to drug penetration. Several strategies can be employed to improve the delivery of this compound to the target skin layers.
-
Troubleshooting:
-
Formulation Type: Nanoformulations like nanoemulsions and NLCs have been shown to effectively deliver this compound to the epidermis and dermis, while minimizing systemic absorption[5].
-
Penetration Enhancers: Consider the inclusion of chemical penetration enhancers. Terpenes, for example, are known to enhance the permeation of lipophilic drugs[6].
-
Vehicle Properties: The viscosity and composition of your vehicle can impact drug release and permeation. Thickening nanoemulsions with hydrogel-forming polymers like hydroxyethylcellulose can improve skin adherence and provide a controlled release profile.
-
Drug Loading: Ensure that the this compound is fully solubilized in the formulation. Precipitated drug particles will not be available for skin permeation.
-
Q5: My final gel formulation has poor viscosity and doesn't adhere well to the skin.
A5: Achieving the desired rheological properties is key for user acceptance and efficacy.
-
Troubleshooting:
-
Gelling Agent Concentration: The concentration of your gelling agent (e.g., hydroxyethylcellulose) may need to be optimized.
-
Hydration of Polymer: Ensure the gelling agent is properly hydrated. Some polymers require dispersion before the addition of other ingredients[2].
-
pH Adjustment: The viscosity of many polymers (e.g., carbomers) is highly dependent on pH. Adjust the pH after the polymer has been hydrated to achieve the target viscosity.
-
Bioadhesive Polymers: The addition of bioadhesive polymers can improve the formulation's residence time on the skin.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound formulation development.
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [7] |
| Molecular Weight | 222.24 g/mol | N/A |
| Appearance | Colorless viscous liquid | [2] |
| Boiling Point | 285-292 °C | [2] |
| Water Solubility | ~27.68 mg/L (estimated) | [1] |
| 0.2 g/L (25°C) | [8] | |
| Solubility in Alcohol | Soluble | [1][2] |
| Solubility in Oils | Soluble | [2] |
| Solubility in Propylene Glycol | Almost insoluble | [2] |
Table 2: Characteristics of this compound-Loaded Nanoformulations
Data from a study on hydrogel-thickened nanoemulsions (HNE) and nanostructured lipid carriers (HNLC) containing Piper aduncum essential oil rich in this compound.
| Parameter | HNE | HNLC | Reference |
| Particle Size (nm) | 130.16 ± 19.24 | 123.01 ± 1.65 | [5] |
| Polydispersity Index (PDI) | 0.20 ± 0.09 | 0.16 ± 0.03 | [5] |
| Zeta Potential (mV) | -38.50 ± 2.03 | -38.34 ± 4.07 | [5] |
Table 3: In Vitro Skin Permeation of this compound (from P. aduncum essential oil)
| Skin Layer/Compartment | Cumulative Amount Permeated (µg/cm²) | Reference |
| Receptor Fluid | 21.98 ± 1.19 | |
| Epidermis | 15.40 ± 1.20 | |
| Dermis | 9.52 ± 1.13 |
Note: In contrast, when formulated in nanoemulsions or NLCs, this compound was not detected in the receptor fluid, indicating reduced systemic absorption and targeted delivery to the dermis.[5]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion (NE)
This protocol is adapted from methodologies used for essential oils rich in this compound.
-
Preparation of Oil Phase: Dissolve a specific amount of this compound (or this compound-rich essential oil) in a suitable carrier oil (e.g., medium-chain triglycerides).
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80) in purified water.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm for 10 minutes) using a high-shear mixer to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 5 cycles) at a specific pressure (e.g., 500 bar) to reduce the droplet size to the nanometer range.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is based on standard methods for evaluating topical drug delivery[5].
-
Skin Preparation: Use excised porcine ear skin or human skin. Clean the skin, remove subcutaneous fat and hair, and cut it into appropriate sizes for the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4 with a solubilizing agent like Tween 80 to maintain sink conditions). Ensure the medium is degassed and maintained at 32 ± 1.0 °C. Stir the medium continuously.
-
Application of Formulation: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw aliquots from the receptor medium and replace with fresh, pre-warmed medium.
-
Skin Analysis: At the end of the experiment, dismount the skin. Separate the epidermis from the dermis. Extract this compound from the epidermis, dermis, and any remaining formulation on the skin surface using a suitable solvent.
-
Quantification: Analyze the concentration of this compound in all samples using a validated analytical method, such as HS-GC-FID.
Protocol 3: Forced Degradation Study for this compound Stability
This protocol provides a framework to assess the intrinsic stability of this compound[1].
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solid this compound at 105°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 6, 12, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a validated, stability-indicating HPLC or GC method to quantify the remaining this compound and identify any degradation products.
Visualizations
Signaling Pathway
This compound has demonstrated anti-inflammatory properties. While its exact molecular mechanism in skin is not fully elucidated, many natural anti-inflammatory compounds modulate key signaling pathways like the NF-κB pathway, which is central to the inflammatory response in skin cells such as keratinocytes.
Caption: Potential modulation of the NF-κB inflammatory pathway by this compound.
Experimental Workflow
Caption: A logical workflow for developing a topical this compound formulation.
References
- 1. This compound (dill), 484-31-1 [thegoodscentscompany.com]
- 2. DILLAPIOLE | 484-31-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propylene glycol [sitem.herts.ac.uk]
- 6. DILLAPIOLE [chembk.com]
- 7. pill.bid - Solubility Table [pill.bid]
- 8. Dipropylene glycol - Wikipedia [en.wikipedia.org]
Validation & Comparative
Dillapiol and Apiol: A Comparative Analysis of Bioactivity for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the bioactive properties of Dillapiol and Apiol. This document provides a summary of quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction
This compound and Apiol are structurally related phenylpropanoids found in various plants. This compound is commonly extracted from dill weed (Anethum graveolens) and fennel root, while Apiol is a major constituent of parsley (Petroselinum crispum) essential oil.[1][2] Both compounds have garnered scientific interest for their diverse biological activities. This guide aims to provide a comparative analysis of their bioactivity, supported by experimental data, to aid researchers in their exploration of these natural compounds for potential therapeutic applications.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of this compound and Apiol.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | MCF-7 (Breast Cancer) | MTT | 92.1 | 48 | [3] |
| MCF-7 (Breast Cancer) | MTT | 63.1 | 72 | [3] | |
| RPMI 2650 (Nasal Squamous Cell Carcinoma) | WST-1 | 46 | Not Specified | [2] | |
| Leishmania amazonensis | Not Specified | 69.3 | Not Specified | [4] | |
| Leishmania braziliensis | Not Specified | 59.4 | Not Specified | [4] | |
| Apiol Derivative (AP-02) | COLO 205 (Colon Cancer) | MTT | 16.57 | 24 | [5] |
| HT 29 (Colon Cancer) | MTT | 38.45 | 24 | [5] | |
| FHC (Normal Colon) | MTT | 263.76 | 24 | [5] |
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | Method | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 1000 | [6] |
| Staphylococcus epidermidis (ATCC 12228) | Broth Microdilution | >1000 | [6] | |
| Apiol (in Parsley Essential Oil) | Staphylococcus epidermidis | Broth Microdilution | 1700 | [7] |
| Staphylococcus aureus | Broth Microdilution | 3330 | [7] | |
| Salmonella Typhi | Broth Microdilution | 10000 | [7] |
Note: MIC values for Apiol are from studies on parsley essential oil where Apiol is the major component.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Model | Assay | Results | Reference |
| This compound | Carrageenan-induced rat paw edema | In vivo | Significant inhibition of paw edema | [1][8] |
| Apiol | Not available | Not available | Quantitative data not readily available in searched literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of compounds on cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[9][10][11] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Apiol) and incubate for the desired period (e.g., 24, 48, or 72 hours).[3][5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10][12]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] The reference wavelength should be more than 650 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Antimicrobial Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (this compound or Apiol) and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of a compound.
Principle: The injection of carrageenan into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups and administer the test compound (e.g., this compound) or a reference anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally. A control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[13][14]
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[13][14]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow. The diagrams adhere to the specified formatting requirements.
Diagram 1: Putative Anti-inflammatory Signaling Pathways for this compound
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Diagram 3: Mechanism of Apiol as a CYP1A Inhibitor
Caption: Mechanism of Apiol as an inhibitor of CYP1A1-mediated procarcinogen activation.
Conclusion
This comparative analysis reveals that both this compound and Apiol possess notable bioactivities, although their potencies and mechanisms may differ. This compound has demonstrated significant anti-inflammatory and cytotoxic effects in various experimental models. Its mechanism of action may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Apiol, particularly its derivatives, has shown potent cytotoxicity against colon cancer cells. Its mechanism of action appears to be linked to the inhibition of cytochrome P450 enzymes, which has implications for drug metabolism and chemoprevention.[11]
The antimicrobial activity of both compounds has been observed, though the available data suggests that higher concentrations may be required compared to conventional antibiotics. It is important to note that much of the antimicrobial data for Apiol comes from studies on parsley essential oil, and the activity of the pure compound may vary.
Further research is warranted to fully elucidate the therapeutic potential of these compounds. Specifically, more quantitative data on the anti-inflammatory properties of Apiol is needed for a direct comparison with this compound. Additionally, a deeper understanding of the specific molecular targets and signaling pathways affected by both compounds will be crucial for their development as potential therapeutic agents. The detailed experimental protocols provided in this guide should facilitate further investigation into the promising bioactivities of this compound and Apiol.
References
- 1. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Inhibition of the diclofenac-induced cyclooxygenase-2 activity by paracetamol in cultured macrophages is not related to the intracellular lipid hydroperoxide tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclooxygenase-2 by diallyl sulfides (DAS) in HEK 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apiole, an important constituent of parsley, is a mixed-type inhibitor of the CYP1A subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Structure-Activity Relationship of Dillapiol Analogues: A Comparative Guide for Researchers
A comprehensive analysis of dillapiol and its analogues reveals key structural modifications that significantly influence their biological activities. This guide provides a comparative overview of their anti-inflammatory, insecticidal, antileishmanial, anticancer, and antimicrobial properties, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
This compound, a naturally occurring phenylpropanoid, has garnered considerable interest in the scientific community as a versatile scaffold for the development of novel therapeutic agents. Modifications to its core structure, particularly at the allyl side chain, have yielded a range of analogues with modulated biological activities. This guide synthesizes findings from various studies to present a clear structure-activity relationship (SAR) for this compound and its key derivatives, di-hydrodillapiole and isodillapiole (B102693).
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogues is intricately linked to their chemical structures. The saturation of the allyl side chain to a propyl group in di-hydrodillapiole or the isomerization of the double bond in isodillapiole leads to significant changes in their pharmacological profiles.
Anti-inflammatory Activity
In vivo studies using the carrageenan-induced rat paw edema model have been pivotal in elucidating the anti-inflammatory potential of this compound and its analogues.
Table 1: Comparison of Anti-inflammatory Activity of this compound Analogues
| Compound | Structure | Maximum Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Key SAR Insights |
| This compound | 5-allyl-6,7-dimethoxy-1,3-benzodioxole | 35 | 1 | The parent compound exhibits moderate activity.[1] |
| Di-hydrodillapiole | 5-propyl-6,7-dimethoxy-1,3-benzodioxole | 42 | 1 | Saturation of the allyl side chain to a propyl group enhances anti-inflammatory activity.[1] |
| Isodillapiole | 5-(prop-1-en-1-yl)-6,7-dimethoxy-1,3-benzodioxole | Very weak activity | - | Isomerization of the double bond in the side chain significantly reduces anti-inflammatory action.[1] |
dot
Caption: Chemical structures of this compound and its key analogues.
Insecticidal and Synergistic Activity
This compound and its derivatives have demonstrated significant insecticidal properties and can act as synergists, enhancing the efficacy of other insecticides by inhibiting insect metabolic enzymes like cytochrome P450.
Table 2: Insecticidal and Synergistic Activity of this compound Analogues
| Compound/Mixture | Target Insect | Activity Metric | Value | Key SAR Insights |
| This compound | Aedes aegypti (adults) | Mortality (%) | 100 (at 0.57 µg/cm²) | Potent adulticidal activity. |
| Isodillapiole | Aedes aegypti (adults) | Mortality (%) | 100 (at 0.57 µg/cm²) | Isomerization of the double bond maintains high insecticidal activity. |
| Dillapiole (B1196416) + Pyrethroids | Mosquitoes | Synergism | Significant increase in mortality | Dillapiole enhances the efficacy of pyrethroid insecticides. |
| Dillapiole | Tribolium castaneum | Synergism Factor (with pyrethrins) | 2.0 | Acts as a synergist for pyrethrins (B594832) against flour beetles. |
Antileishmanial Activity
In vitro studies have highlighted the potential of this compound and its analogues as antileishmanial agents, although their efficacy varies with structural changes.
Table 3: Antileishmanial Activity of this compound Analogues
| Compound | Leishmania amazonensis IC₅₀ (µM) | Leishmania brasiliensis IC₅₀ (µM) | Key SAR Insights |
| This compound | 69.3 | 59.4 | The parent compound shows the highest activity. |
| Di-hydrodillapiole | 99.9 | 90.5 | Saturation of the side chain decreases antileishmanial activity. |
| Isodillapiole | 122.9 | 109.8 | Isomerization of the double bond also leads to a reduction in activity. |
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results against various cancer cell lines. However, comparative data for its analogues is limited.
Table 4: Anticancer Activity of this compound
| Compound | Cell Line | Activity Metric | Value (µM) | Key Insights |
| Dillapiole | RPMI 2650 (Human nasal squamous cell carcinoma) | IC₅₀ | 46 | Exhibits selective cytotoxicity towards cancer cells over normal cells.[2] |
| Dillapiole | MCF-7 (Human breast cancer) | IC₅₀ (72h) | 63.1 | Cytotoxic effect is dose and time-dependent. |
Antimicrobial Activity
This compound has demonstrated activity against various bacterial and fungal strains. Data on its analogues remains scarce.
Table 5: Antimicrobial Activity of this compound
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Key Insights |
| Dillapiole | Staphylococcus aureus | MIC | 1000 | Less effective than the essential oil from which it is derived, suggesting synergistic effects with other oil components.[3] |
| Dillapiole | Various Fungi | Mycelial Growth Inhibition | 100% at 0.4 µg/mL | Broad-spectrum antifungal activity against economically important fungi.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Synthesis of this compound Analogues
dot
Caption: General workflow for the synthesis of this compound analogues.
-
Di-hydrodillapiole (Reduction): Dillapiole is dissolved in methanol, followed by the addition of sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O). The mixture is refluxed with constant stirring for 24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Isodillapiole (Isomerization): Dillapiole is dissolved in butanol containing potassium hydroxide (B78521) (KOH). The reaction mixture is heated to reflux with constant stirring for 24 hours. After cooling, the product is purified.
Carrageenan-Induced Rat Paw Edema Assay
dot
Caption: Workflow for the carrageenan-induced rat paw edema assay.
This in vivo assay is a standard model for evaluating acute inflammation. Male Wistar rats are typically used. One hour after oral or intraperitoneal administration of the test compound or vehicle, a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at regular intervals. The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Antileishmanial Activity Assay
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. Test compounds are added at various concentrations. A standard antileishmanial drug (e.g., pentamidine) and a vehicle-treated group serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 26°C for 48 or 72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay, which measures metabolic activity. The IC₅₀ value is then calculated.
Proposed Anti-inflammatory Signaling Pathway
Dillapiole and its analogues are thought to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
dot
Caption: Proposed anti-inflammatory signaling pathway of this compound analogues.
Conclusion
The structure-activity relationship of this compound analogues demonstrates that even minor structural modifications can lead to significant changes in biological activity. Saturation of the allyl side chain in di-hydrodillapiole generally enhances anti-inflammatory activity but reduces antileishmanial efficacy. Isomerization of the double bond in isodillapiole tends to decrease both anti-inflammatory and antileishmanial activities, while maintaining potent insecticidal effects. The data presented in this guide underscores the importance of the allyl side chain in modulating the diverse biological properties of the this compound scaffold and provides a valuable resource for the rational design of new and more potent therapeutic agents. Further comparative studies, particularly in the areas of anticancer and antimicrobial activities, are warranted to fully explore the therapeutic potential of this versatile class of compounds.
References
- 1. Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
Validating the In Vivo Anti-inflammatory Effects of Dillapiol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory performance of Dillapiol against its analogues and a standard non-steroidal anti-inflammatory drug (NSAID). The supporting experimental data, detailed protocols, and relevant signaling pathways are presented to facilitate a comprehensive understanding of this compound's potential as an anti-inflammatory agent.
Quantitative Anti-Inflammatory Data
The in vivo anti-inflammatory activity of this compound and its analogues was primarily evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for assessing acute inflammation.[1][2] The data, derived from a key study by Parise-Filho et al. (2011), demonstrates the percentage of edema inhibition at various time points post-carrageenan administration.[1]
This compound and its analogue, di-hydrodillapiole, exhibited significant inhibition of rat paw edema.[3][4][5][6] Other tested substances, including safrole, were found to be less potent inhibitors compared to the standard drug, indomethacin (B1671933).[3][4][6]
Table 1: Comparative Anti-inflammatory Activity of this compound, its Analogues, and Indomethacin in the Carrageenan-Induced Rat Paw Edema Assay
| Compound | Dose (mg/kg) | % Edema Inhibition (1 hour) | % Edema Inhibition (2 hours) | % Edema Inhibition (3 hours) |
| This compound | 100 | 20 | 34 | 25 |
| Di-hydrodillapiole | 100 | 35 | 20 | 18 |
| Safrole | 100 | 9 | 15 | 10 |
| Indomethacin | 10 | 42 | 38 | 45 |
Data sourced from Parise-Filho et al., 2011.[1]
Structure-Activity Relationship (SAR)
The comparative data reveals critical structural features that govern the anti-inflammatory efficacy of this compound and its analogues:
-
Benzodioxole Ring: The presence of the 1,3-benzodioxole (B145889) ring system is fundamental for the anti-inflammatory activity.[1][3]
-
Methoxy (B1213986) Groups: The two methoxy groups on the aromatic ring are important for maintaining the compound's anti-inflammatory effect. This is highlighted by the reduced activity of safrole, which lacks these groups.[1][3]
-
Allyl Side Chain: The allyl group at position 5 is a significant contributor to the anti-inflammatory properties.[1][3] Interestingly, saturation of this allyl double bond to a propyl group, as seen in di-hydrodillapiole, appears to enhance the anti-inflammatory activity at earlier time points.[1]
Experimental Protocols
The following is a detailed methodology for the in vivo carrageenan-induced rat paw edema assay as described in the cited literature.[1][2][7]
Animals
-
Species: Male Wistar rats (150-200g).[2]
-
Housing: Animals were housed in cages with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.[1]
-
Acclimatization: The animals were allowed to acclimatize to the laboratory conditions for at least one week before the commencement of the experiment.[1][2]
-
Ethics: All animal procedures were conducted in accordance with internationally accepted principles for the care and use of laboratory animals.[1]
Carrageenan-Induced Paw Edema Assay
This assay is a standard model for evaluating acute inflammation.[1][2][7]
-
Animal Grouping: The rats were randomly divided into several groups (n=6 per group): a negative control group, a positive control group, and test groups for this compound and its analogues.[1][2]
-
Compound Administration:
-
Induction of Inflammation: One hour after the administration of the test compounds or controls, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline was injected into the sub-plantar tissue of the right hind paw of each rat.[1]
-
Measurement of Paw Edema: The volume of the injected paw was measured using a plethysmometer at 0, 1, 2, and 3 hours following the carrageenan injection.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.
Putative Anti-inflammatory Signaling Pathways
While the precise molecular mechanisms of this compound's anti-inflammatory effects are still under investigation, evidence suggests the involvement of key inflammatory signaling pathways.[1] It is plausible that this compound exerts its effects through the modulation of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Dillapiole and Safrole: A Comparative Analysis of Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal properties of two structurally similar phenylpropanoids, dillapiole (B1196416) and safrole. Both compounds, found in various plant essential oils, have demonstrated insecticidal and synergistic activities. This document synthesizes available experimental data to offer an objective performance comparison, details the methodologies used in these studies, and visualizes the proposed mechanisms of action.
Quantitative Comparison of Insecticidal Activity
The insecticidal efficacy of dillapiole and safrole has been evaluated against various insect species. The following table summarizes the acute toxicity data from a key comparative study.
| Compound | Insect Species | Bioassay Method | LD50 | Relative Toxicity Factor (RTF)* | Source |
| Dillapiole | Spodoptera frugiperda (Fall Armyworm) | Topical Application | 0.35 ppm | 1.0 | [1] |
| Safrole | Spodoptera frugiperda (Fall Armyworm) | Topical Application | ~2.03 ppm** | 5.8 | [1] |
*Relative Toxicity Factor (RTF) is expressed relative to dillapiole, the most toxic compound tested in the study. A higher RTF indicates lower toxicity. **Calculated based on the LD50 of dillapiole and the reported RTF of safrole (0.35 ppm * 5.8).
From this direct comparison, dillapiole exhibits significantly higher acute toxicity to Spodoptera frugiperda larvae than safrole, being approximately 5.8 times more potent.
Experimental Protocols
The data presented above was primarily obtained through topical application bioassays. This method is a standard procedure for determining the intrinsic toxicity of a substance to an insect.
Topical Application Bioassay for LD50 Determination
Objective: To determine the median lethal dose (LD50) of a compound when applied directly to the insect's cuticle.
Materials:
-
Test insects (e.g., third-instar larvae of Spodoptera frugiperda)
-
Technical grade dillapiole and safrole (≥99.7% purity)
-
Acetone (B3395972) (analytical grade) as a solvent
-
Microsyringe or microapplicator capable of delivering precise volumes (e.g., 1 µL)
-
Petri dishes or similar holding containers
-
Anesthesia setup (e.g., CO2 or cold plate)
Procedure:
-
Preparation of Test Solutions: A stock solution of each compound is prepared in acetone. A series of serial dilutions are then made to create a range of concentrations expected to produce between 10% and 90% mortality. A control group is treated with acetone only.
-
Insect Handling: Test insects of a uniform age and size are anesthetized using CO2 or a cold plate to immobilize them for treatment.
-
Application: A precise volume (e.g., 1 µL) of each test solution is applied to the dorsal thoracic region of each anesthetized insect using a microsyringe.
-
Observation: After application, the insects are transferred to clean holding containers with access to food and maintained under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12 hour light:dark photoperiod).
-
Mortality Assessment: Mortality is recorded at 24 hours post-treatment. Insects are considered dead if they are unable to make a coordinated movement when prodded.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LD50 value, which is the dose estimated to be lethal to 50% of the tested population.
Mechanism of Action and Signaling Pathways
The primary mechanism of insecticidal action for both dillapiole and safrole is attributed to the inhibition of key detoxification enzymes in insects, particularly cytochrome P450 monooxygenases (P450s).[1] The methylenedioxy bridge in their chemical structures is crucial for this activity. It is believed to bind to the heme group of P450 enzymes, leading to their inactivation. This inhibition disrupts the insect's ability to metabolize and detoxify both the compounds themselves and other potential toxins, leading to mortality. This synergistic action is why these compounds are often studied in combination with other insecticides.
While the primary target is metabolic, neurotoxic effects are also implicated, though the specific signaling pathways are less well-defined. It is hypothesized that the disruption of normal metabolic processes by P450 inhibition can have downstream effects on the nervous system. Additionally, some phenylpropanoids have been shown to interact with octopamine (B1677172) and tyramine (B21549) receptors in insects, which are crucial for neurotransmission, neuromodulation, and neurohormonal functions.
Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow.
Conclusion
Based on the available data, dillapiole demonstrates superior insecticidal activity compared to safrole against Spodoptera frugiperda. The primary mechanism for both compounds involves the inhibition of cytochrome P450 enzymes, a critical component of the insect's detoxification system. The detailed experimental protocols provided herein can serve as a foundation for further comparative studies. Future research should focus on elucidating the specific neurotoxic signaling pathways affected by these compounds to better understand their full spectrum of insecticidal action and to explore their potential in the development of novel pest management strategies.
References
A Comparative Guide to HPLC and GC Methods for Dillapiol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Dillapiol, a phenylpropanoid with significant insecticidal and antimicrobial properties, is a key component in various essential oils, notably from Piper species. Its precise measurement is crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for your research needs.
Data Presentation: A Side-by-Side Comparison of Method Performance
The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data from validated HPLC and GC methods for this compound quantification.
| Validation Parameter | HPLC Method | GC Method |
| Linearity (Concentration Range) | 10 - 250 µg/mL | 10 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.9939 | > 0.99 |
| Accuracy (Recovery) | ~97-102% (Typical for similar analytes) | > 97% |
| Precision (Repeatability, %RSD) | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.5 - 2.0 µg/mL (Typical for similar analytes) | Not explicitly stated |
| Limit of Quantification (LOQ) | ~2.0 - 6.0 µg/mL (Typical for similar analytes) | Not explicitly stated |
Experimental Protocols: A Detailed Look at the Methodologies
The following are detailed experimental protocols for the HPLC and GC methods cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in hydroalcoholic extracts.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used. A common starting point is a 60:40 (v/v) mixture of methanol and water, with a linear gradient to 100% methanol over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from this compound standards of known concentrations. The analysis has shown good linearity in the tested range, with a regression equation of y = 28761x + 15816 (r = 0.9939) for this compound. The precision of injection and repeatability (RSD) have been reported to be less than 2% and 3%, respectively.
Gas Chromatography (GC) Method
This headspace GC-FID method is particularly effective for determining this compound in complex matrices like skin permeation samples.[1][2]
-
Instrumentation: Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Headspace Parameters:
-
Oven Temperature: 120°C.
-
Loop Temperature: 130°C.
-
Transfer Line Temperature: 140°C.
-
Equilibration Time: 15 minutes.
-
-
Quantification: Based on a calibration curve from standard solutions of this compound. This method has demonstrated high recovery (>97%) and is selective and precise.[1][2]
Visualization of Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC and GC analysis of this compound.
Concluding Remarks
Both HPLC and GC are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the sample matrix and the available instrumentation.
-
HPLC is highly suitable for the analysis of this compound in liquid extracts and formulations. Its operation at ambient temperatures is advantageous for thermally sensitive compounds, although this compound is relatively stable. The primary advantage is the straightforward sample preparation for liquid samples.
-
GC , particularly with a headspace sampler, excels in the analysis of volatile compounds in complex or solid matrices. This technique minimizes sample preparation and reduces the risk of matrix interference, making it ideal for challenging samples such as biological tissues or viscous essential oils. The high sensitivity of the FID detector is also a significant advantage.
Ultimately, the decision should be guided by the specific requirements of the analysis, including sample type, desired sensitivity, and laboratory resources. For routine quality control of extracts, HPLC offers a direct and efficient approach. For more complex matrices or when analyzing for volatile profiles, GC is often the superior choice. Cross-validation of the chosen method is always recommended to ensure data accuracy and reliability.
References
Comparative study of Dillapiol extraction methods (hydrodistillation vs. solvent extraction)
For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step. Dillapiol, a phenylpropanoid with significant pharmacological potential, is predominantly extracted from plants of the Piper genus, particularly Piper aduncum. This guide provides a comparative study of two primary extraction methods: hydrodistillation and solvent extraction, offering a side-by-side analysis of their performance based on experimental data.
This analysis delves into the quantitative aspects of yield and purity, alongside detailed experimental protocols for both techniques. The objective is to furnish a clear, data-driven comparison to aid in the selection of the most suitable extraction method based on specific research or production goals.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the hydrodistillation and solvent extraction of this compound, primarily from Piper aduncum. It is important to note that the yield and purity can vary depending on factors such as the plant material's origin, age, and the specific experimental conditions.
| Parameter | Hydrodistillation | Solvent Extraction (Cold Soaking/Maceration) |
| Yield (Crude Extract) | 0.35% - 3.5% (Essential Oil) | ~7.6% (Crude Ethanol (B145695) Extract)[1] |
| Purity (this compound Content) | 31.5% - 98.9% (in Essential Oil)[2][3] | 98.3% (after purification)[1] |
| Extraction Time | 2 - 4 hours | 8 hours (2 x 4-hour soaks)[1] |
| Primary Solvent(s) | Water | 50-70% Aqueous Acetone[1] |
| Energy Consumption | High (boiling water for an extended period) | Low (for cold soaking) |
| Post-Extraction Processing | Minimal (separation of oil and water) | Extensive (solvent removal, multiple purification steps)[1] |
Experimental Protocols
Below are detailed methodologies for both hydrodistillation and solvent extraction, based on established laboratory practices.
Hydrodistillation Protocol
This method is a common technique for extracting essential oils from plant materials.
Materials and Equipment:
-
Fresh or dried leaves of Piper aduncum
-
Distilled water
-
Clevenger-type apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Grinder or blender
Procedure:
-
The plant material (e.g., leaves of Piper aduncum) is pulverized to increase the surface area for extraction.
-
The ground plant material is placed in a round-bottom flask.
-
Distilled water is added to the flask to fully submerge the plant material.
-
The flask is connected to a Clevenger-type apparatus, which is in turn connected to a condenser.
-
The flask is heated to bring the water to a boil. The steam and volatile components from the plant material rise and pass into the condenser.
-
The condensed liquid (a mixture of water and essential oil) is collected in the Clevenger apparatus.
-
The essential oil, being less dense than water, separates and forms a layer on top of the water.
-
The hydrodistillation process is typically continued for 2 to 4 hours.[4]
-
After cooling, the essential oil containing dillapiole (B1196416) is collected.
Solvent Extraction Protocol (Cold Soaking)
This method involves the use of a solvent to dissolve the target compound from the plant matrix. The following protocol is based on a patented method for preparing high-purity dillapiole.[1]
Materials and Equipment:
-
Dried and pulverized leaves of Piper aduncum (hooked pepper leaf)
-
50-70% Acetone (B3395972) solution
-
Extraction vessel
-
Filtration apparatus
-
Activated carbon column
-
Macroporous adsorptive resins chromatographic column
-
Ethanol
-
n-butanol
-
Aluminum oxide for column chromatography
-
Ethyl acetate-methanol solvent system
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Cold Soaking: The pulverized leaves of Piper aduncum are soaked in 4-6 times their weight of a 50-70% aqueous acetone solution. The extraction is performed twice, with each soaking lasting 4 hours. The resulting solutions are filtered.[1]
-
Initial Purification: The combined filtrate is passed through an activated carbon column. The solvent is then recovered under reduced pressure.[1]
-
Resin Chromatography: The concentrated liquid is dispersed in water and passed through a nonpolar macroporous adsorptive resin column. The column is eluted with water followed by 60-90% ethanol to collect the medicinal extract. The eluent is concentrated under reduced pressure.[1]
-
Liquid-Liquid Extraction: The medicinal extract is subjected to extraction with water-saturated n-butanol.[1]
-
Column Chromatography: The n-butanol extract is passed through an aluminum oxide short wide column and eluted with an ethyl acetate-methanol gradient. Fractions with high dillapiole content are collected.[1]
-
Final Steps: The solvent is reclaimed from the collected fractions, and the final product is freeze-dried to obtain pure dillapiole.[1]
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the two extraction methods.
Caption: Comparative workflow of this compound extraction methods.
Caption: Decision tree for selecting a this compound extraction method.
Conclusion
The choice between hydrodistillation and solvent extraction for obtaining dillapiole is contingent on the desired outcome. Hydrodistillation presents a simpler, solvent-free method that can yield an essential oil with a high concentration of dillapiole. However, the yield of the essential oil itself can be relatively low, and the purity of dillapiole within the oil can vary significantly.
Conversely, solvent extraction, particularly the detailed multi-step process, is capable of producing highly pure dillapiole.[1] The initial crude extract yield is substantially higher than the essential oil yield from hydrodistillation.[1] However, this method is more complex, time-consuming, and requires multiple purification steps and the use of various solvents, which may have environmental and cost implications.
For applications where a high-purity final product is paramount and the complexity of the process is manageable, solvent extraction with subsequent purification is the superior choice. For applications where a natural essential oil with a significant dillapiole content is sufficient, and simplicity and avoidance of organic solvents are priorities, hydrodistillation is a viable and effective method.
References
In vitro comparison of the antifungal spectrum of Dillapiol and commercial fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antifungal activity of dillapiol, a naturally occurring phenylpropanoid, against a range of fungal pathogens, benchmarked against the performance of several commercial fungicides. The data presented is compiled from multiple independent studies to offer a broad perspective on the potential of this compound as an antifungal agent.
Performance Data: this compound vs. Commercial Fungicides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected commercial fungicides against various fungal species. It is important to note that these values are derived from different studies and experimental conditions, and therefore, represent an indirect comparison. Direct comparative studies are limited, and these findings should be interpreted with this consideration.
| Fungal Species | This compound MIC (µg/mL) | Commercial Fungicide | Fungicide MIC (µg/mL) |
| Aspergillus parasiticus | 0.15 (IC50)[1][2] | - | - |
| Trichophyton mentagrophytes | 500[3] | Terbinafine | 0.091 (GM MIC)[4] |
| Luliconazole | 0.018 (GM MIC)[4] | ||
| Isavuconazole | 0.074 (GM MIC)[4] | ||
| Trichophyton rubrum | 500[3] | Terbinafine | 0.25 (MIC90)[4] |
| Luliconazole | 0.008 (MIC90)[4] | ||
| Isavuconazole | 0.5 (MIC90)[4] | ||
| Epidermophyton floccosum | 500[3] | - | - |
| Multiple Phytopathogenic Fungi | 0.3 (inhibited 15 strains)[5] | - | - |
| 0.4 (inhibited 20 strains)[5] | - | - | |
| Botryodiplodia theobromae | Higher inhibition than safrole[6] | Carbendazim® | A derivative, 6-nitrosafrole, showed similar fungitoxicity[6] |
| Colletotrichum acutatum | Higher inhibition than safrole[6] | - | - |
| Rhizoctonia solani | - | Carbendazim 50% WP | 6[7] |
| Azoxystrobin 11% + Tebuconazole 18.30% SC | 10[7] | ||
| Tebuconazole 50% + Trifloxystrobin 25% WG | 10[7] | ||
| Alternaria alternata | - | Prochloraz | 0.016[8] |
| Botrytis cinerea | - | Prochloraz | 0.008[8] |
| Fusarium oxysporum | - | Prochloraz | 0.008[8] |
Experimental Protocols
The data presented in this guide were primarily obtained using the following established in vitro antifungal susceptibility testing methods.
Broth Microdilution Method (for MIC determination)
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain pure colonies. A suspension of fungal spores or conidia is then prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension. The final inoculum concentration is adjusted using a spectrophotometer or hemocytometer to a standardized concentration, typically ranging from 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[9]
-
Preparation of Antifungal Solutions: A stock solution of the test compound (this compound or commercial fungicide) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Serial two-fold dilutions of the antifungal agent are then prepared in a 96-well microtiter plate using a liquid growth medium, such as RPMI 1640 medium buffered with MOPS.[9]
-
Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (typically 24 to 72 hours), depending on the growth rate of the fungal species.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the control well (containing no antifungal agent). Growth inhibition is determined visually or by measuring the optical density using a microplate reader.
Agar Disk Diffusion Method
This method is used to qualitatively assess the antifungal activity of a compound.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the fungal suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar or Potato Dextrose Agar).
-
Application of Antifungal Agent: Sterile filter paper discs of a standard diameter are impregnated with a known concentration of the test compound (this compound or commercial fungicide). The impregnated discs are then placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) to allow for fungal growth and diffusion of the antifungal agent.
-
Zone of Inhibition: The antifungal activity is determined by measuring the diameter of the clear zone of no fungal growth around the disc (zone of inhibition). A larger diameter indicates greater antifungal activity.
Visualizing the Processes
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for in vitro antifungal susceptibility testing.
Proposed Antifungal Mechanism of this compound
Caption: Proposed mechanism of antifungal action of this compound.
Concluding Remarks
The available in vitro data suggests that this compound possesses a broad spectrum of antifungal activity against various fungal pathogens, including dermatophytes and phytopathogens. While direct comparisons with commercial fungicides under identical experimental conditions are scarce, the existing evidence indicates that this compound can exhibit potent antifungal effects. The mechanism of action appears to involve the disruption of the fungal cell membrane and mitochondrial function.[10] Further research, particularly head-to-head comparative studies, is warranted to fully elucidate the therapeutic and agrochemical potential of this compound as a novel antifungal agent.
References
- 1. This compound and Apiol as specific inhibitors of the biosynthesis of aflatoxin G1 in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journaljammr.com [journaljammr.com]
- 4. Comparison of in vitro activities of newer triazoles and classic antifungal agents against dermatophyte species isolated from Iranian University Hospitals: a multi-central study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 10. The Mechanism of Antifungal Action of Essential Oil from Dill (Anethum graveolens L.) on Aspergillus flavus | PLOS One [journals.plos.org]
Validation of Dillapiol's mechanism of action as a P450 inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of dillapiol's mechanism of action as a Cytochrome P450 (P450) inhibitor, with a primary focus on the well-documented inhibition of CYP3A4. The performance of this compound is compared with its synthetic analogues and other known P450 inhibitors, supported by experimental data and detailed methodologies to facilitate replication and further research.
Introduction to this compound and Cytochrome P450 Inhibition
This compound, a phenylpropanoid commonly found in the essential oil of species such as dill (Anethum graveolens) and piper aduncum, has been identified as a significant inhibitor of cytochrome P450 enzymes. These enzymes, particularly the CYP3A4 isoform, are crucial for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs. Inhibition of P450 enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. Understanding the inhibitory profile of compounds like this compound is therefore of paramount importance in drug development and clinical pharmacology.
Mechanism of Action: P450 Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates. Inhibition of these enzymes can occur through several mechanisms, including reversible (competitive, non-competitive, uncompetitive) and irreversible (mechanism-based) inhibition. This compound's inhibitory action primarily involves direct interaction with the active site of the P450 enzyme, thereby preventing the metabolism of other substrates.
Below is a simplified representation of the P450 catalytic cycle and the point of inhibition.
Comparative Cytotoxicity of Dillapiol and its Hydrogenated Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of dillapiol and its hydrogenated derivatives. The information is supported by available experimental data to inform further research and development in oncology.
This compound, a naturally occurring phenylpropanoid, has demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] Its potential as an anticancer agent has led to investigations into its mechanism of action and the activity of its structural analogs, including its hydrogenated derivatives. This guide synthesizes the current understanding of the comparative cytotoxicity of this compound, dihydrodillapiole, and provides a framework for evaluating their potential in cancer therapy.
Comparative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 values for this compound and its derivatives against various cell lines.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| RPMI 2650 | Nasal Squamous Cell Carcinoma | 72 hours | 46 | [1] |
| MCF-7 | Breast Cancer | 48 hours | 92.1 | [2] |
| 72 hours | 63.1 | [2] | ||
| MDA-MB-231 | Breast Cancer | Not Specified | Broad cytotoxic effects | [3][4] |
Table 2: Comparative Activity of this compound and Dihydrodillapiole against Leishmania Species
While direct comparative cytotoxicity data against cancer cells is limited, a study on the antileishmanial activity of this compound and dihydrodillapiole provides insights into their relative potency.
| Compound | Leishmania amazonensis IC50 (µM) | Leishmania brasiliensis IC50 (µM) |
| This compound | 69.3 | 59.4 |
| Dihydrodillapiole | 99.9 | 90.5 |
Data from Parise-Filho et al. (2012). The study also noted that both compounds induced cytotoxic effects on fibroblast cells, particularly at high concentrations.
Note on Tetrahydodillapiole: To date, there is a lack of published data on the cytotoxic activity of tetrahydodillapiole against any cell line. Further research is required to determine its potential in this regard.
Experimental Protocols
The following methodologies are commonly employed in the assessment of the cytotoxicity of this compound and its derivatives.
Cell Viability and Cytotoxicity Assays
A fundamental step in evaluating the anticancer potential of a compound is to determine its effect on cell viability.
1. WST-1 Assay:
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed directly correlates to the number of metabolically active cells.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, dihydrodillapiole) for specific time points (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for a specified period.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
2. Trypan Blue Exclusion Assay:
-
Principle: This assay distinguishes between viable and non-viable cells. Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells. Therefore, only dead cells with compromised membranes take up the dye and appear blue.
-
Protocol Outline:
-
After treatment with the test compounds, detach the cells from the culture plate.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.
1. Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol Outline:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways
This compound is believed to induce cytotoxicity in cancer cells primarily through the induction of apoptosis, which involves a cascade of signaling events.
This compound-Induced Apoptosis Signaling Pathway
Studies suggest that this compound's cytotoxic effects are mediated through the intrinsic (mitochondrial) pathway of apoptosis.[3] This pathway is initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which has been observed in this compound-treated cells.[3][4]
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for the comparative evaluation of the cytotoxic effects of this compound and its derivatives.
Structure-Activity Relationship
The available data, although limited, suggests that the hydrogenation of the allyl side chain in this compound to a propyl group in dihydrodillapiole may lead to a reduction in its biological activity. The double bond in the side chain of this compound appears to be important for its cytotoxic potential. Further studies are needed to explore the structure-activity relationship of a wider range of this compound derivatives to optimize their anticancer activity.
Conclusion and Future Directions
This compound exhibits promising cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway. While comparative data is scarce, preliminary findings suggest that its hydrogenated derivative, dihydrodillapiole, may be less potent. There is a clear need for further research to systematically evaluate the cytotoxicity of dihydrodillapiole and tetrahydodillapiole against a panel of cancer cell lines. Such studies will be crucial for establishing a comprehensive structure-activity relationship and for guiding the design of novel, more effective this compound-based anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dillapiol and Piperonyl Butoxide as Synergists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic performance of Dillapiol and Piperonyl Butoxide (PBO), focusing on their efficacy in enhancing the potency of insecticides. The information presented is supported by experimental data to aid in the selection of the appropriate synergist for research and development applications.
Executive Summary
This compound, a naturally occurring phenylpropanoid, and Piperonyl Butoxide (PBO), a semi-synthetic derivative of safrole, are both effective synergists that enhance the efficacy of various insecticides. Their primary mechanism of action is the inhibition of cytochrome P450 monooxygenases (P450s), a key enzyme system in insects responsible for detoxifying xenobiotics, including insecticides.[1][2] By inhibiting these enzymes, both this compound and PBO prevent the metabolic breakdown of insecticides, leading to increased potency and efficacy. This guide presents a comparative analysis of their synergistic activity based on available experimental data.
Performance Comparison: Synergistic Efficacy
The synergistic effect of both this compound (in the form of a dillapiole-rich essential oil) and PBO has been quantitatively evaluated against the fall armyworm, Spodoptera frugiperda, in combination with several pyrethroid insecticides. The synergism factor (SF) is a key metric used to quantify this enhancement, calculated as the ratio of the insecticide's LD50 (or LC50) alone to its LD50 (or LC50) in the presence of the synergist. A higher SF value indicates a greater synergistic effect.
The following tables summarize the comparative synergistic factors for a dillapiole-rich Piper aduncum essential oil (PAEO), containing 71.9% dillapiole, and PBO when combined with four different pyrethroid insecticides, using two distinct bioassay methodologies.[3][4]
Table 1: Synergism Factor (SF) of this compound-Rich Essential Oil (PAEO) and Piperonyl Butoxide (PBO) with Pyrethroid Insecticides via Topical Application on Spodoptera frugiperda [3][4]
| Insecticide | Synergist | LD50 of Insecticide Alone (µL/mg) | LD50 of Insecticide + Synergist (µL/mg) | Synergism Factor (SF) |
| Alpha-cypermethrin | PAEO (1/2 LD50) | 1.2 x 10⁻³ | 1.6 x 10⁻⁴ | 7.55 |
| PAEO (1/4 LD50) | 1.2 x 10⁻³ | 3.3 x 10⁻⁴ | 3.68 | |
| PBO | 1.2 x 10⁻³ | 6.7 x 10⁻⁴ | 1.80 | |
| Beta-cypermethrin | PAEO (1/2 LD50) | 1.1 x 10⁻³ | 1.2 x 10⁻⁴ | 9.10 |
| PAEO (1/4 LD50) | 1.1 x 10⁻³ | 2.2 x 10⁻⁴ | 5.00 | |
| PBO | 1.1 x 10⁻³ | 2.5 x 10⁻⁴ | 4.47 | |
| Fenpropathrin | PAEO (1/2 LD50) | 2.5 x 10⁻³ | 7.4 x 10⁻⁴ | 3.37 |
| PAEO (1/4 LD50) | 2.5 x 10⁻³ | 2.1 x 10⁻³ | 1.21 | |
| PBO | 2.5 x 10⁻³ | 5.9 x 10⁻⁴ | 4.21 | |
| Gamma-cyhalothrin | PAEO (1/2 LD50) | 1.5 x 10⁻⁴ | 2.6 x 10⁻⁵ | 5.79 |
| PAEO (1/4 LD50) | 1.5 x 10⁻⁴ | 1.4 x 10⁻⁵ | 10.48 | |
| PBO | 1.5 x 10⁻⁴ | 4.8 x 10⁻⁵ | 3.10 |
Table 2: Synergism Factor (SF) of this compound-Rich Essential Oil (PAEO) and Piperonyl Butoxide (PBO) with Pyrethroid Insecticides via Residual Contact on Spodoptera frugiperda [3][4]
| Insecticide | Synergist | LC50 of Insecticide Alone (µL/cm²) | LC50 of Insecticide + Synergist (µL/cm²) | Synergism Factor (SF) |
| Alpha-cypermethrin | PAEO (1/2 LC50) | 1.1 x 10⁻⁵ | 9.6 x 10⁻⁹ | 1141.57 |
| PAEO (1/4 LC50) | 1.1 x 10⁻⁵ | 1.5 x 10⁻⁸ | 730.30 | |
| PBO | 1.1 x 10⁻⁵ | 2.9 x 10⁻⁶ | 3.80 | |
| Beta-cypermethrin | PAEO (1/2 LC50) | 1.2 x 10⁻⁵ | 1.3 x 10⁻⁶ | 9.05 |
| PAEO (1/4 LC50) | 1.2 x 10⁻⁵ | 2.4 x 10⁻⁵ | 0.50 | |
| PBO | 1.2 x 10⁻⁵ | 1.9 x 10⁻⁶ | 6.17 | |
| Fenpropathrin | PAEO (1/2 LC50) | 2.1 x 10⁻⁵ | 6.2 x 10⁻⁷ | 34.05 |
| PAEO (1/4 LC50) | 2.1 x 10⁻⁵ | 4.2 x 10⁻⁷ | 49.77 | |
| PBO | 2.1 x 10⁻⁵ | 7.2 x 10⁻⁶ | 2.90 | |
| Gamma-cyhalothrin | PAEO (1/2 LC50) | 1.5 x 10⁻⁶ | 1.1 x 10⁻⁶ | 1.30 |
| PAEO (1/4 LC50) | 1.5 x 10⁻⁶ | 1.2 x 10⁻⁶ | 1.20 | |
| PBO | 1.5 x 10⁻⁶ | 6.0 x 10⁻⁷ | 2.50 |
Mechanism of Action: Cytochrome P450 Inhibition
Both this compound and PBO function as synergists by inhibiting the activity of cytochrome P450 enzymes in insects.[1][2] These enzymes are crucial for the detoxification of foreign compounds, including insecticides. The methylenedioxyphenyl group present in both molecules is responsible for this inhibitory effect.[2] It binds to the active site of the P450 enzyme, preventing the enzyme from metabolizing the insecticide. This leads to a higher concentration of the active insecticide within the insect's body for a longer duration, thereby increasing its toxicity.
References
Comparative Guide to the Analytical Validation of Dillapiol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated analytical method for the quantification of Dillapiol, a compound of significant interest for its potential antibacterial and anti-inflammatory properties. The information presented is intended to assist researchers and drug development professionals in establishing robust and reliable analytical procedures for this compound in various matrices.
Overview of Analytical Methods for this compound
The primary analytical method for the quantification of this compound that has been recently developed and validated is Headspace Extraction-Gas Chromatography with Flame Ionization Detection (HS-GC-FID) . This method has proven to be selective, precise, and accurate for determining this compound in solutions and complex biological matrices such as skin samples.[1]
While inter-laboratory validation data for this compound analysis is not publicly available, this guide will focus on the comprehensive single-laboratory validation of the HS-GC-FID method, which provides a strong foundation for its application in research and quality control settings. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative or confirmatory technique, offering higher selectivity and structural elucidation capabilities.
Comparison of Validated Method Performance
The following table summarizes the key validation parameters for the HS-GC-FID method for this compound analysis. Data for a direct comparison with a validated GC-MS method for this compound is not available in the reviewed literature; therefore, typical performance characteristics of validated GC-MS methods for similar analytes are provided for a general comparison.
| Validation Parameter | HS-GC-FID for this compound | Typical Performance of GC-MS Methods |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | Data not available | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | Data not available | Analyte and matrix dependent |
| Accuracy (Recovery) | > 97% | Typically 80-120% |
| Precision (RSD%) | Data not available | Typically < 15% |
| Selectivity | No matrix interference observed | High selectivity based on mass-to-charge ratio |
Experimental Protocols
Validated HS-GC-FID Method for this compound
This protocol is based on the validated method for the determination of this compound in solutions and skin permeation samples.[1]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Headspace Autosampler.
Chromatographic Conditions:
-
Column: Specific column details were not available in the reviewed abstracts. A common choice for essential oil components is a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperatures: Typically set between 250-300 °C.
-
Oven Temperature Program: A programmed temperature ramp is used to ensure adequate separation of analytes. A representative program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C).
Headspace Parameters:
-
Vial Equilibration Temperature and Time: These parameters are optimized to ensure the efficient transfer of this compound from the sample matrix to the headspace.
-
Injection Volume: A specific volume of the headspace gas is injected into the GC.
Sample Preparation:
-
Samples (e.g., solutions, skin extracts) are placed in headspace vials. An internal standard may be added for improved quantitative accuracy. The vials are sealed before being placed in the autosampler.
Validation Procedure:
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Determined by creating a calibration curve with at least five different concentrations of this compound.
-
Accuracy: Evaluated by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.
-
Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).
Logical Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for a single-laboratory validation of an analytical method, such as the HS-GC-FID method for this compound.
Caption: Workflow for the development, validation, and implementation of an analytical method.
Conclusion
The validated HS-GC-FID method provides a reliable and robust approach for the quantification of this compound in various sample types. This guide summarizes the key performance characteristics and outlines the necessary experimental protocols to aid researchers in their analytical endeavors. For laboratories with GC-MS capabilities, this technique can serve as a powerful tool for confirmatory analysis and in-depth characterization of this compound and its related compounds. The adoption of a well-validated analytical method is crucial for ensuring the quality and consistency of data in research and development.
References
Safety Operating Guide
Proper Disposal Procedures for Dillapiol: A Guide for Laboratory Professionals
Disclaimer: The following guidelines are based on established best practices for the disposal of hazardous laboratory chemicals. Specific institutional and local regulations may vary. Always consult your institution's Environmental Health and Safety (EHS) department and the most current Safety Data Sheet (SDS) for Dillapiol before handling and disposal.
This compound, a naturally occurring phenylpropene, requires careful management and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1] This guide provides essential safety and logistical information for the proper disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a laboratory coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
-
Waste Classification and Segregation :
-
Treat all this compound and materials contaminated with it as hazardous chemical waste.[2]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.[2][3][4]
-
Segregate solid and liquid waste into separate, clearly marked containers.[2][5]
-
Solid Waste : Includes contaminated gloves, pipette tips, absorbent pads, and empty vials.
-
Liquid Waste : Includes unused this compound, solutions containing this compound, and solvent rinsates.
-
-
-
Container Management :
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[3][4][6] The original container is often a suitable choice for unused product.[4]
-
Ensure the container has a secure, screw-on cap to prevent leakage.[5]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[4][6] Do not use abbreviations. The label should also include the date when waste was first added.[2]
-
Store liquid waste containers in secondary containment to mitigate spills.[5]
-
-
Accumulation and Storage :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area should be clearly marked and away from general laboratory traffic.
-
Keep waste containers closed except when adding waste.[5][6]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[3]
-
-
Disposal of Empty Containers :
-
For containers that held pure this compound, they must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residues.[6][8]
-
Collect the solvent rinsate as hazardous liquid waste and dispose of it accordingly.[6][8]
-
After triple-rinsing, the container can often be disposed of in the regular trash, but confirm this with your institution's EHS guidelines.[6]
-
-
Scheduling Waste Pickup :
Crucially, never pour this compound waste down the drain. [2][9]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Container Headspace | Leave at least 10% of the container volume empty. | [3] |
| Maximum Accumulation Time | Typically 90 days from the first addition of waste. | [5] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [5] |
| pH for Drain Disposal (General) | Between 5.5 and 10.5 for approved, dilute aqueous solutions. Note: This is not applicable to this compound. | [9] |
| Container Rinsing | Triple-rinse with a suitable solvent for containers of toxic chemicals. | [6][8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Dillapiole | 484-31-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
